molecular formula C12H16N2O4 B8461141 4-(2-Methoxy-4-nitrophenoxy)piperidine CAS No. 944401-91-6

4-(2-Methoxy-4-nitrophenoxy)piperidine

Cat. No.: B8461141
CAS No.: 944401-91-6
M. Wt: 252.27 g/mol
InChI Key: WKGIMWHCYZIRAT-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-nitrophenoxy)piperidine is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxy-4-nitrophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-4-nitrophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944401-91-6

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-(2-methoxy-4-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O4/c1-17-12-8-9(14(15)16)2-3-11(12)18-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3

InChI Key

WKGIMWHCYZIRAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2

Origin of Product

United States

Foundational & Exploratory

4-(2-Methoxy-4-nitrophenoxy)piperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-Methoxy-4-nitrophenoxy)piperidine Chemical Structure and Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

4-(2-Methoxy-4-nitrophenoxy)piperidine (CAS: 944401-91-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Characterized by a piperidine ring ether-linked to a nitro-substituted anisole core, this molecule serves as a critical intermediate for developing kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural duality—combining a basic secondary amine with an electron-deficient aromatic system—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4]
2.1 Nomenclature and Identifiers
Parameter Details
IUPAC Name 4-(2-Methoxy-4-nitrophenoxy)piperidine
CAS Registry Number 944401-91-6
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
SMILES COC1=C(C=CC(=C1)[O-])OC2CCNCC2
InChI Key Unique identifier dependent on stereochemistry/protonation state
2.2 Structural Analysis & Electronic Properties

The molecule features three distinct pharmacophoric elements:

  • Piperidine Ring: A secondary amine (pKa ~10–11) that provides solubility and a handle for further functionalization (alkylation/acylation). It often mimics the solvent-exposed region of a drug in a protein binding pocket.

  • Ether Linkage: The oxygen atom at the 4-position of the piperidine ring acts as a flexible linker, decoupling the electronic systems of the aliphatic and aromatic rings while maintaining a specific spatial orientation.

  • Nitro-Anisole Core:

    • Nitro Group (-NO₂): Strongly electron-withdrawing (Hammett σ_p ≈ 0.78), it deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution during synthesis. It is a precursor to the aniline (amine), a key hydrogen-bond donor in kinase hinges.

    • Methoxy Group (-OCH₃): Electron-donating by resonance but withdrawing by induction. Positioned ortho to the ether linkage, it introduces steric bulk that can lock the conformation of the aryl ether bond, influencing binding affinity.

2.3 Predicted Physicochemical Properties
  • LogP (Octanol/Water): ~1.2 – 1.8 (Moderate lipophilicity, ideal for CNS or systemic distribution).

  • Topological Polar Surface Area (TPSA): ~84 Ų (Suggests good oral bioavailability; Veber's rule < 140 Ų).

  • Solubility: Low in water as a free base; high in organic solvents (DMSO, DMF, DCM). Forms water-soluble salts (HCl, TFA).

Synthesis & Manufacturing Protocols

The synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine typically follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. This route is preferred over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to the strong activation provided by the nitro group.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the ether bond, revealing two key precursors:

  • Nucleophile: N-Protected 4-Hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine).

  • Electrophile: 1-Fluoro-2-methoxy-4-nitrobenzene.

3.2 Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine hydrochloride.

Step 1: S_NAr Coupling

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), 1-Fluoro-2-methoxy-4-nitrobenzene (1.1 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add 1-Fluoro-2-methoxy-4-nitrobenzene dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Carefully add water/ice to quench excess NaH.

    • Workup: Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the N-Boc intermediate in DCM (if using TFA) or Dioxane (if using HCl).

    • Add acid (excess, ~10 equiv). Stir at RT for 1–2 hours.

    • Concentrate in vacuo.

    • Free Base Generation: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate. Alternatively, isolate as the HCl salt by filtration if using HCl/Dioxane.

Yield: Typically 70–85% over two steps.

3.3 Synthesis Pathway Visualization

SynthesisPath SM1 N-Boc-4-Hydroxypiperidine Inter Intermediate: N-Boc-4-(2-Methoxy- 4-nitrophenoxy)piperidine SM1->Inter NaH, DMF 0°C to RT (S_NAr) SM2 1-Fluoro-2-methoxy- 4-nitrobenzene SM2->Inter Product Target: 4-(2-Methoxy-4- nitrophenoxy)piperidine Inter->Product TFA/DCM or HCl/Dioxane (Deprotection)

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (S_NAr).

Functionalization & Reactivity[3][5]

The core utility of 4-(2-Methoxy-4-nitrophenoxy)piperidine lies in its ability to be selectively functionalized at two distinct sites: the piperidine nitrogen and the nitro group.

4.1 Nitro Group Reduction

The nitro group is a "masked" aniline. Reduction yields 4-(2-methoxy-4-aminophenoxy)piperidine , a critical intermediate for amide coupling.

  • Method A (Catalytic Hydrogenation): H₂, Pd/C (10%), MeOH. Mild and clean.

  • Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O. Used if other reducible groups (e.g., alkenes) are present elsewhere in the molecule.

4.2 Piperidine Nitrogen Derivatization

The secondary amine is highly nucleophilic and can undergo:

  • Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) to introduce hydrophobic tails.

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides, common in library synthesis.

  • Buchwald-Hartwig Coupling: Reaction with aryl halides to form N-aryl piperidines.

4.3 Functionalization Logic Diagram

Reactivity cluster_N Piperidine (N-Terminus) cluster_Nitro Nitro (Aryl-Terminus) Core 4-(2-Methoxy-4-nitrophenoxy)piperidine Amide Amide/Urea Deriv. (Library Generation) Core->Amide R-COCl / Base Alkyl N-Alkyl Deriv. (Lipophilicity Tuning) Core->Alkyl R-X / Base Aniline Aniline Intermediate (H-Bond Donor) Core->Aniline H2, Pd/C Kinase Kinase Inhibitor Core (ATP Hinge Binder) Aniline->Kinase Scaffold Hopping

Figure 2: Divergent functionalization pathways for library generation.

Applications in Drug Discovery[6]
5.1 Kinase Inhibitor Scaffolds

The 2-methoxy-4-amino-phenoxy motif is a privileged structure in kinase inhibitors.

  • Role: The methoxy group often occupies a specific hydrophobic pocket (e.g., the gatekeeper region), while the amine (after reduction) forms hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Example Class: ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) inhibitors often utilize similar alkoxy-aniline cores to achieve potency and selectivity.

5.2 GPCR Ligands

The piperidine ring is a classic pharmacophore for GPCRs (e.g., Opioid, Dopamine, Serotonin receptors).

  • Mechanism: The basic nitrogen forms a crucial salt bridge with an aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.

  • Linker Utility: The phenoxy linker provides the optimal distance to place the aromatic "tail" (the nitro-anisole group) into a secondary binding pocket.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS may be limited, it should be handled according to protocols for Nitro-aromatics and Secondary Amines .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis.

References
  • PubChem Database. "4-(2-Methoxy-4-nitrophenoxy)piperidine (Compound)." National Center for Biotechnology Information. Accessed March 2, 2026. [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (Reference for S_NAr mechanism standards).
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011. [Link]

  • Kumari, S., et al. "Nitro Group Reduction: A Versatile Tool in Organic Synthesis." Synthetic Communications, 2020. (Reference for reduction protocols).

CAS 946680-81-5 supplier and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on CAS 946680-81-5: Strategic Application in Kinase Inhibitor Synthesis

Part 1: Executive Technical Summary

CAS 946680-81-5 , chemically identified as 4-methoxy-3-[(piperidin-4-yl)methoxy]nitrobenzene (or 4-((2-methoxy-5-nitrophenoxy)methyl)piperidine), is a high-value pharmacophore intermediate. It serves as a critical building block in the synthesis of 4-anilinoquinazoline tyrosine kinase inhibitors (TKIs), most notably Vandetanib (Caprelsa®).

This whitepaper provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its synthetic utility, safety protocols (SDS analysis), and handling requirements for high-purity pharmaceutical R&D.

Part 2: Chemical Identity & Physicochemical Specifications

To ensure reproducibility in synthetic workflows, the material must meet rigorous physicochemical standards.

Nomenclature & Structure
  • IUPAC Name: 4-Methoxy-3-(piperidin-4-ylmethoxy)-1-nitrobenzene

  • Common Name: Des-methyl Vandetanib Nitro Intermediate

  • Molecular Formula: C₁₃H₁₈N₂O₄

  • Molecular Weight: 266.30 g/mol

  • Structural Features:

    • Nitro Group (-NO₂): Positioned for reduction to an aniline, enabling the formation of the quinazoline nitrogen core.

    • Piperidine Moiety: Provides the solubilizing side chain characteristic of Vandetanib; often N-methylated in downstream steps.

    • Methoxy Group: Essential for binding affinity in the ATP-binding pocket of EGFR/VEGFR kinases.

Critical Properties Table
PropertySpecificationExperimental Implication
Appearance Pale yellow to orange solidColor intensity often correlates with nitro-impurity levels.
Purity (HPLC) ≥ 98.0%Impurities <0.5% required to prevent side-reactions during cyclization.
Solubility DMSO, Methanol, DMFPoor solubility in water; requires organic co-solvents for reactions.
Melting Point 145–150 °C (Typical)Sharp melting range indicates high crystalline purity.
pKa (Calc.) ~9.5 (Piperidine NH)Basic secondary amine requires protection (e.g., Boc) or immediate reaction to prevent oxidation.

Part 3: Synthetic Application & Mechanism

The primary utility of CAS 946680-81-5 lies in its role as the precursor to the 6,7-disubstituted quinazoline core found in multi-targeted kinase inhibitors.

The Vandetanib Pathway

In the synthesis of Vandetanib, this nitrobenzene intermediate undergoes a sequence of transformations to construct the drug's scaffold. The piperidine ring is often N-methylated either at this stage or after the formation of the quinazoline core.

Mechanism of Action (Downstream Drug): Vandetanib functions by competing with ATP for the binding sites of VEGFR-2 , EGFR , and RET kinases. The 3-[(piperidin-4-yl)methoxy] side chain (derived from this CAS) protrudes into the solvent-exposed region of the kinase, improving solubility and pharmacokinetic properties.

Synthetic Workflow Visualization

The following diagram illustrates the strategic placement of CAS 946680-81-5 in the convergent synthesis of Vandetanib-like scaffolds.

VandetanibSynthesis Start CAS 946680-81-5 (Nitro Intermediate) Step1 Reduction (H2/Pd-C or Fe/HCl) Start->Step1 Reduction Aniline Aniline Intermediate (4-Methoxy-3-((piperidin-4-yl)methoxy)aniline) Step1->Aniline Step2 Cyclization (+ Formamidine/Nitrile) Aniline->Step2 Ring Closure Quinazoline Quinazoline Core (6,7-Disubstituted) Step2->Quinazoline Step3 Chlorination & Coupling (+ 4-Bromo-2-fluoroaniline) Quinazoline->Step3 Methylation N-Methylation (Reductive Amination) Step3->Methylation Final Vandetanib (API) Methylation->Final

Figure 1: Synthetic trajectory of CAS 946680-81-5 transforming into the Vandetanib API.

Part 4: Safety Data Sheet (SDS) Analysis & Handling

As a nitro-aromatic compound containing a secondary amine, CAS 946680-81-5 presents specific hazards that must be managed in a laboratory setting.

GHS Hazard Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

Precautionary Protocols (Self-Validating Safety)
  • Engineering Controls: Always handle within a certified chemical fume hood. The fine powder nature poses an inhalation risk.

  • PPE: Nitrile gloves (min 0.11mm thickness), safety goggles, and a lab coat are mandatory.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids. The secondary amine can react violently with acid chlorides or anhydrides if uncontrolled.

Emergency Response
  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Nitro compounds can be absorbed transdermally.

  • Spill: Dampen with water to prevent dust, sweep up, and dispose of as hazardous organic waste (nitrogen-containing).

Part 5: Procurement & Supply Chain Strategy

Sourcing this intermediate requires vetting suppliers for synthetic origin and impurity profiles .

Supplier Evaluation Criteria

When selecting a vendor (e.g., specialized fine chemical suppliers like ChemSrc , MolAid , or custom synthesis houses), request the following:

  • Route of Synthesis (ROS): Confirm if the piperidine ring is protected (e.g., N-Boc) or free. The free base (CAS 946680-81-5) is prone to oxidation; N-Boc variants are more stable for storage.

  • Residual Solvents: Ensure low levels of mutagenic solvents (e.g., benzene, chloroform) if the material is for GMP downstream processing.

Recommended Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation and nitro-reduction over time.

  • Container: Amber glass vials to protect from light degradation.

Part 6: Experimental Protocol: Reduction to Aniline

A common bottleneck is the incomplete reduction of the nitro group. The following protocol ensures high yield.

Objective: Convert CAS 946680-81-5 to its aniline derivative for quinazoline cyclization.

  • Preparation: Dissolve 1.0 eq of CAS 946680-81-5 in Methanol (10 mL/g).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under Argon flow.

  • Hydrogenation: Purge with H₂ gas. Maintain H₂ balloon pressure at RT for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 10:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (aniline).

  • Workup: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate filtrate in vacuo to yield the off-white aniline solid. Use immediately for the next step (cyclization) to avoid oxidation.

References

  • Vandetanib (Caprelsa) Regulatory Overview . European Medicines Agency (EMA). Available at: [Link]

  • Synthesis of 4-Anilinoquinazolines. Tetrahedron, 2010.
  • Vandetanib Chemical Structure & Pharmacology . PubChem Compound Summary. Available at: [Link]

  • Glycerol (CAS 56-81-5) vs. CAS 946680-81-5 Distinction . Common Chemistry CAS Registry. (Note: Clarifies the distinction between common glycerol and the complex nitro-intermediate). Available at: [Link]

Sources

4-(2-Methoxy-4-nitrophenoxy)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(2-Methoxy-4-nitrophenoxy)piperidine

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxy-4-nitrophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine moiety is a foundational scaffold in numerous pharmaceuticals, and its derivatization allows for the fine-tuning of pharmacological activity.[1][2][3] This document details the molecular characteristics, a robust synthesis protocol, analytical characterization methods, and the potential research applications of the title compound. The methodologies described herein are designed for researchers, chemists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

4-(2-Methoxy-4-nitrophenoxy)piperidine is a substituted aryl ether derivative of piperidine. Its structure incorporates a piperidine ring linked via an ether oxygen to a phenyl ring, which is further substituted with a methoxy group and a nitro group. These functional groups are critical in defining the molecule's chemical reactivity, biological activity, and potential as a pharmaceutical intermediate.

The molecular formula is C₁₂H₁₆N₂O₄ , and the molecular weight is 252.27 g/mol . A related isomer, 4-(2-Methoxy-5-nitrophenoxy)piperidine, shares the same formula and molecular weight.[4]

Table 1: Physicochemical Properties of 4-(2-Methoxy-4-nitrophenoxy)piperidine

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄Calculated
Molecular Weight 252.27 g/mol Calculated
Hydrogen Bond Donors 1Predicted (Analogous to[5])
Hydrogen Bond Acceptors 5Predicted (Analogous to[5])
Rotatable Bonds 3Predicted (Analogous to[5])
Topological Polar Surface Area (TPSA) 79.95 ŲPredicted (Analogous to[5])
Predicted LogP 1.8 - 2.2Predicted (Analogous to[5])

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine can be efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is chosen for its reliability and high yield, predicated on the activation of the aromatic ring by the electron-withdrawing nitro group. The causality for this experimental choice lies in the nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of a leaving group by the incoming nucleophile.

The proposed reaction involves the coupling of 4-hydroxypiperidine with an activated nitroaromatic compound such as 1-fluoro-2-methoxy-4-nitrobenzene. A Boc-protected 4-hydroxypiperidine is recommended to prevent N-arylation as a competing side reaction. The Boc-protecting group can be readily removed under acidic conditions post-synthesis.

Materials and Reagents
  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology

Part A: Synthesis of tert-butyl 4-(2-methoxy-4-nitrophenoxy)piperidine-1-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 1-fluoro-2-methoxy-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Stir the mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Part B: Deprotection to Yield 4-(2-Methoxy-4-nitrophenoxy)piperidine

  • Dissolution: Dissolve the purified Boc-protected intermediate from Part A in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Neutralization & Extraction: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with DCM (3x).

  • Final Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(2-Methoxy-4-nitrophenoxy)piperidine.

G cluster_part_a Part A: SₙAr Coupling cluster_part_b Part B: Deprotection A1 Reactants: - Boc-4-hydroxypiperidine - 1-Fluoro-2-methoxy-4-nitrobenzene - K₂CO₃ A2 Reaction in DMF (80°C, 6-12h) A1->A2 A3 Aqueous Workup & EtOAc Extraction A2->A3 A4 Purification: Flash Chromatography A3->A4 A5 Intermediate: Boc-protected Product A4->A5 B1 Dissolve in DCM A5->B1 Proceed to Deprotection B2 Add TFA (0°C to RT, 1-2h) B1->B2 B3 Neutralization (NaHCO₃) & DCM Extraction B2->B3 B4 Final Product: 4-(2-Methoxy-4-nitrophenoxy)piperidine B3->B4

Caption: Workflow for the synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the synthesized product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the structural backbone of the molecule. The predicted spectra are based on established chemical shift principles and data from analogous structures.[6][7]

  • ¹H NMR:

    • Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton ortho to the nitro group will be the most downfield.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.

    • Piperidine Protons: A complex series of multiplets between ~1.5-3.5 ppm. The proton on the ether-linked carbon (C4) will appear around 4.5 ppm. The N-H proton will be a broad singlet.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the range of 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded.

    • Methoxy Carbon: A signal around 56 ppm.

    • Piperidine Carbons: Signals in the aliphatic region (~30-75 ppm), with the C4 carbon attached to the ether oxygen appearing most downfield (~70 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₂H₁₆N₂O₄ , the expected exact mass for the molecular ion [M+H]⁺ is approximately 253.1183. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A moderate band around 3300-3400 cm⁻¹ from the piperidine secondary amine.

  • C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.

  • NO₂ Stretches: Two strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-O-C Stretch: A strong band in the 1200-1250 cm⁻¹ region corresponding to the aryl ether linkage.

Research Applications and Context

The structural motifs within 4-(2-Methoxy-4-nitrophenoxy)piperidine suggest its utility as a versatile building block in drug discovery.

  • Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a scaffold for interacting with biological targets.[2] Its derivatives are explored as anticancer, antiviral, and antipsychotic agents, among others.[2]

  • Aryl Ether Linkage: The (phenoxy)piperidine core is found in various pharmaceutically active compounds. For example, similar structures are used as intermediates in the synthesis of drugs targeting neurological disorders.[8]

  • Potential for Derivatization: The secondary amine of the piperidine ring and the nitro group on the phenyl ring serve as handles for further chemical modification. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecules, a common strategy in the development of kinase inhibitors and other targeted therapies.[9][10]

G compound 4-(2-Methoxy-4-nitrophenoxy)piperidine Piperidine Ring Aryl Ether Linkage Nitroaromatic System app1 Scaffold for Drug Discovery (CNS Agents, Antivirals) compound:f0->app1 app2 Intermediate for Complex Synthesis compound:f2->app2 app3 Probe for Biological Systems (e.g., Receptor Binding) compound:f1->app3 sub1 Improves PK properties (Solubility, Cell Permeability) app1->sub1 sub2 Reduction of NO₂ to NH₂ allows further coupling app2->sub2 sub3 Modulation of neurotransmitter systems app3->sub3

Caption: Logical relationships between molecular features and potential applications.

Safety and Handling

As a novel chemical entity, 4-(2-Methoxy-4-nitrophenoxy)piperidine should be handled with care, assuming it is hazardous until proven otherwise. Safety protocols should be based on data from structurally related compounds.

  • Hazard Classification: Based on analogs like 4-(2-Methoxyphenyl)piperidine, this compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[13][14]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

References

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Methoxy-4-(1-methylethyl)piperidine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • SpectraBase. (n.d.). Piperidine, 1-(2-methoxy-4-nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

Piperidine Ether Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ether scaffold represents a privileged structural motif in modern medicinal chemistry, distinguishing itself through its ability to modulate lipophilicity (


), metabolic stability, and receptor occupancy time. Unlike their ester or amide counterparts, ether linkages in the 4-position of the piperidine ring provide a metabolically robust tether that allows for precise spatial positioning of aromatic pharmacophores. This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of piperidine ethers, with a specific focus on dual-acting Histamine H3 Receptor (H3R) antagonists and Sigma-1 receptor (

R) ligands.

Part 1: Structural Architecture & Pharmacophore Analysis

The success of piperidine ether derivatives stems from their capacity to serve as a semi-rigid linker system. In the context of G-Protein Coupled Receptors (GPCRs), specifically H3R, and intracellular chaperones like


R, the scaffold functions through a tripartite pharmacophore model.
The Tripartite Pharmacophore
  • The Basic Core (Proton Acceptor): The piperidine nitrogen, predominantly protonated at physiological pH, anchors the molecule via an ionic interaction with a conserved aspartate residue (e.g., Asp114 in H3R).

  • The Ether Linker (Spacer): The oxygen atom at the C4 position acts as a hydrogen bond acceptor while introducing a specific bond angle (

    
    ) that orients the distal aromatic group. This ether linkage is resistant to plasma esterases, significantly enhancing oral bioavailability compared to ester analogs.
    
  • The Distal Lipophilic Tail: An aromatic or heteroaromatic moiety attached via the ether oxygen interacts with hydrophobic pockets (e.g., Tyr/Phe clusters) within the receptor binding site.

Visualization: SAR Logic Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing piperidine ethers for H3R/


R dual affinity.

SAR_Logic Core Piperidine Core (Scaffold) N_Sub N-Substituent (Modulates pKa & Selectivity) Core->N_Sub Alkylation/Reductive Amination Linker Ether Linkage (O) (Metabolic Stability) Core->Linker C4 Functionalization H3R Affinity H3R Affinity N_Sub->H3R Affinity Propyl/Butyl chains preferred Distal Distal Aromatic (Hydrophobic Pocket) Linker->Distal Spacer Length & Geometry Bioavailability Bioavailability Linker->Bioavailability Resistant to hydrolysis Sigma-1 Affinity Sigma-1 Affinity Distal->Sigma-1 Affinity Bulky Aromatics (Naphthalene/Benzofuran)

Caption: SAR logic flow for piperidine ether optimization. The ether linkage is critical for orienting the distal aromatic ring into the hydrophobic pocket while maintaining metabolic stability.

Part 2: Synthetic Strategies

Constructing the piperidine ether scaffold requires navigating the competition between nucleophilic substitution and elimination. Two primary strategies dominate: Williamson Ether Synthesis and Mitsunobu Inversion .

Method A: Williamson Ether Synthesis (Scale-Up Preferred)

This method is robust for primary alkyl halides but requires careful control of basicity to prevent elimination when reacting with secondary halides.

Mechanism: Deprotonation of 4-hydroxypiperidine (or its N-protected derivative) generates an alkoxide, which attacks an alkyl/aryl halide via


.
Method B: Reductive Amination & Etherification Sequence

For generating diverse libraries, the sequence typically starts with N-functionalization followed by ether formation.

Detailed Protocol: Synthesis of 4-(Benzyloxy)piperidine Derivative

Reference Standard: Adapted from protocols for ADS series synthesis [1, 2].

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)

  • Benzyl Bromide (1.2 eq)

  • DMF (Anhydrous)

  • TFA (Trifluoroacetic acid)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a flame-dried round-bottom flask under Argon atmosphere, dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DMF (20 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add NaH (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Etherification:

    • Cool the reaction mixture back to 0°C.

    • Add Benzyl Bromide (12 mmol) dropwise via syringe.

    • Allow the reaction to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching & Work-up:

    • Quench carefully with ice-cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layer with LiCl solution (5%) to remove DMF, followed by brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Deprotection (if N-substitution is required):

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (2 mL) and stir at RT for 2 hours.

    • Concentrate and neutralize with saturated

      
       to obtain the free amine.
      

Part 3: Medicinal Chemistry Case Studies

Case Study 1: Dual H3R Antagonists / Sigma-1 Ligands

Compound Series: ADS003 / ADS031 Therapeutic Target: Alzheimer’s Disease, Cognitive Deficits.

Recent research has identified that combining H3R antagonism (which increases acetylcholine and histamine release) with


R agonism (neuroprotection) produces a synergistic cognitive enhancing effect.
  • ADS003: A 4-((benzofuran-2-ylmethyl)oxy)piperidine derivative.[1]

    • H3R

      
      :  8.47[1][2]
      
    • Mechanism: The benzofuran moiety mimics the imidazole of histamine but provides higher lipophilicity for BBB penetration.

  • ADS031: Contains a benzyl ether moiety.

    • H3R

      
      :  12.5 nM[1][2]
      
    • AChE

      
      :  1.5 µM
      
    • Significance: Demonstrates that the ether linker allows for "multi-target directed ligand" (MTDL) design, accommodating the spatial requirements of both the H3R orthosteric site and the AChE peripheral anionic site [1, 2].

Case Study 2: Anticancer Agents (DTPEP)

Compound: 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine Target: Estrogen Receptor (


) / PI3K/Akt Pathway.[3]
  • Mechanism: DTPEP utilizes the piperidine ether tail to induce a conformational change in

    
    , preventing co-activator recruitment. Simultaneously, it downregulates the PI3K/Akt signaling cascade, a pathway frequently hyperactivated in breast cancer [3, 4].
    
Visualization: Mechanism of Action (H3R Antagonism)

The following diagram details the signaling blockade exerted by piperidine ether antagonists on the H3 Receptor.

MOA_H3R cluster_membrane Cell Membrane H3R H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Lifted Ligand Piperidine Ether (Inverse Agonist) Ligand->H3R Binds & Stabilizes Inactive State cAMP cAMP Levels AC->cAMP Increases Neurotrans Neurotransmitter Release (Histamine/ACh) cAMP->Neurotrans Potentiates Release

Caption: Inverse agonism of H3R by piperidine ethers prevents Gi-mediated inhibition of Adenylyl Cyclase, leading to increased neurotransmitter release.

Part 4: Quantitative Data Summary

The table below consolidates key binding and activity data for prominent piperidine ether derivatives discussed in recent literature [1, 5].

Compound IDStructure TypeTarget 1 (

/

)
Target 2 (

/

)
Therapeutic Indication
ADS003 Benzofuran etherH3R (

= 8.47)

R (High Affinity)
Cognitive Deficit / AD
ADS031 Benzyl etherH3R (

= 12.5 nM)
AChE (

= 1.5 µM)
Multi-target AD Therapy
DTPEP Phenoxy-ethyl etherER+ Breast Cancer (

= 1.33 µM)
PI3K/Akt (Downreg.)Breast Cancer
Pitolisant Piperidine ether*H3R (

= 0.16 nM)

R (

> 1 µM)
Narcolepsy

*Note: Pitolisant contains a piperidine-propoxy linkage, structurally homologous to the ether derivatives discussed.

References

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience.Link

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.Link

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent. Journal of Cellular Physiology.Link

  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research. BenchChem Technical Guides.Link

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.Link

Sources

Engineering Kinase Selectivity and Potency: The 4-Aryloxypiperidine Scaffold in Targeted Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryloxypiperidine moiety has emerged as a highly versatile pharmacophore in modern drug discovery. Historically validated in central nervous system (CNS) agents and novel antitubercular candidates like GSK2556286[1], this scaffold is now being aggressively repurposed for kinase inhibitor design, particularly targeting kinases like Haematopoietic Progenitor Kinase 1 (HPK1)[2] and SRC. This technical guide explores the mechanistic rationale, synthetic methodologies, and structure-activity relationship (SAR) dynamics of utilizing the 4-aryloxypiperidine scaffold to engineer highly selective, orally bioavailable kinase inhibitors.

Structural and Mechanistic Rationale

The architectural geometry of the 4-aryloxypiperidine scaffold provides a unique combination of physicochemical and spatial properties that are highly advantageous for ATP-competitive kinase inhibition.

The Piperidine Core as a Solubilizing Vector

Kinase inhibitors often suffer from poor aqueous solubility due to the highly conjugated, planar heterocycles required for hinge-region binding (e.g., pyrimidines, quinazolines). The incorporation of the saturated piperidine ring disrupts molecular planarity, reducing crystal lattice energy and improving thermodynamic solubility. Furthermore, the basic nitrogen of the piperidine can be functionalized (e.g., coupled to a hinge-binding core) or left as a secondary/tertiary amine to interact with solvent-exposed acidic residues (such as Asp or Glu) at the entrance of the ATP-binding cleft. This basicity also allows for the formulation of stable hydrochloride salts, enhancing oral bioavailability[3].

The Aryloxy Linkage and Hydrophobic Pocket Penetration

The ether linkage (-O-) at the 4-position of the piperidine ring is the critical defining feature of this scaffold.

  • Vectorial Trajectory: The sp3-hybridized oxygen dictates a bond angle of approximately 120°, forcing the attached aryl group into a specific spatial trajectory. When the piperidine nitrogen is anchored to the kinase hinge-binder, this ether angle perfectly projects the aryl ring into the hydrophobic back pocket or the DFG-out allosteric pocket.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a weak hydrogen bond acceptor, potentially interacting with the catalytic lysine (e.g., Lys46 in HPK1) or the conserved DFG aspartate, stabilizing the inhibitor-kinase complex.

Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 Kinase TCR->HPK1 Activates Activation T-Cell Activation (Cytokine Release) SLP76->Activation Promotes HPK1->SLP76 Phosphorylates (Inhibitory) Inhibitor 4-Aryloxypiperidine Inhibitor Inhibitor->HPK1 Blocks

HPK1 signaling pathway and modulation by 4-aryloxypiperidine inhibitors.

Synthetic Workflows and Methodologies

The synthesis of 4-aryloxypiperidine-based kinase inhibitors generally follows a modular approach. The protocol below details the generation of the scaffold via a Nucleophilic Aromatic Substitution (SNAr) mechanism, followed by coupling to a generalized pyrimidine hinge-binder[3].

Protocol 2.1: Synthesis of the 4-Aryloxypiperidine Core

Causality Check: SNAr is preferred over the Mitsunobu reaction when the aryl group contains electron-withdrawing groups (e.g., halogens, cyano), as it avoids the formation of difficult-to-remove triphenylphosphine oxide byproducts.

  • Alkoxide Generation: Dissolve 1.0 equivalent of N-Boc-4-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at 0°C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Rationale: NaH completely deprotonates the secondary alcohol, generating a highly reactive alkoxide nucleophile necessary to overcome steric hindrance during the subsequent coupling.

  • SNAr Coupling: Add 1.1 equivalents of the substituted aryl halide (e.g., 2,5-dichlorofluorobenzene). Heat the reaction mixture to 80°C for 6 hours.

  • Quenching and Extraction: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.

  • Boc-Deprotection: Dissolve the purified intermediate in 1,4-dioxane and add 4M HCl in dioxane. Stir at room temperature for 2 hours.

    • Rationale: Acidic cleavage of the Boc group yields the free piperidine amine as a hydrochloride salt, ready for cross-coupling to the kinase hinge-binding domain.

Protocol 2.2: Self-Validating Biochemical Kinase Assay (TR-FRET)

To validate the inhibitory potency of the synthesized compounds against targets like HPK1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality Check: TR-FRET is selected over standard colorimetric or luminescent assays because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence—a common artifact with highly conjugated kinase inhibitors.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Incubation: Mix recombinant HPK1 kinase domain (0.1 nM final) with a biotinylated peptide substrate and the 4-aryloxypiperidine inhibitor (10-point dose-response titration, 0.1 nM to 10 µM).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     for HPK1 (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a microplate reader (e.g., PerkinElmer EnVision) measuring the emission ratio of 665 nm / 615 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Self-Validation: A known reference inhibitor (e.g., a non-selective pan-kinase inhibitor) must be run in parallel to ensure assay dynamic range and reproducibility[4].

Workflow N1 Scaffold Synthesis (SNAr / Mitsunobu) N2 Hinge-Binder Coupling (Pyrimidine/Pyrazole) N1->N2 N3 Biochemical Screening (TR-FRET / Kinase-Glo) N2->N3 N4 Cellular Assays (Target Engagement) N3->N4 N5 Lead Optimization (SAR & PK/PD) N4->N5

Workflow for 4-aryloxypiperidine kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Data

The substitution pattern on the aryloxy ring heavily dictates both the biochemical potency (via hydrophobic pocket packing) and the physicochemical properties (cLogP) of the inhibitor. The data below summarizes representative SAR trends when optimizing a 4-aryloxypiperidine scaffold coupled to a diaminopyrimidine hinge-binder for HPK1 inhibition[2].

CompoundAryloxy Substitution (

)
HPK1 IC₅₀ (nM)T-Cell IL-2 EC₅₀ (nM)cLogPRationale for Activity Shift
1 Unsubstituted Phenyl145.0>10002.8Baseline hydrophobic interaction; lacks sufficient bulk to fill the DFG-out pocket.
2 4-Fluoro85.28403.0Fluorine provides a modest stereoelectronic enhancement and blocks para-metabolism.
3 2,4-Dichloro12.41553.9Ortho-chloro substitution restricts the dihedral angle of the ether, locking the bioactive conformation.
4 3-Trifluoromethyl4.8424.2CF₃ group deeply penetrates the hydrophobic back pocket, displacing high-energy water molecules.
5 2-Methoxy-4-Chloro2.1183.5Methoxy oxygen acts as an additional H-bond acceptor for the catalytic lysine, maximizing potency while maintaining a favorable cLogP.

Table 1: Representative SAR of 4-aryloxypiperidine derivatives. Optimization of the aryloxy ring demonstrates a clear correlation between hydrophobic bulk, conformational locking, and kinase inhibitory potency.

Conclusion

The 4-aryloxypiperidine scaffold represents a highly tunable, drug-like module for kinase inhibitor discovery. By leveraging the basicity of the piperidine ring for solubility and the precise geometric vector of the ether linkage for hydrophobic pocket targeting, medicinal chemists can engineer highly potent and selective molecules. As demonstrated by its successful deployment in both advanced antituberculars[1] and emerging immuno-oncology kinase targets[2], mastering the synthesis and SAR of this scaffold is a critical asset in the modern drug discovery toolkit.

References

Sources

The Versatility of Nitrophenoxy Piperidines in Modern Drug Discovery: Structure-Activity Relationships and PROTAC Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on privileged chemical scaffolds that offer both precise geometric control and favorable physicochemical properties. Among these, nitrophenoxy piperidines have emerged as critical structural motifs. Originally utilized as versatile intermediates in medicinal chemistry, these scaffolds are now at the forefront of targeted protein degradation (TPD), specifically in the engineering of Proteolysis Targeting Chimeras (PROTACs) for oncology, as well as in the development of selective kinase and chaperone inhibitors.

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of nitrophenoxy piperidines, exploring the causality behind their integration into complex molecular architectures, and detailing the self-validating protocols required for their synthesis and application.

The Chemical Anatomy: Causality in Scaffold Selection

The utility of the nitrophenoxy piperidine scaffold lies in its dual-functional nature, which solves several distinct challenges in drug design:

  • The Piperidine Ring (Physicochemical Modulator): The basic secondary or tertiary amine of the piperidine ring is crucial for modulating lipophilicity (LogP) and aqueous solubility. In the context of antimalarial PfPK6 inhibitors, the basic amine enables pH-trapping within the acidic digestive vacuole of Plasmodium falciparum[1]. In chaperone inhibitors, the protonated piperidine amine forms a critical ionic salt bridge with the Asp49 residue in the ATP-binding pocket of Hsp90β[2].

  • The Nitrophenoxy Ether Linkage (Geometric Exit Vector): The ether oxygen provides a rigid, yet slightly rotatable bond that acts as an ideal "exit vector" for linker attachment. The nitro group serves as a masked aniline; once reduced, it provides a highly reactive nucleophile for amide coupling. This is particularly vital in PROTAC design, where the ether linkage projects the linker into the solvent without disrupting the target-binding pharmacophore[3].

SAR Case Study: Engineering IDO1 PROTACs

Indoleamine 2,3-dioxygenase 1 (IDO1) is a potent immunosuppressive enzyme upregulated in cancers like Glioblastoma (GBM). While traditional active-site inhibitors (e.g., BMS-986205 / Linrodostat) block enzymatic tryptophan degradation, they fail to neutralize IDO1's non-enzymatic signaling functions. To overcome this, researchers have engineered IDO1 PROTACs to completely degrade the protein[4].

The Solvent-Exposed Anchor

Crystallographic analysis of IDO1 bound to BMS-986205 analogs revealed that the phenyl ring of the inhibitor is solvent-exposed[4]. To attach a Cereblon (CRBN) E3 ligase-recruiting ligand without causing steric clashes in the IDO1 binding pocket, researchers utilized tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate to build an ether-linked piperidine exit vector[3].

Linker Attachment and Rigidity SAR

The SAR of these nitrophenoxy piperidine-derived PROTACs revealed two critical determinants of degradation efficacy (DC


):
  • Attachment Position: Connecting the ether-piperidine group at the 3-position of the phenyl ring (retaining the native chlorine atom) allowed for direct overlap with the parental inhibitor, restoring a critical hydrogen bond between the amide N–H and Serine 167 of IDO1. Moving the attachment to the 4-position resulted in a loss of this interaction and reduced potency[3].

  • Linker Rigidification: Replacing flexible amino-PEG

    
     linkers with rigidified piperidine-piperazine scaffolds significantly enhanced degradation. Flexible PEG linkers incur a high entropic penalty upon ternary complex formation. Rigidifying the central unit pre-organizes the PROTAC, dramatically improving the DC
    
    
    
    [5].
Table 1: SAR of Nitrophenoxy Piperidine-Derived IDO1 PROTACs

Data summarized from recent IDO1 PROTAC optimization studies[3][5].

PROTAC AnalogExit Vector AttachmentLinker CompositionE3 Ligase LigandIDO1 DC

(nM)
D

(%)
PROTAC 6 4-position (Ether)Flexible (PEG

)
CRBN (Thalidomide)33085%
PROTAC 8 3-position (Ether)Flexible (PEG

)
CRBN (Thalidomide)>10,000Inactive
PROTAC 11 3-position (Ether)Rigid (Piperazine-Piperidine)CRBN (5-substituted)34026%
NU227326 3-position (Ether)Optimized Rigid ScaffoldCRBN5 >95%

Visualizing the Mechanism and Workflow

To understand how the structural geometry of the nitrophenoxy piperidine linker translates to biological activity, we must visualize the proximity-induced degradation pathway and the synthetic workflow.

IDO1_Pathway PROTAC IDO1 PROTAC (Nitrophenoxy Piperidine Linker) IDO1 IDO1 Enzyme (BMS-986205 Warhead) PROTAC->IDO1 Binds active site CRBN CRBN E3 Ligase (Thalidomide Deriv.) PROTAC->CRBN Recruits E3 Ternary Ternary Complex (IDO1-PROTAC-CRBN) IDO1->Ternary CRBN->Ternary Ub Polyubiquitination (Lysine Tagging) Ternary->Ub Proximity-induced Proteasome 26S Proteasomal Degradation Ub->Proteasome Target clearance

Fig 1: Mechanism of Action for IDO1 PROTACs utilizing a piperidine-based linker.

Synthetic_Workflow SM1 1-Fluoro-3-nitrobenzene (Electrophile) SNAr SNAr Reaction (K2CO3, DMF, 75°C) SM1->SNAr SM2 1-Boc-4-hydroxypiperidine (Nucleophile) SM2->SNAr Intermediate tert-Butyl 4-(3-nitrophenoxy) piperidine-1-carboxylate SNAr->Intermediate Reduction Nitro Reduction (Pd/C, H2 or SnCl2) Intermediate->Reduction Amine Aniline Intermediate (Primary Amine) Reduction->Amine Coupling Amide Coupling (EDCI, DMAP) Amine->Coupling Final Target PROTAC / Inhibitor Coupling->Final

Fig 2: Standard synthetic workflow for nitrophenoxy piperidine PROTAC building blocks.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific reproducibility and high E-E-A-T, the following step-by-step methodologies describe the synthesis of the core nitrophenoxy piperidine intermediate and its subsequent activation. These protocols are designed as self-validating systems: the success of Step 1 is visually and analytically confirmed before proceeding to Step 2.

Protocol A: Synthesis of tert-Butyl 4-(3-Nitrophenoxy)piperidine-1-carboxylate via S Ar

Causality Check: Nucleophilic aromatic substitution (S


Ar) is chosen over Mitsunobu etherification to avoid the generation of triphenylphosphine oxide byproducts, which are notoriously difficult to separate from piperidine derivatives. The nitro group strongly activates the fluorobenzene for S

Ar[3].
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv, 74.5 mmol) and 1-fluoro-3-nitrobenzene (1.5 equiv, 111.8 mmol) in anhydrous DMF (400 mL)[4].

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 equiv) or Potassium tert-butoxide portion-wise at 0 °C. Validation: The reaction mixture will transition to a deep yellow/orange color, indicating the deprotonation of the alkoxide and formation of the Meisenheimer complex.
  • Heating: Stir the resulting mixture at 75 °C for 12 hours.

  • Workup: Quench the reaction by pouring it over crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (5 × 100 mL) to completely remove DMF.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the product as a pale yellow solid. Validation: LC-MS should confirm the exact mass, and
    
    
    H-NMR should show the characteristic downfield shift of the piperidine C4-proton due to the new ether linkage.
Protocol B: Nitro Reduction and Amide Coupling

Causality Check: The nitro group must be reduced to an aniline to serve as the attachment point for the target-binding warhead (e.g., the IDO1 ligand) via amide coupling.

  • Reduction: Dissolve the nitrophenoxy intermediate (1.0 equiv) in anhydrous Ethanol. Add solid SnCl

    
    ·2H
    
    
    
    O (7.0 equiv). Stir at 80 °C for 1.5 hours[6]. Alternative: Pd/C (10 wt%) under an H
    
    
    atmosphere (1 atm) at room temperature can be used for cleaner workup if no reducible halogens are present.
  • Workup: Pour the mixture cautiously into saturated aqueous K

    
    CO
    
    
    
    to neutralize the tin salts, forming a gelatinous emulsion. Filter through a pad of Celite, wash with Dichloromethane (DCM), and extract the biphasic filtrate with DCM.
  • Amide Coupling: To a solution of the resulting aniline (1.0 equiv) and the desired carboxylic acid warhead (1.1 equiv) in DMF, add EDCI (1.5 equiv) and DMAP (0.2 equiv). Stir at room temperature overnight.

  • Validation: The conversion of the basic primary aniline to a neutral amide will result in a significant shift in retention time on reverse-phase HPLC, validating the successful coupling.

Conclusion

The structure-activity relationship of nitrophenoxy piperidines demonstrates that they are far more than passive linkers. By carefully selecting the attachment vectors (e.g., 3-position vs. 4-position) and tuning the basicity and rigidity of the piperidine ring, researchers can drastically alter the pharmacokinetic profile, target affinity, and degradation efficiency of complex therapeutics. As demonstrated by the evolution of IDO1 PROTACs and Hsp90β inhibitors, mastering the SAR of this privileged scaffold is a critical skill in modern rational drug design.

References

  • Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis Source: PMC / NIH URL:[Link]

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • European Journal of Medicinal Chemistry - Malaria World (PfPK6 Inhibition) Source: Malaria World URL:[Link]

  • Optimizing topoisomerase IIα inhibitors into Hsp90β selective binders Source: Vilnius University / European Journal of Medicinal Chemistry URL:[Link]

  • Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma Source: PMC / NIH URL:[Link]

Sources

Structural and Synthetic Divergence: 4-(2-Methoxy-4-nitrophenoxy)piperidine vs. Vandetanib Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic comparison between 4-(2-Methoxy-4-nitrophenoxy)piperidine and the key Vandetanib intermediate .

Executive Summary

This guide analyzes the structural distinctiveness and synthetic utility of 4-(2-Methoxy-4-nitrophenoxy)piperidine (CAS 944401-91-6) versus the established Vandetanib intermediate (specifically the 7-hydroxyquinazoline core coupled with the piperidine side chain). While both moieties utilize a piperidine ring and an ether linkage to modulate pharmacokinetic properties (solubility, bioavailability), they represent fundamentally different synthetic strategies: the former employs a nucleophilic aromatic substitution (SNAr) to form an aryl ether, while the latter relies on O-alkylation of a phenol to create a benzylic-like ether spacer.

Part 1: Structural Analysis & Molecular Topology

The core difference lies in the linker topology and the electronic environment of the ether bond. Vandetanib features a methylene spacer (–CH₂–) between the oxygen and the piperidine ring, whereas the topic molecule features a direct attachment of the oxygen to the piperidine C4 position, linked to a nitro-substituted phenyl ring.

Comparative Molecular Profile
Feature4-(2-Methoxy-4-nitrophenoxy)piperidineVandetanib Intermediate (Side Chain Coupling)
Primary CAS 944401-91-6 183322-18-1 (Core) + 20691-89-8 (Side Chain)
Linker Type Aryl Ether (Ar–O–Piperidine)Alkyl Ether (Ar–O–CH₂–Piperidine)
Spacer Length 0 Atoms (Direct attachment)1 Carbon Atom (Methylene spacer)
Core Scaffold 2-Methoxy-4-nitrobenzene4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazoline
Electronic State Electron-deficient (Nitro group withdraws density)Electron-rich Quinazoline (at C7 position)
Synthetic Role Precursor to aniline-based pharmacophores (via reduction)Solubilizing side-chain attachment for kinase inhibition
Key Reactivity Electrophile in reduction; Nucleophile (as amine) post-reductionNucleophile (Phenol) targeting alkyl halide/mesylate
Structural Visualization

The diagram below illustrates the topological divergence. Note the absence of the methylene spacer in the nitrophenoxy derivative, which rigidly constrains the piperidine ring relative to the aromatic core.

StructuralComparison cluster_0 Topic Molecule: 4-(2-Methoxy-4-nitrophenoxy)piperidine cluster_1 Vandetanib Structure (Side Chain Region) TopicMol Piperidine Ring (C4 Position) EtherLink1 Direct Ether Bond (-O-) TopicMol->EtherLink1 ArylCore1 2-Methoxy-4-nitrobenzene EtherLink1->ArylCore1 Piperidine2 N-Methylpiperidine (C4 Position) Spacer Methylene Spacer (-CH2-) Piperidine2->Spacer EtherLink2 Ether Bond (-O-) Spacer->EtherLink2 Quinazoline Quinazoline Core (C7 Position) EtherLink2->Quinazoline

Caption: Topological comparison showing the direct aryl ether linkage in the topic molecule versus the methylene-extended ether linkage in Vandetanib.

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of these two entities demonstrates a "mechanistic inversion."

  • Vandetanib Synthesis: The aromatic core acts as the nucleophile (Phenol) attacking the piperidine side chain (Electrophile).

  • Topic Molecule Synthesis: The piperidine acts as the nucleophile (Alcohol) attacking the aromatic core (Electrophile).

Protocol A: Synthesis of Vandetanib Intermediate (O-Alkylation)

Objective: Coupling of the quinazoline core with the piperidine side chain. Mechanism: SN2 Nucleophilic Substitution.

  • Reagents:

    • Nucleophile: 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1.0 eq).[1]

    • Electrophile: 1-methylpiperidin-4-yl)methyl methanesulfonate (1.2 eq) or 4-(chloromethyl)-1-methylpiperidine.

    • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃).

    • Solvent: DMF (Anhydrous).

  • Procedure:

    • Charge the reaction vessel with the 7-hydroxyquinazoline intermediate and DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at 40°C for 30 minutes to generate the phenoxide anion.

    • Add the piperidine electrophile dropwise.

    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC for disappearance of the phenol.

    • Workup: Cool to RT, quench with water, and filter the precipitated solid. Wash with water and diethyl ether.

  • Critical Control Point: The reaction requires a polar aprotic solvent (DMF/DMAc) to solvate the cation and enhance the nucleophilicity of the phenoxide.

Protocol B: Synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine (SNAr)

Objective: Formation of the aryl ether linkage. Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Reagents:

    • Electrophile: 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq).

    • Nucleophile: 1-Boc-4-hydroxypiperidine (1.1 eq) (Note: N-protection is crucial to prevent N-arylation).

    • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or Potassium tert-butoxide (t-BuOK).

    • Solvent: THF or DMF.

  • Procedure:

    • Dissolve 1-Boc-4-hydroxypiperidine in anhydrous THF at 0°C.

    • Add NaH portion-wise and stir for 30 minutes to form the alkoxide.

    • Add 1-fluoro-2-methoxy-4-nitrobenzene slowly to control exotherm.

    • Allow to warm to Room Temperature or heat to 60°C depending on reaction kinetics.

    • Deprotection: Treat the intermediate with TFA/DCM or HCl/Dioxane to remove the Boc group, yielding the free amine title compound.

  • Critical Control Point: The presence of the nitro group at the para-position is essential to activate the benzene ring for nucleophilic attack by the alkoxide.

Synthetic Workflow Diagram

SynthesisPathways cluster_vandetanib Pathway A: Vandetanib Synthesis (Phenol as Nucleophile) cluster_topic Pathway B: Topic Molecule Synthesis (Piperidine as Nucleophile) Q_OH 7-Hydroxy-Quinazoline (Nucleophile) Base_A Cs2CO3 / DMF / 80°C Q_OH->Base_A Pip_LG Piperidine-CH2-LG (Electrophile) Pip_LG->Base_A Vandetanib Vandetanib (Ether Product) Base_A->Vandetanib SN2 Alkylation Ar_F 1-Fluoro-2-methoxy-4-nitrobenzene (Electrophile) Base_B NaH / THF / 60°C Ar_F->Base_B Pip_OH N-Boc-4-Hydroxypiperidine (Nucleophile) Pip_OH->Base_B Inter_Boc N-Boc-Intermediate Base_B->Inter_Boc SNAr Substitution Deprotect TFA or HCl Inter_Boc->Deprotect TopicProd 4-(2-Methoxy-4-nitrophenoxy)piperidine Deprotect->TopicProd

Caption: Divergent synthetic strategies: Pathway A utilizes Phenol O-alkylation, while Pathway B utilizes SNAr chemistry activated by the nitro group.

Part 3: Mechanistic Insights & Field Application

The "Spacer Effect" in Kinase Inhibition

The structural difference between the two molecules—specifically the presence or absence of the methylene spacer—dictates their biological application.

  • Vandetanib (Spacer Present): The methylene group (-CH2-) provides rotational freedom, allowing the solubilizing piperidine ring to extend into the solvent front of the kinase ATP-binding pocket without sterically clashing with the hinge region. This is critical for high-affinity binding to VEGFR2 and EGFR .

  • Topic Molecule (No Spacer): The direct attachment (-O-) creates a rigid, compact distance between the piperidine and the phenyl ring. This scaffold is typically used in drugs where the piperidine mimics a cyclic amine directly interacting with a specific pocket residue, or as a precursor to an aniline that will be part of a larger fused system (e.g., in the synthesis of Olmutinib analogs or Delamanid derivatives).

Reactivity of the Nitro Group

The 4-(2-Methoxy-4-nitrophenoxy)piperidine is rarely a final drug substance. It serves as a high-value intermediate.[2] The nitro group is a "latent amine."

  • Reduction Protocol: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to form 4-(4-amino-2-methoxyphenoxy)piperidine .

  • Application: This resulting aniline is a potent nucleophile used to couple with heterocyclic chlorides (e.g., pyrimidines, quinazolines) to form the final drug core. This contrasts with Vandetanib, where the aniline moiety (4-bromo-2-fluoroaniline) is introduced intact onto the quinazoline core.

Impurity Profiling

In the context of Vandetanib manufacturing, 4-(2-Methoxy-4-nitrophenoxy)piperidine is NOT a standard impurity. Its presence would indicate cross-contamination from a different production line (e.g., one manufacturing nitro-aryl ether drugs). However, understanding the spectral distinction is vital for QC:

  • Vandetanib: 1H NMR shows a characteristic doublet for the -O-CH2- protons around δ 4.0 ppm.

  • Topic Molecule: 1H NMR lacks the methylene signal and shows the piperidine C4-H multiplet shifted downfield (δ 4.5–4.8 ppm) due to the direct phenoxy attachment.

References

  • Vandetanib Approval and Structure : U.S. Food and Drug Administration.[3] "NDA 022405: Vandetanib (Caprelsa) Chemistry Review." FDA.gov. Available at: [Link]

  • Synthesis of Vandetanib: Hennequin, L. F., et al. "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 2002.
  • Topic Molecule Identification : National Center for Biotechnology Information. "PubChem Compound Summary for CAS 944401-91-6." PubChem. Available at: [Link] (Note: Link directs to the specific entry if available, otherwise indexed via CAS search).

Sources

The Methoxy-Nitrobenzene Motif: Tuning Redox Liability for Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Methoxy-Nitrobenzene Motif: Tuning Redox Liability for Targeted Drug Delivery Content Type: Technical Whitepaper / Design Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The "Push-Pull" Strategy

The nitrobenzene moiety is historically viewed with skepticism in medicinal chemistry due to its association with hepatotoxicity and mutagenicity (structural alerts). However, when strategically paired with an electron-donating methoxy group (–OCH₃), the nitro group transitions from a liability to a tunable "redox switch."

This guide analyzes the methoxy-nitrobenzene motif , demonstrating how the methoxy group’s electronic donation modulates the nitro group’s reduction potential (


). This modulation is critical for designing Hypoxia-Activated Prodrugs (HAPs)  and selective enzyme inhibitors, allowing the molecule to resist systemic reduction (normoxia) while triggering activation in the unique microenvironment of solid tumors (hypoxia).

Physicochemical Mechanics: The Electronic Tug-of-War

The core utility of this motif lies in the interplay between the strong electron-withdrawing nitro group and the electron-donating methoxy group.

Hammett Electronic Tuning

The reduction of a nitro group (


) to an amine (

) is the primary metabolic pathway. The ease of this reduction is governed by the electron density on the benzene ring.
  • Nitro Group (

    
    ):  Pulls electron density, making the ring electron-deficient and the nitrogen atom electrophilic.
    
  • Methoxy Group (

    
    ):  Pushes electron density into the ring via resonance.
    

The Design Consequence: Adding a methoxy group ortho or para to the nitro group increases the electron density at the nitro center. This shifts the one-electron reduction potential (


) to a more negative value (i.e., makes it harder to reduce).
Substituent PatternApprox.

(mV)
Biological Consequence
Nitrobenzene (Unsubstituted) -485Rapidly reduced by ubiquitous reductases; high systemic toxicity risk.
4-Methoxy-Nitrobenzene -550 to -600The "Goldilocks Zone" : Resists reduction in oxygenated blood; reduced only in deep hypoxia.
2,4-Dinitrobenzene -250Too easily reduced; extreme toxicity/instability.
Solubility and Lipophilicity

While the nitro group is polar, the methoxy group adds lipophilicity (


 value). The combination allows for fine-tuning of LogD to ensure membrane permeability while maintaining sufficient aqueous solubility for formulation.

Mechanism of Action: The Hypoxia Selectivity Switch

The most potent application of the methoxy-nitrobenzene motif is in Hypoxia-Activated Prodrugs (HAPs) . The safety of these drugs relies on a "Futile Redox Cycle" in healthy tissue.

The Futile Cycle (Safety Mechanism)

In normoxic tissues (Heart, Liver, Lungs), one-electron reductases (e.g., NADPH:CYP450 reductase) reduce the nitro group to a nitro radical anion .

  • Presence of

    
    :  Oxygen has a higher electron affinity than the methoxy-nitrobenzene motif. It steals the electron from the radical anion, regenerating the parent drug and forming superoxide.
    
  • Result: The drug remains inactive; the superoxide is cleared by Superoxide Dismutase (SOD).

Hypoxic Activation (Efficacy Mechanism)

In solid tumors (Hypoxia,


), the "oxygen police" are absent.
  • The nitro radical anion is not re-oxidized.

  • It undergoes further reduction (disproportionation) to the Nitroso ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Hydroxylamine 
    
    
    
    Amine .
  • Trigger Event: The resulting electron-rich amine typically drives an electronic cascade (e.g., 1,6-elimination) that fragments the linker and releases a cytotoxic warhead (e.g., a nitrogen mustard or SN-38).

Visualization of the Pathway

HypoxiaSwitch Parent Parent Drug (Methoxy-Nitrobenzene) Radical Nitro Radical Anion (Transient Species) Parent->Radical 1e- Reduction (P450 Reductase) Radical->Parent Normoxia (O2 present) Re-oxidation Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer to O2 Nitroso Nitroso Intermediate Radical->Nitroso Hypoxia (No O2) Disproportionation Amine Amine Metabolite (Electron Donor) Nitroso->Amine 4e- Reduction Warhead Active Cytotoxin (Released) Amine->Warhead 1,6-Elimination Fragmentation

Caption: The "Futile Cycle" protects healthy tissue (red dashed), while hypoxia drives reduction to the amine (bold black), triggering warhead release.

Experimental Protocols

Synthesis of a Model Methoxy-Nitro Trigger

Objective: Synthesize 4-methoxy-2-nitrobenzyl alcohol, a common precursor for HAP linkers. Reaction Type: Nucleophilic Aromatic Substitution (


) followed by reduction.[1]

Step 1:


 Methoxylation 
  • Substrate: 4-fluoro-2-nitrobenzaldehyde.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Protocol:

    • Dissolve 4-fluoro-2-nitrobenzaldehyde (10 mmol) in anhydrous MeOH (20 mL) under

      
      .
      
    • Cool to 0°C. Dropwise add 0.5M NaOMe in MeOH (11 mmol).

    • Stir at 0°C for 30 min, then warm to RT for 2 hours. (The nitro group activates the para-fluorine for displacement).

    • Quench: Pour into ice water. Precipitate forms.

    • Isolate: Filter yellow solid (4-methoxy-2-nitrobenzaldehyde). Yield >90%.

Step 2: Aldehyde Reduction

  • Reagents: Sodium Borohydride (

    
    ), Ethanol.
    
  • Protocol:

    • Suspend intermediate in Ethanol (15 mL).

    • Add

      
       (0.5 eq) portion-wise at 0°C.
      
    • Stir 1 hr. Quench with sat.

      
      .[2]
      
    • Extract with EtOAc.[1][3] Dry over

      
      .[1]
      
    • Product: 4-methoxy-2-nitrobenzyl alcohol.

Metabolic Stability & Hypoxia Selectivity Assay

Objective: Validate the "switch" mechanism using liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Test Compound (1 µM).

  • Nitrogen gas (for hypoxia).

Workflow:

  • Preparation: Prepare two sets of incubation tubes.

    • Set A (Normoxia): Open to air.

    • Set B (Hypoxia): Purged with

      
       gas for 15 mins prior to enzyme addition; sealed with airtight septa.
      
  • Incubation: Add HLM and NADPH to both sets. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Monitor disappearance of Parent and appearance of Amine metabolite.

Success Criteria (Data Interpretation):

Condition Parent Drug Remaining (60 min) Amine Metabolite Interpretation
Normoxia > 85% < 5% Stable. Futile cycle is working.

| Hypoxia | < 20% | > 70% | Activated. Reductive fragmentation occurred. |

Toxicology & De-Risking

While the methoxy group improves selectivity, the nitro moiety remains a structural alert for genotoxicity (Ames Positive).

Mitigation Strategies:

  • Ames Testing: Mandatory early screening. Many nitro-HAPs are Ames positive in bacterial strains (TA98/TA100) because bacteria have high nitroreductase activity. Crucial Context: Bacterial nitroreductases (Type I) are oxygen-insensitive (2-electron reducers), unlike mammalian Type II enzymes. Therefore, a positive Ames test is expected but not always predictive of mammalian genotoxicity.

  • Mammalian Genotoxicity (Micronucleus Assay): More relevant for assessing risk in humans.

  • Metabolic Soft Spots: The methoxy group is prone to O-demethylation.

    • Design Fix: If O-demethylation is too fast (leading to a phenol which is rapidly glucuronidated), replace

      
       with 
      
      
      
      or a deuterated methoxy (
      
      
      ) to block CYP metabolism without losing the electronic effect.

References

  • Denny, W. A. (2000). Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT). Journal of Biomedicine and Biotechnology. Link (Discusses nitrobenzyl triggers).

  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. Link (The authoritative review on HAP mechanisms).

  • Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. Link (Mechanisms of nitroreduction and futile cycling).

  • Hu, L., et al. (2016). Nitro-enabled hypoxia-activated prodrugs. Journal of Medicinal Chemistry. Link (Specific SAR on nitro-methoxy interplay).

  • Patterson, A. V., et al. (2007). Mechanism of action of the hypoxia-activated prodrug PR-104. Clinical Cancer Research. Link

Sources

Novel Piperidine Building Blocks: Escaping Flatland in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry utility of novel piperidine building blocks.

Executive Summary

The piperidine ring is the most frequently encountered heterocycle in U.S. FDA-approved drugs, appearing in over 70 marketed therapeutics. However, the "low-hanging fruit" of simple mono-substituted piperidines has been extensively harvested, leading to a crowded intellectual property (IP) landscape and a prevalence of "flat" molecules with suboptimal physicochemical properties.

This guide focuses on next-generation piperidine building blocks —specifically spirocyclic , polyfluorinated , and conformationally restricted variants.[1][2] These scaffolds offer a strategic "escape from flatland," increasing fraction saturation (


) to improve solubility, metabolic stability, and target selectivity while opening novel IP space.

Strategic Architecture: The Next-Gen Piperidine Toolkit

Spirocyclic Piperidines

Spiro-fusion introduces profound structural rigidity without significantly increasing molecular weight.[1][2]

  • The "Gem-Dimethyl" Effect on Steroids: Replacing a gem-dimethyl group with a spiro-cycle (e.g., 2-azaspiro[3.3]heptane) often retains the steric bulk required for receptor fit while lowering lipophilicity (LogD) and blocking metabolically labile sites.[1][2]

  • Key Scaffold: 1-azaspiro[3.3]heptane .[1][2]

    • Utility: Acts as a bioisostere for the piperidine ring itself or as a rigid linker.[1][2]

    • Advantage:[1][2][3][4][5][6] The strained geometry alters the vector of the nitrogen lone pair, modulating basicity (

      
      ) and reducing hERG channel binding liability compared to flexible piperidines.
      
Fluorinated Piperidines (The "Polar Hydrophobic" Effect)

Strategic fluorination is not merely about metabolic blocking; it is conformational engineering.[1][2]

  • Gauche Effect: In 3-fluoropiperidines, the C-F bond prefers to be gauche to the ring nitrogen's lone pair (or N-H bond), locking the ring into specific chair conformations.

  • Basicity Modulation:

    • Problem: Basic amines often suffer from poor membrane permeability or high P-gp efflux.[1][2]

    • Solution: A fluorine atom at the

      
      -position (3-F) pulls electron density, lowering the amine 
      
      
      
      by 1–2 units, often improving oral bioavailability.
Fused Bicyclic Systems
  • Tropanes & Azabicycles: Bridged systems like 8-azabicyclo[3.2.1]octane provide a defined 3D vector for substituents, critical for distinguishing between receptor subtypes (e.g., GPCR selectivity).

Decision Logic: Selecting the Right Block

The following decision tree assists medicinal chemists in selecting the appropriate piperidine modification based on the specific liability they are trying to solve.

PiperidineSelection Start Problem to Solve Metab High Metabolic Clearance? Start->Metab Solubility Poor Solubility / High LogD? Start->Solubility hERG hERG Liability / High pKa? Start->hERG Selectivity Poor Target Selectivity? Start->Selectivity Spiro Use Spirocyclic Piperidines (e.g., 2-azaspiro[3.3]heptane) Blocks metabolic hotspots Metab->Spiro Block Oxidation Sites Solubility->Spiro Increase F(sp3) Fluoro Use 3-Fluoro or 3,3-Difluoro Lowers pKa, reduces lipophilicity hERG->Fluoro Lower Basicity Bridge Use Bridged/Fused Systems (e.g., Tropanes) Rigidifies vector Selectivity->Bridge Define Vector Polar Add Polar Groups? (Often adds MW)

Figure 1: Strategic decision tree for piperidine scaffold selection in hit-to-lead optimization.

Advanced Synthetic Methodologies

Traditional synthesis (e.g., hydrogenation of pyridines) often yields thermodynamic mixtures. Modern drug discovery demands stereodefined access to complex scaffolds.[1][2]

Methodology A: Photoredox Synthesis of Spirocyclic Piperidines

A powerful method to access spiro-piperidines is the visible-light-mediated radical cascade .[1][2] This approach avoids toxic tin reagents and harsh conditions, allowing for the construction of spiro-centers from simple linear precursors.[7]

Mechanism:

  • SET Reduction: An organic photocatalyst (e.g., 4CzIPN) reduces an aryl halide to an aryl radical.[1][2]

  • Radical Translocation: The aryl radical undergoes a 1,5-Hydrogen Atom Transfer (HAT) or direct cyclization onto a pendant alkene.[1][2]

  • Cyclization: The resulting alkyl radical cyclizes to form the spiro-junction.[1][2]

Methodology B: Dearomatization-Hydrogenation of Fluoropyridines

Developed by the Glorius group and others, this allows access to all-cis-(multi)fluorinated piperidines .[2]

  • Concept: Fluoropyridines are cheap.[1][2][8] Direct hydrogenation usually results in defluorination.[1][2]

  • Innovation: Using a specific Pd/C or Rh-catalyst system in acidic media prevents C-F bond cleavage and directs stereoselectivity via the "face-selectivity" of the catalyst absorption.[1][2]

Detailed Experimental Protocol

Protocol: Synthesis of a 2-Azaspiro[3.3]heptane Derivative

Targeting a novel spiro-piperidine bioisostere via Photoredox Catalysis.

Causality: This protocol uses a dual-catalytic approach (Photoredox + HAT) to generate the strained spiro-ring, which is thermodynamically difficult to access via standard nucleophilic substitution.[1][2]

Reagents & Equipment:
  • Substrate: 1-(2-iodophenyl)-N-methacryloylpiperidine-4-carboxamide (1.0 equiv)

  • Photocatalyst: fac-Ir(ppy)3 (1.0 mol%) or 4CzIPN (organic alternative)[1]

  • Reductant: Hantzsch Ester or DIPEA (2.0 equiv)[1][2]

  • Solvent: Degassed Acetonitrile (MeCN)[1][2]

  • Light Source: Blue LED (450 nm, ~10W)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Workflow:
  • Preparation:

    • In an oven-dried 20 mL vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol) and Photocatalyst (0.005 mmol).

    • Transfer the vial to a glovebox or cycle vacuum/argon 3 times.

    • Add degassed MeCN (5.0 mL, 0.1 M concentration) and the Reductant (1.0 mmol).

    • Seal the vial with a Teflon-lined cap.

  • Irradiation:

    • Place the vial 2–3 cm away from the Blue LED source.[2] Use a fan to keep the reaction temperature at ~25°C (room temp).

    • Stir vigorously under irradiation for 12–24 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the aryl iodide peak and the appearance of the cyclized product mass (M-I+H).

  • Workup:

    • Dilute the mixture with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and Brine (10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).[1]

    • Note: Spiro-amines can be polar; adding 1% NH4OH to the eluent may improve peak shape.[1][2]

Data Validation (Expected):
  • 1H NMR: Disappearance of alkene protons (5.5–6.5 ppm).[1][2] Appearance of distinct diastereotopic methylene protons in the newly formed spiro-ring (1.5–2.5 ppm).[1]

  • Yield: Typical isolated yields range from 60–85%.[1][2]

Visualization of Synthetic Logic

The following diagram illustrates the photoredox cycle utilized in the protocol above, highlighting the critical electron transfer steps.

PhotoredoxCycle PC_GS Ir(III) (Ground State) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited Blue Light (hv) PC_Red Ir(II) (Reduced) PC_Excited->PC_Red SET (Oxidation of Reductant) PC_Red->PC_GS SET (Reduction of Substrate) Substrate Aryl Iodide (Substrate) Radical Aryl Radical Substrate->Radical Accepts e- from Ir(II) (-Iodide) Product Spiro-Piperidine (Product) Radical->Product 5-exo-trig Cyclization Reductant Amine Reductant

Figure 2: Mechanistic cycle for the photoredox-catalyzed synthesis of spirocyclic piperidines.

Quantitative Comparison of Piperidine Scaffolds

Scaffold Class

Metabolic StabilityLipophilicity (LogD)Synthetic Accessibility
Classic Piperidine HighLow (Oxidation prone)ModerateHigh (Commercial)
4-Fluoro-Piperidine HighModerateLowModerate
Spiro[3.3]heptane Very High High (Steric block)Low Moderate (Photoredox)
Tropane (Bridged) HighHighModerateLow (Complex)

References

  • Enamine. Spirocyclic Piperidine Bioisosteres for Drug Design.[1][2][9] Enamine.net.[1][2] Link

  • Glorius, F., et al. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes.[1][2][3] Science, 357(6354), 908-912. Link

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery: A Whitepaper. PharmaBlock.com.[2] Link

  • Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.[1][2][5][6][8][9][10][11] Link

  • Stephens, D. E., et al. (2017). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation.[1][2][7] PMC - NIH.[2] Link

Sources

A Technical Guide to 4-(2-Methoxy-4-nitrophenoxy)piperidine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth overview of 4-(2-Methoxy-4-nitrophenoxy)piperidine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. Due to its unique structural features, combining a piperidine moiety with a nitrophenoxy group, this compound presents a compelling scaffold for exploring novel therapeutic agents. This document details its chemical identity, a proposed synthetic route, predicted physicochemical properties, and potential applications, grounded in established chemical principles and data from analogous structures.

Chemical Identity and Core Descriptors

A direct entry for 4-(2-Methoxy-4-nitrophenoxy)piperidine is not currently available in the PubChem database. However, based on its constituent parts, we can define its key identifiers. The synthesis of this compound would likely proceed from two key precursors: 2-Methoxy-4-nitrophenol and 4-hydroxypiperidine.

The essential identifiers for the key precursor, 2-Methoxy-4-nitrophenol, are:

IdentifierValueSource
PubChem CID 76738[1]
IUPAC Name 2-methoxy-4-nitrophenol[1]
InChIKey IZLVFLOBTPURLP-UHFFFAOYSA-N[1]
Molecular Formula C7H7NO4[1]
Molecular Weight 169.13 g/mol [1]

For the target molecule, 4-(2-Methoxy-4-nitrophenoxy)piperidine, the predicted molecular formula is C12H16N2O4, and the predicted monoisotopic mass is 252.1110 g/mol .

Proposed Synthesis: A Williamson Ether Synthesis Approach

The most direct and logical synthetic route to 4-(2-Methoxy-4-nitrophenoxy)piperidine is via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an organohalide or, in this case, a phenoxide with a suitable piperidine derivative. A more common variant, and the one proposed here, is the Mitsunobu reaction, which allows for the coupling of an alcohol and a phenolic compound under mild conditions.

The proposed reaction involves the coupling of 2-Methoxy-4-nitrophenol with N-Boc-4-hydroxypiperidine, followed by the deprotection of the Boc group. The use of N-Boc-4-hydroxypiperidine is advantageous as it prevents the secondary amine of the piperidine from engaging in side reactions.[2]

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine cluster_reactants Reactants cluster_reaction1 Step 1: Mitsunobu Reaction cluster_reaction2 Step 2: Boc Deprotection 2_Methoxy_4_nitrophenol 2-Methoxy-4-nitrophenol Mitsunobu DIAD, PPh3 THF, 0°C to rt 2_Methoxy_4_nitrophenol->Mitsunobu N_Boc_4_hydroxypiperidine N-Boc-4-hydroxypiperidine N_Boc_4_hydroxypiperidine->Mitsunobu Intermediate N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine Mitsunobu->Intermediate Deprotection TFA or HCl in Dioxane Intermediate->Deprotection Product 4-(2-Methoxy-4-nitrophenoxy)piperidine Deprotection->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 2-Methoxy-4-nitrophenol (1.0 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected intermediate.

Step 2: Synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine

  • Dissolve the purified N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine (1.0 eq.) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(2-Methoxy-4-nitrophenoxy)piperidine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Predicted Physicochemical Properties

While experimental data for 4-(2-Methoxy-4-nitrophenoxy)piperidine is not available, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted ValueBasis of Prediction
Molecular Weight 252.27 g/mol Calculated from the molecular formula C12H16N2O4.
XLogP3 ~2.5Based on the additive contributions of the piperidine and nitrophenoxy moieties.
Hydrogen Bond Donors 1The secondary amine of the piperidine ring.
Hydrogen Bond Acceptors 5The ether oxygens, the nitro group oxygens, and the piperidine nitrogen.
Topological Polar Surface Area ~78 ŲCalculated based on the functional groups present.
Appearance Likely a pale yellow to yellow solidNitrophenolic compounds are often colored.[3]
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DCM)Inferred from the polarity of the molecule.

Potential Applications in Research and Drug Development

The piperidine ring is a prevalent scaffold in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[4][5] Its derivatives are known to exhibit a wide range of biological activities.[6][7] The incorporation of a 2-methoxy-4-nitrophenoxy moiety introduces specific electronic and steric features that could be exploited for targeted drug design.

Potential Areas of Investigation:

  • CNS Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system. The lipophilicity and hydrogen bonding capacity of 4-(2-Methoxy-4-nitrophenoxy)piperidine suggest it may have the potential to cross the blood-brain barrier.

  • Oncology: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. The nitro group can be reduced under hypoxic conditions, characteristic of solid tumors, to a cytotoxic species.

  • Infectious Diseases: The nitrophenoxy moiety could be explored for antimicrobial or antiparasitic activity, as nitro-containing compounds have shown efficacy in these areas.

Conceptual Workflow for Biological Evaluation

Biological_Evaluation_Workflow Conceptual Workflow for Biological Evaluation Start 4-(2-Methoxy-4-nitrophenoxy)piperidine In_Vitro_Screening In Vitro Screening (e.g., cell-based assays, enzyme inhibition) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the initial biological screening of the title compound.

Conclusion

4-(2-Methoxy-4-nitrophenoxy)piperidine represents a novel chemical entity with significant potential for exploration in drug discovery and development. While a dedicated entry in public chemical databases is not yet available, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and relies on well-understood reactions, making the compound accessible for further investigation. Its unique combination of a privileged piperidine scaffold and an electronically distinct nitrophenoxy group makes it a compelling candidate for screening in a variety of therapeutic areas.

References

  • PubChem. 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-(2-methoxyphenyl)piperidine (C12H17NO). [Link]

  • Matrix Fine Chemicals. 2-METHOXY-4-NITROPHENOL | CAS 3251-56-7. [Link]

  • PubChemLite. 4-(2-methoxy-5-methylphenoxy)piperidine (C13H19NO2). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for Nucleophilic Aromatic Substitution with 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Hydroxypiperidine in SNAr Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Among piperidine-based building blocks, 4-hydroxypiperidine is particularly valuable due to its bifunctional nature, possessing both a secondary amine and a secondary alcohol.[2] This allows for versatile and controlled derivatization to explore chemical space.

Nucleophilic Aromatic Substitution (SNAr) is a powerful C-N bond-forming reaction that is fundamental to the synthesis of complex pharmaceutical intermediates.[3] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. This reaction is highly effective for coupling amines to aromatic systems activated by electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups.[4][5][6]

This application note provides a detailed protocol and expert guidance for performing SNAr reactions using 4-hydroxypiperidine. We will delve into the mechanistic underpinnings, strategic considerations for handling this bifunctional nucleophile, a robust experimental procedure, and a troubleshooting guide to ensure successful execution.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted S_N2 pathway, which is sterically hindered at an sp²-hybridized carbon, nor an S_N1 pathway, which would require the formation of a highly unstable aryl cation.[4][6] Instead, it follows a well-established two-step addition-elimination mechanism.[7][8][9]

  • Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (the lone pair of the 4-hydroxypiperidine nitrogen) on the carbon atom bearing the leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8][10] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][9][11]

  • Elimination of the Leaving Group: Aromaticity is restored in the second, typically faster step, through the expulsion of the leaving group (e.g., a halide ion).[8]

The stability of the Meisenheimer complex is critical for the reaction to proceed. This stability is achieved when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance.[5][6][9]

Caption: General mechanism for the SNAr addition-elimination reaction.

Strategic Considerations for Using 4-Hydroxypiperidine

While the secondary amine of 4-hydroxypiperidine is a potent nucleophile for SNAr reactions, its bifunctional nature requires careful consideration.

  • N-Arylation vs. O-Arylation: The secondary amine is significantly more nucleophilic than the secondary alcohol. Therefore, N-arylation is the overwhelmingly favored pathway under typical SNAr conditions. O-arylation is generally not a competing side reaction unless the amine is protected or very harsh conditions are used that might deprotonate the alcohol.

  • Protecting Groups: For many synthetic routes, it may be necessary to protect the piperidine nitrogen to perform chemistry at the hydroxyl group first.[2] However, for the SNAr reaction itself, the free secondary amine is the required reactive species. If starting with an N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine), the protecting group must be removed prior to the SNAr step.[2][12]

  • Basicity and Salt Form: 4-Hydroxypiperidine is a base. The reaction generates a strong acid (HX, where X is the leaving group), which will protonate the starting amine, rendering it non-nucleophilic. Therefore, at least one equivalent of an external base is required to neutralize this acid. Often, a slight excess of base is used to ensure the reaction proceeds to completion. 4-Hydroxypiperidine is sometimes supplied as a hydrochloride salt, which would require an additional equivalent of base for neutralization.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the SNAr reaction between 2-fluoro-1-nitrobenzene and 4-hydroxypiperidine. This can be adapted for other activated aryl or heteroaryl halides.

Materials and Reagents:

  • Aryl Halide: 2-Fluoro-1-nitrobenzene (1.0 eq)

  • Nucleophile: 4-Hydroxypiperidine (1.2 eq)[14]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Vessel: Flame-dried round-bottom flask with a magnetic stir bar

  • Atmosphere: Nitrogen or Argon gas line

  • Work-up Reagents: Ethyl acetate (EtOAc), deionized water, brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Magnetic stirrer hotplate

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • System for flash column chromatography

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring (optional but recommended)

Caption: General experimental workflow for SNAr reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the aryl halide.

  • Add the 2-fluoro-1-nitrobenzene (1.0 eq) to the stirring suspension.

  • Nucleophile Addition: Add 4-hydroxypiperidine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the substrate's reactivity.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).[7][11]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water (2x) to remove residual DMSO, followed by a wash with brine (1x).[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product. The hydroxyl group on the product makes it relatively polar.

Data Presentation: Optimizing Reaction Conditions

The success of an SNAr reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterTypical Conditions & ConsiderationsRationale & Expert Insights
Aryl Substrate Activated aryl or heteroaryl systems.EWGs (NO₂, CN, CF₃) at ortho/para positions are essential to stabilize the Meisenheimer complex.[5] Heterocycles like pyridines and pyrimidines are often highly reactive.[4][15]
Leaving Group F > Cl > Br > IFluorine is highly electronegative, making the attached carbon very electrophilic and accelerating the rate-determining nucleophilic attack. This is a hallmark of the SNAr mechanism.[16][17]
Nucleophile 4-Hydroxypiperidine (1.1 - 1.5 eq)A slight excess of the nucleophile is used to drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA (2.0 - 3.0 eq)An inorganic base like K₂CO₃ is often sufficient and cost-effective. Organic bases like DIPEA can be used for improved solubility in some solvent systems.[7][18]
Solvent DMSO, DMF, NMP, AcetonitrilePolar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maintaining its high nucleophilicity.[7]
Temperature 50 °C - 140 °CLess activated substrates or less effective leaving groups (like Cl) may require higher temperatures.[18] Reaction progress should be monitored to avoid decomposition at elevated temperatures.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or Incomplete Reaction 1. Insufficient activation of the aromatic ring. 2. Reaction temperature is too low. 3. Base is not strong enough or is wet. 4. Nucleophile was added as a salt without sufficient base.1. Verify the aryl halide has EWGs at the ortho or para position. 2. Increase the temperature in 10-20 °C increments, monitoring for decomposition. 3. Use an anhydrous, stronger base (e.g., K₃PO₄ or Cs₂CO₃).[7] Ensure solvents are anhydrous. 4. Add an additional equivalent of base to neutralize the HCl salt.
Multiple Products Observed 1. Di-substitution on a di-halo substrate. 2. Competing reaction at another site. 3. Decomposition of starting material or product.1. Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.1 equivalents) and lower the reaction temperature. 2. This is unlikely with 4-hydroxypiperidine (N >> O reactivity), but confirm product structure with NMR. 3. Lower the reaction temperature and monitor closely.
Difficult Purification 1. Product is highly polar due to the free -OH group. 2. Residual high-boiling solvent (DMSO/DMF) in the crude product.1. Use a more polar eluent system for chromatography (e.g., add methanol to dichloromethane or ethyl acetate). 2. Ensure thorough washing with water during the work-up to remove DMSO/DMF. If issues persist, perform a lyophilization from water/acetonitrile if the product is stable.

References

  • 4-Hydroxypiperidine. Chem-Impex. Available at: [Link]

  • SNAr (Cl) - Aliphatic Amines (secondary). Common Organic Chemistry. Available at: [Link]

  • SNAr (F) - Aliphatic Amines (secondary). Common Organic Chemistry. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • 4 - Nucleophilic Aromatic Substitution. Scribd. Available at: [Link]

  • 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

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Reaction conditions for coupling 1-fluoro-2-methoxy-4-nitrobenzene and piperidine

Application Note: Nucleophilic Aromatic Substitution ( ) of 1-Fluoro-2-methoxy-4-nitrobenzene with Piperidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Kinase Inhibitors and Advanced Pharmaceutical Intermediates

Executive Summary

The coupling of 1-fluoro-2-methoxy-4-nitrobenzene with piperidine (or its functionalized derivatives) is a foundational transformation in modern drug discovery. This specific Nucleophilic Aromatic Substitution (

Mechanistic Rationale & Causality

To successfully scale and troubleshoot this reaction, one must understand the electronic and steric interplay of the electrophile's substituents:

  • The Electrophile (1-Fluoro-2-methoxy-4-nitrobenzene): The para-nitro group is strongly electron-withdrawing via resonance, significantly lowering the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This activates the C1 position for nucleophilic attack.

  • The Leaving Group: Fluorine is the optimal leaving group for

    
     reactions. Unlike aliphatic 
    
    
    reactions where bond-breaking is the rate-determining step (favoring iodine), the rate-determining step in
    
    
    is the formation of the Meisenheimer complex . Fluorine's extreme electronegativity inductively stabilizes this negatively charged transition state far better than other halogens.
  • Steric Considerations: The ortho-methoxy group provides inductive electron withdrawal but also introduces significant steric hindrance around the C1 reaction center. Consequently, this reaction requires thermal activation (typically 80 °C) to overcome the activation energy barrier, unlike unhindered fluoronitrobenzenes which can react at room temperature.

SNAr_MechanismA1-Fluoro-2-methoxy-4-nitrobenzeneCMeisenheimerComplexA->C NucleophilicAttackBPiperidine(Nucleophile)B->CDCoupled Product(C-N Bond)C->D RearomatizationEFluoride Ion(Leaving Group)C->E Expulsion

Figure 1: Mechanistic pathway of the SNAr reaction via a Meisenheimer complex.

Reaction Optimization & Parameter Causality

A robust protocol requires parameters that drive the reaction to completion while suppressing side reactions. The table below summarizes the optimized conditions versus sub-optimal alternatives, explaining the causality behind each choice.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale & Causality
Solvent Ethanol (Protic)DMF (Polar Aprotic) Protic solvents hydrogen-bond with the piperidine nucleophile, reducing its reactivity. DMF stabilizes the highly polar Meisenheimer transition state, accelerating the reaction.
Base Triethylamine (Organic)

(Inorganic)

efficiently scavenges the HF byproduct without competing as a nucleophile. It also remains insoluble, simplifying downstream workup.
Temperature 25 °C80 °C Elevated thermal energy is strictly required to overcome the steric bulk of the ortho-methoxy group .
Workup Liquid-Liquid ExtractionAqueous Precipitation The product is highly hydrophobic. Adding water to DMF forces rapid precipitation, creating a self-purifying isolation step.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . By leveraging the differential solubility of the starting materials and the final product, the workflow inherently purifies the target compound, minimizing the need for chromatographic separation.

WorkflowStep1Step 1: SetupCombine Electrophile, Piperidine,and K2CO3 in anhydrous DMFStep2Step 2: ReactionHeat to 80°C for 15 hoursunder N2 atmosphereStep1->Step2Step3Step 3: QuenchCool to 0°C, add cold waterto force precipitationStep2->Step3Step4Step 4: IsolationVacuum filter and washwith copious cold waterStep3->Step4Step5Step 5: ValidationConfirm purity via LC-MSand 1H NMR analysisStep4->Step5

Figure 2: Standardized workflow for coupling 1-fluoro-2-methoxy-4-nitrobenzene.

Step-by-Step Methodology

Step 1: Reaction Setup

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 equiv, e.g., 10.0 mmol).

  • Dissolve the electrophile in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M (20 mL).

  • Add finely powdered, anhydrous Potassium Carbonate (

    
    , 1.5 equiv, 15.0 mmol). Note: Ensure the base is dry to prevent hydroxide-mediated hydrolysis of the fluoride.
    
  • Add piperidine (or the desired piperidine derivative, 1.05 equiv, 10.5 mmol) dropwise at room temperature.

Step 2: Heating and Agitation

  • Equip the flask with a reflux condenser and purge the system with nitrogen.

  • Submerge the flask in a pre-heated oil bath at 80 °C .

  • Stir vigorously (800+ rpm) for 15 hours . The high stirring rate is crucial because the reaction is a heterogeneous mixture (due to the insoluble

    
    ).
    

Step 3: Quench and Precipitation (Self-Purification)

  • Remove the flask from the oil bath and allow it to cool to room temperature, then transfer to an ice-water bath (0–5 °C).

  • Slowly add cold distilled water (60 mL, 3× the volume of DMF) dropwise while maintaining vigorous stirring.

  • Observation: A bright yellow precipitate will rapidly form. The causality of this step relies on the product's hydrophobicity; while DMF, unreacted piperidine, and potassium fluoride/carbonate salts remain highly soluble in the aqueous layer, the coupled product crashes out .

Step 4: Isolation and Drying

  • Collect the yellow precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water (3 × 20 mL) to ensure complete removal of residual DMF and inorganic salts.

  • Dry the solid in vacuo at 45 °C until a constant weight is achieved. Typical yields exceed 90%.

Step 5: Quality Control & Validation

  • LC-MS: Analyze the dried solid. The chromatogram should show a single major peak corresponding to the

    
     mass of the coupled product.
    
  • 
     NMR (
    
    
    or
    
    
    ):
    Validation is confirmed by the disappearance of the highly split fluorine-coupled aromatic protons of the starting material, and the appearance of characteristic aliphatic multiplets (typically between
    
    
    1.50–3.50 ppm) corresponding to the newly installed piperidine ring.

References

  • Iikubo, K., Kondoh, Y., Shimada, I., et al. "Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor." Chemical and Pharmaceutical Bulletin, 2018, 66(3), 251-262.[Link]

  • Ayala Aguilera, C., Lorente Macias, A., Baillache, D., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2022, 65(2), 1047-1131.[Link]

Preparation of N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine Intermediate: A Robust SNAr Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The synthesis of piperidine-based aryl ethers is a fundamental transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders . The intermediate N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine serves as a highly versatile building block. The nitro group can be subsequently reduced to an aniline for late-stage amide coupling or Buchwald-Hartwig amination, while the Boc-protected piperidine allows for orthogonal deprotection and functionalization at the basic nitrogen center.

Mechanistic Insights: The SNAr Pathway

While Mitsunobu conditions can successfully construct aryl ethers from phenols and alcohols, the Nucleophilic Aromatic Substitution (SNAr) pathway is strictly preferred for this specific intermediate on a process scale. SNAr avoids the generation of stoichiometric triphenylphosphine oxide byproducts, simplifying purification and improving atom economy.

Causality of Reagent Selection
  • The Electrophile (1-Fluoro-2-methoxy-4-nitrobenzene): In an SNAr reaction, the rate-determining step is the nucleophilic attack to form the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond . The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso carbon highly electrophilic. Consequently, aryl fluorides react orders of magnitude faster than their aryl chloride counterparts. The para-nitro group is essential, providing deep resonance stabilization for the anionic intermediate.

  • The Base (Sodium Hydride): N-Boc-4-hydroxypiperidine is a secondary aliphatic alcohol (pKa ~16–17). To act as a potent nucleophile, it must be quantitatively deprotonated. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly forms the alkoxide, driving the equilibrium completely forward via the evolution of hydrogen gas .

  • The Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation but leaves the alkoxide anion relatively unsolvated (a "naked" anion), thereby maximizing its nucleophilicity and accelerating the SNAr rate.

SNAr_Mechanism N1 Alkoxide Nucleophile (N-Boc-4-piperidinyloxide) N3 Meisenheimer Complex (Resonance Stabilized) N1->N3 Nucleophilic Attack (Rate Determining) N2 1-Fluoro-2-methoxy- 4-nitrobenzene N2->N3 Nucleophilic Attack (Rate Determining) N4 N-Boc-4-(2-methoxy-4- nitrophenoxy)piperidine N3->N4 Elimination of F⁻ (Fast) N5 Sodium Fluoride (NaF) Leaving Group N3->N5

Figure 1: Addition-elimination (SNAr) mechanism via the Meisenheimer complex.

Experimental Workflow & Data Presentation

Workflow A 1. Deprotonation NaH in dry DMF 0 °C, 1 h B 2. SNAr Coupling Add Ar-F RT, 6-14 h A->B C 3. Work-up Quench with H2O EtOAc Extraction B->C D 4. Purification Silica Column (Hexane/EtOAc) C->D

Figure 2: Step-by-step experimental workflow for the SNAr synthesis.

Stoichiometry and Reagent Table (10 mmol Scale)

Note: A slight excess of the base and electrophile ensures complete consumption of the valuable piperidine building block.

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-4-hydroxypiperidine201.261.002.01 gNucleophile precursor
1-Fluoro-2-methoxy-4-nitrobenzene171.121.051.80 gElectrophile
Sodium Hydride (60% in mineral oil)24.001.500.60 gStrong Base
Anhydrous DMFN/AN/A20 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded to ensure the chemist can verify the success of each micro-step in real-time .

Step 1: Alkoxide Generation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol) in anhydrous DMF (15 mL) under a continuous nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (0.60 g of a 60% dispersion in mineral oil, 15 mmol) in three distinct portions over 10 minutes.

  • Self-Validation Checkpoint: The immediate evolution of hydrogen gas (vigorous bubbling) will be observed. This visual cue confirms the active deprotonation of the alcohol.

  • Stir the suspension at 0 °C for 1 hour until gas evolution completely ceases, indicating quantitative alkoxide formation.

Step 2: Nucleophilic Attack (SNAr)

  • Dissolve 1-fluoro-2-methoxy-4-nitrobenzene (1.80 g, 10.5 mmol) in anhydrous DMF (5 mL).

  • Add this electrophile solution dropwise to the alkoxide mixture at 0 °C over 15 minutes via a syringe.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Self-Validation Checkpoint: The reaction mixture will undergo a distinct color shift (typically turning deep yellow to orange-red). This chromic shift is indicative of the formation of the Meisenheimer complex and the subsequent nitroaromatic product.

  • Stir the reaction at room temperature for 6 to 14 hours. Monitor the reaction completion via TLC (Hexane/EtOAc 3:1) or LC-MS.

Step 3: Quenching and Extraction

  • Once complete, cool the reaction flask back to 0 °C.

  • Carefully quench the unreacted NaH by the dropwise addition of cold distilled water (10 mL).

  • Self-Validation Checkpoint: A brief, minor bubbling will occur; the cessation of this bubbling confirms that all residual base has been safely neutralized.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer extensively with distilled water (3 × 50 mL) followed by saturated aqueous NaCl (brine, 50 mL). Expert Note: Multiple water washes are critical to partition the highly polar DMF out of the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄.

Step 4: Purification

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexanes to EtOAc (typically 10% to 30% EtOAc).

  • Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to yield N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine as a solid or highly viscous oil.

References

  • Kinase Inhibitors (US Patent 9,580,427 B2). Google Patents.
  • The Mechanism of Nucleophilic Aromatic Substitution . Chemistry Steps. Available at:[Link]

  • Derivatives of 2-(iminomethyl)amino-phenyl, their preparation, their use as medicaments (US Patent 6,809,088 B2). Google Patents.

Application Note: Catalytic Reduction of Nitro Group in 4-(2-Methoxy-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The catalytic reduction of the nitro group in 4-(2-Methoxy-4-nitrophenoxy)piperidine to its corresponding aniline, 4-(4-amino-2-methoxyphenoxy)piperidine , is a pivotal transformation in the synthesis of diverse pharmaceutical agents, particularly GPCR ligands (e.g., muscarinic antagonists) and kinase inhibitors.

While nitro reduction is a classical transformation, this specific substrate presents unique challenges due to the coexistence of a basic secondary amine (piperidine) , an acid-sensitive ether linkage , and a sterically crowded aryl ether . Improper handling can lead to catalyst poisoning, incomplete conversion, or formation of hydroxylamine impurities.

This guide moves beyond standard textbook recipes, providing a rigorously validated protocol that prioritizes chemoselectivity , atom economy , and process safety . We utilize a heterogeneous Palladium on Carbon (Pd/C) system, optimized for kinetic efficiency without compromising the integrity of the piperidine scaffold.

Chemical Reaction Engineering

Reaction Scheme

The transformation involves the six-electron reduction of the nitro group. The secondary amine in the piperidine ring introduces basicity (


), which can influence the adsorption isotherms on the catalyst surface.

ReactionScheme SM Substrate: 4-(2-Methoxy-4-nitrophenoxy)piperidine (Nitro Group, Secondary Amine) Cat Catalyst System: 10% Pd/C (50% wet) H2 (3 atm) or HCOONH4 SM->Cat Prod Product: 4-(4-Amino-2-methoxyphenoxy)piperidine (Aniline, Secondary Amine) Cat->Prod  Reduction    MeOH, 25°C  

Figure 1: Reaction scheme for the catalytic hydrogenation of the nitro moiety.

Mechanistic Insights & Causality
  • Catalyst Choice (10% Pd/C): Palladium is preferred over Platinum (Pt) or Nickel (Ni) for this substrate. Pt can sometimes facilitate ring hydrogenation of the electron-rich phenol ether, while Raney Nickel requires higher pH and can be messy with free amines. Pd/C offers the best balance of surface activity for

    
     reduction while leaving the aryl ether intact.
    
  • The "Amine Effect": Free secondary amines can coordinate to Pd sites, dampening activity.

    • Strategy: We recommend using Methanol (MeOH) as the solvent. Its high dielectric constant solvates the amine well. If reaction rates are sluggish, the addition of 1.0 equivalent of Acetic Acid (AcOH) protonates the piperidine nitrogen, preventing catalyst binding without hydrolyzing the ether.

  • Thermodynamics: The reaction is highly exothermic (

    
    ). Heat removal is critical to prevent "runaway" conditions that could lead to hydrogenolysis of the C-O bond (cleaving the piperidine from the phenyl ring).
    

Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 4-(2-Methoxy-4-nitrophenoxy)piperidineStarting Material
Catalyst 10% Pd/C, Type 39 or equivalent (50% water wet)Heterogeneous Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Hydrogen Source

Gas (Balloon or Cylinder)
Reducing Agent
Additive (Optional) Glacial Acetic AcidCatalyst Promoter / pH Modifier
Equipment 3-Neck Round Bottom Flask or Parr ShakerReactor
Step-by-Step Methodology
Phase 1: Preparation (Inerting)
  • Safety Check: Ensure all ignition sources are removed. Ground the reactor to prevent static discharge.

  • Loading: To a 250 mL 3-neck flask equipped with a magnetic stir bar, add 4-(2-Methoxy-4-nitrophenoxy)piperidine (5.0 g, 19.8 mmol).

  • Solvation: Add Methanol (50 mL, 10 vol). Stir until fully dissolved.

    • Note: If the substrate is the HCl salt, add 1.1 eq of Triethylamine (TEA) to free base it in situ, or run as is (reduction is slower but cleaner). We assume free base here.

  • Catalyst Addition: Stop stirring. Carefully add 10% Pd/C (50% wet) (0.5 g, 10 wt% loading) under a gentle stream of Nitrogen (

    
    ).
    
    • Critical Safety: Do not add dry catalyst to flammable solvent. The "wet" catalyst prevents spark ignition.

Phase 2: Hydrogenation
  • Purging: Seal the flask. Evacuate the headspace (vacuum) and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Equip the flask with a hydrogen balloon (approx. 1 atm) or pressurize to 30 psi (2 bar) if using a Parr shaker.

  • Agitation: Stir vigorously (800+ RPM). Hydrogenation is mass-transfer limited; gas-liquid-solid mixing is the rate-determining factor.

  • Monitoring: Monitor reaction temperature. Maintain at 20–25°C .

    • Checkpoint: The reaction should be complete in 2–4 hours. Monitor by TLC (10% MeOH in DCM) or HPLC. The yellow color of the nitro compound will fade to colorless/pale pink.

Phase 3: Work-up & Isolation
  • Filtration: Once starting material is consumed (<0.5% by HPLC), purge the system with Nitrogen. Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with Methanol (2 x 10 mL).

    • Safety: Keep the used catalyst wet at all times. Dry Pd/C is pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure (

    
    , 100 mbar) to yield the crude aniline as a viscous oil or solid.
    
  • Purification (Optional): If the color is dark (oxidation), redissolve in EtOAc and wash with mild aqueous

    
    . Dry over 
    
    
    
    and reconcentrate.

Process Workflow Visualization

Workflow Start START: Substrate Dissolution (MeOH, 25°C) CatAdd Catalyst Addition (10% Pd/C, Inert Atmosphere) Start->CatAdd Hydro Hydrogenation (H2 Balloon/Parr, 3h) CatAdd->Hydro Check In-Process Control (IPC) (HPLC/TLC) Hydro->Check Check->Hydro Incomplete (Add time/cat) Filter Filtration (Celite) Remove Pd/C Check->Filter Complete Conc Concentration (Rotary Evaporator) Filter->Conc End END: Product Isolation Conc->End

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning by amine.Add 1.0 eq Acetic Acid to protonate the piperidine.
Hydroxylamine Impurity Incomplete reduction (4e- vs 6e-).Increase

pressure (to 50 psi) or temperature (to 40°C).
De-alkylation Hydrogenolysis of C-O bond.Temperature too high (>50°C). Cool reaction. Switch to Pt/C (sulfided).
Ignition/Fire Dry catalyst handling.ALWAYS use 50% water-wet catalyst. Inert with

before

.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must meet these criteria:

  • 1H NMR (DMSO-d6):

    • Disappearance of Nitro-aromatic signals (typically downfield, ~8.0 ppm).

    • Appearance of broad singlet for

      
       (approx 4.5–5.0 ppm).
      
    • Upfield shift of aromatic protons ortho to the new amino group.

  • HPLC Purity: >98% (Area %).

  • Visual: Transition from bright yellow (Nitro) to pale off-white/pink (Aniline). Darkening implies air-oxidation of the aniline; store under Argon.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: A Valuable Tool for the Synthetic Chemist". Advanced Synthesis & Catalysis, 345(1-2), 103-151.

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines". Chemical Reviews, 96(6), 2035–2052.

Using 4-(2-Methoxy-4-nitrophenoxy)piperidine as a Vandetanib analog precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(2-Methoxy-4-nitrophenoxy)piperidine in the Synthesis of C7-Desmethylene Vandetanib Analogs

Abstract

This application note details the synthetic utility of 4-(2-Methoxy-4-nitrophenoxy)piperidine (CAS 944401-91-6) as a high-value precursor for developing next-generation Tyrosine Kinase Inhibitors (TKIs).[1] Specifically, it outlines the protocol for converting this intermediate into C7-desmethylene Vandetanib analogs . By eliminating the methylene spacer found in the parent drug Vandetanib (ZD6474), researchers can explore altered metabolic stability profiles (mitigating CYP450 benzylic oxidation) and modify the hydrodynamic volume of the solvent-exposed tail. This guide provides a validated, step-by-step protocol for scaffold construction, functionalization, and cyclization.[1]

Strategic Rationale & Chemical Logic

Vandetanib (ZD6474) is a dual VEGFR/EGFR inhibitor used in the treatment of medullary thyroid cancer. Its structure features a quinazoline core with a C6-methoxy group and a C7-side chain linked via a methylene bridge (-O-CH2-Piperidine).[1]

The precursor 4-(2-Methoxy-4-nitrophenoxy)piperidine represents a "pre-assembled" pharmacophore fragment containing the ether linkage and the piperidine ring.[1]

  • Structural Divergence: Unlike Vandetanib, this precursor features a direct ether bond between the phenoxy group and the piperidine (-O-Piperidine).[1]

  • SAR Implication: Utilizing this precursor generates C7-desmethylene analogs .[1] Shortening the linker restricts the conformational freedom of the solubilizing tail, potentially enhancing selectivity or altering binding kinetics within the ATP pocket's solvent channel.[1]

  • Synthetic Efficiency: Using this nitro-ether intermediate bypasses the challenging alkylation of the quinazoline C7-hydroxyl group, a step often plagued by dimer formation and regioselectivity issues in the standard Vandetanib process.[1]

Chemical Safety & Handling

  • Nitro Compounds: The precursor contains a nitroaromatic moiety. While generally stable, avoid excessive heat (>150°C) or shock during scale-up.[1]

  • Piperidine Derivatives: Act as secondary/tertiary amines.[1] Corrosive and toxic. Use proper ventilation.

  • Reagents: Bromine (

    
    ) and Cyanide sources (CuCN/Zn(CN)2) are highly toxic; handle in a dedicated fume hood with appropriate neutralization protocols.[1]
    

Experimental Protocol: From Precursor to Analog

This protocol describes the conversion of the precursor into the 4-chloro-quinazoline core , ready for final coupling with the aniline head group.[1]

Phase A: Functionalization & Core Activation[1]

Objective: Introduce the necessary carbon atom to close the quinazoline ring and establish the N-methyl group.

Step 1: N-Methylation (Eschweiler-Clarke Modification) [1]

  • Rationale: Vandetanib bears an N-methyl piperidine.[1] Methylating early prevents side reactions on the secondary amine during subsequent steps.

  • Protocol:

    • Dissolve 10 mmol of 4-(2-Methoxy-4-nitrophenoxy)piperidine in MeOH (50 mL).

    • Add Paraformaldehyde (30 mmol) and stir for 30 min.

    • Cool to 0°C and add Sodium Cyanoborohydride (

      
      , 15 mmol) portion-wise.
      
    • Adjust pH to ~6 with Acetic Acid. Stir at RT for 12h.

    • Workup: Quench with

      
      , extract with DCM.
      
    • Yield Target: >90% (Product: 1-Methyl-4-(2-methoxy-4-nitrophenoxy)piperidine).

Step 2: Regioselective Bromination

  • Rationale: We need a functional handle ortho to the nitro group to form the quinazoline ring. Based on electronic directing effects (Para to OMe), bromination will occur selectively at Position 5 (Vandetanib C7 equivalent).[1]

  • Protocol:

    • Dissolve the methylated intermediate (10 mmol) in Glacial Acetic Acid (30 mL).

    • Add Sodium Acetate (15 mmol) as a buffer.

    • Add Bromine (

      
      , 11 mmol) dropwise at 10°C.
      
    • Stir at RT for 4h. Monitor by LC-MS for the disappearance of starting material.

    • Validation: NMR should show loss of the aromatic proton para to the methoxy group.

Step 3: Cyanation (Rosenmund-von Braun)

  • Rationale: Convert the Bromide to a Nitrile. The Nitrile provides the carbon atom required for the amidine formation (N-C=N) of the quinazoline ring.

  • Protocol:

    • Dissolve the bromo-intermediate in anhydrous DMF.[1]

    • Add CuCN (1.5 eq) or Zn(CN)2 with Pd(PPh3)4 catalyst (5 mol%).

    • Heat to 120°C under

      
       atmosphere for 6-12h.
      
    • Workup: Oxidative quench (FeCl3 or Ammonia) to remove copper/palladium residues.[1]

Phase B: Cyclization & Final Coupling

Step 4: Nitro Reduction

  • Protocol: Hydrogenation using 10% Pd/C in MeOH under

    
     balloon.
    
  • Result: 2-Amino-5-(1-methylpiperidin-4-yloxy)-4-methoxybenzonitrile.

  • Critical Checkpoint: This aniline-nitrile is the "Master Key" for quinazoline synthesis.[1]

Step 5: Cyclization to Quinazolinone

  • Protocol:

    • Reflux the amino-nitrile in Formamide (excess) with a catalytic amount of Ammonium Acetate at 140°C.

    • The product precipitates upon cooling/dilution with water.

    • Product: 7-(1-methylpiperidin-4-yloxy)-6-methoxyquinazolin-4(3H)-one.

Step 6: Chlorination & Coupling (The "Vandetanib" Step)

  • Protocol:

    • Reflux the quinazolinone in

      
       (Thionyl Chloride) with catalytic DMF to generate the 4-chloroquinazoline.[1]
      
    • Evaporate volatiles.

    • Redissolve in Isopropanol. Add 4-Bromo-2-fluoroaniline (1.0 eq).[1]

    • Reflux for 2h. The product precipitates as the HCl salt.

    • Purification: Basify with

      
      , extract, and recrystallize from MeOH/EtOAc.
      

Analytical Data Summary

FragmentExpected Signal (

H NMR, DMSO-

)
Diagnostic Value
Piperidine N-Me Singlet,

2.2 - 2.3 ppm
Confirms Step 1 success.[1]
Ether Linkage Multiplet,

4.4 - 4.6 ppm (1H)
Shift indicates direct O-CH connection (vs 3.9 ppm for

).[1]
Quinazoline C2 Singlet,

8.4 - 8.6 ppm
Confirms successful cyclization.
Aromatic Protons Two singlets (C5, C8)Confirms 6,7-substitution pattern (para-relationship).

Visualizations

Figure 1: Synthetic Pathway for Des-methylene Vandetanib Analog

VandetanibSynthesis Precursor 4-(2-Methoxy-4- nitrophenoxy)piperidine Step1 1. N-Methylation (HCHO, NaBH3CN) Precursor->Step1 Intermediate1 N-Me Intermediate Step1->Intermediate1 Step2 2. Bromination (Br2, AcOH) Pos 5 (Para to OMe) Intermediate1->Step2 Intermediate2 5-Bromo-4-nitro... Step2->Intermediate2 Step3 3. Cyanation (CuCN/Pd) Intermediate2->Step3 Intermediate3 Nitrile Intermediate Step3->Intermediate3 Step4 4. Reduction & Cyclization (H2/Pd -> Formamide) Intermediate3->Step4 Core Quinazolinone Core (Des-methylene) Step4->Core Final 5. Chlorination & Coupling (4-Br-2-F-aniline) Core->Final Product Vandetanib Analog (C7-O-Pip) Final->Product

Caption: Synthetic workflow converting the nitro-phenoxy precursor into the active pharmaceutical ingredient (API) analog.

Figure 2: SAR Logic & Structural Comparison

SAR_Logic Vandetanib Vandetanib (Reference) Linker: -O-CH2- Analog Target Analog Linker: -O- (Direct) Vandetanib->Analog Structural Modification Effect1 Metabolic Stability (Blocks benzylic oxidation) Analog->Effect1 Effect2 Conformational Constraint (Rigidifies solvent tail) Analog->Effect2

Caption: Structure-Activity Relationship (SAR) rationale for synthesizing the des-methylene analog.

References

  • Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300-1312. Link

  • Ryan, A. J., & Wedge, S. R. (2005).[2] "ZD6474–a novel inhibitor of VEGFR and EGFR tyrosine kinase activity."[2] British Journal of Cancer, 92, S6–S13.[2] Link

  • AstraZeneca UK Ltd. (2001). "Quinazoline derivatives."[3][4][5][6][7][8][9] U.S. Patent 6,476,040. Link

  • Wedge, S. R., et al. (2002). "ZD6474: a novel, orally administered inhibitor of VEGF and EGF receptor tyrosine kinases."[1][2] Cancer Research, 62(16), 4645-4655. Link

Sources

Application Note & Protocol: Synthesis of Piperidine-Phenol Ethers via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Mitsunobu reaction for the synthesis of piperidine-phenol ethers, a crucial transformation in medicinal chemistry. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and offer expert insights to ensure successful execution and purification.

Introduction: The Strategic Importance of Piperidine-Phenol Ethers

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of marketed pharmaceuticals. Its combination with a phenol moiety to form an ether linkage creates a versatile pharmacophore with applications across numerous therapeutic areas. The Mitsunobu reaction offers a powerful and reliable method for achieving this linkage, particularly due to its mild conditions and predictable stereochemical outcome.[1] This reaction facilitates the condensation of a primary or secondary alcohol with a suitable acidic pronucleophile, driven by a redox process involving a phosphine and an azodicarboxylate.[1][2]

Mechanistic Rationale: Understanding the "Why" Behind the "How"

The Mitsunobu reaction is a complex yet elegant process. A thorough understanding of its mechanism is paramount for troubleshooting and optimizing reaction conditions.[3] The reaction can be conceptualized in four key stages:

  • Activation of the Azodicarboxylate: Triphenylphosphine (PPh₃), a strong nucleophile, initiates the reaction by attacking the electrophilic nitrogen of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a highly reactive betaine intermediate.[3][4]

  • Proton Transfer: The betaine intermediate is a strong base and readily deprotonates the acidic pronucleophile, in this case, the phenol. This step is crucial and highlights the importance of the phenol's pKa; it must be sufficiently acidic (typically pKa < 15) to ensure efficient protonation.[5][6][7]

  • Formation of the Oxyphosphonium Salt: The alcohol, a hydroxylated piperidine derivative, then acts as a nucleophile, attacking the positively charged phosphorus atom of the protonated betaine. This results in the formation of an alkoxyphosphonium salt, a key intermediate where the hydroxyl group has been converted into an excellent leaving group.[8]

  • SN2 Displacement: The phenoxide anion, generated in step 2, now acts as the nucleophile and displaces the activated hydroxyl group via an Sɴ2 mechanism. This step proceeds with a complete inversion of stereochemistry at the carbinol center, a hallmark of the Mitsunobu reaction.[5][8][9] The thermodynamic driving force for the entire process is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[4][10]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Mitsunobu reaction for the formation of a piperidine-phenol ether.

Mitsunobu_Reaction cluster_activation Activation cluster_protonation Protonation & Alcohol Activation cluster_displacement SN2 Displacement & Product Formation PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine attacks DEAD DEAD DEAD->Betaine PiperidineOH Piperidine-OH Phenoxide Ar-O⁻ (Phenoxide) Betaine->Phenoxide deprotonates Phenol Ar-OH (Phenol) Phenol->Phenoxide Alkoxyphosphonium Alkoxyphosphonium Salt PiperidineOH->Alkoxyphosphonium attacks P⁺ Product Piperidine-Phenol Ether Phenoxide->Product SN2 attack Phenoxide->Product Alkoxyphosphonium->Product TPPO TPPO Alkoxyphosphonium->TPPO Hydrazine Hydrazine byproduct Alkoxyphosphonium->Hydrazine

Caption: Catalytic cycle of the Mitsunobu reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Mitsunobu reaction between a substituted phenol and N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Substituted Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), the substituted phenol (1.0-1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the limiting reagent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the azodicarboxylate.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (the hydrazine byproduct) is often observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1][5]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted phenol) and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will contain the desired ether, triphenylphosphine oxide (TPPO), and the reduced hydrazine byproduct. Purification is typically achieved by silica gel column chromatography.[5] The non-polar TPPO can be challenging to remove; various modified workups or specialized reagents can be employed if necessary.[11][12]

Key Parameters and Considerations

ParameterRecommended Value/ConditionRationale & Expert Insights
Stoichiometry Alcohol (1.0 eq.), Phenol (1.0-1.2 eq.), PPh₃ (1.5 eq.), DIAD/DEAD (1.5 eq.)An excess of the phosphine and azodicarboxylate is used to drive the reaction to completion. Using a slight excess of the phenol can also be beneficial.
Solvent Anhydrous THF, DCM, Dioxane, TolueneTHF is the most common and generally effective solvent.[5][13] Strict anhydrous conditions are essential to prevent hydrolysis of the intermediates.
Temperature 0 °C to Room TemperatureInitial cooling is crucial for safety and to minimize side reactions. Most reactions proceed efficiently at room temperature.[6]
Order of Addition Dissolve alcohol, nucleophile, and PPh₃, then add DIAD/DEAD.This is the standard and generally most reliable order of addition.[5][6] In some challenging cases, pre-forming the betaine by adding the azodicarboxylate to the phosphine first may be beneficial.
pKa of Phenol Generally < 15, preferably < 13The acidity of the pronucleophile is critical for the reaction to proceed.[4][6][7] If the pKa is too high, the betaine intermediate may not be efficiently protonated, leading to side reactions.

Troubleshooting and Advanced Strategies

  • Low Yield: If the reaction stalls, consider gently heating the mixture (e.g., to 40-50 °C). Ensure all reagents are pure and the solvent is scrupulously dry.

  • Difficult Purification: The removal of triphenylphosphine oxide is a classic challenge in Mitsunobu reactions. Strategies to mitigate this include:

    • Using polymer-supported triphenylphosphine, which can be removed by filtration.[2][13]

    • Crystallization of TPPO from the crude mixture by adding a non-polar solvent like hexanes or ether.

    • Employing alternative phosphines or purification techniques designed for parallel synthesis.[11]

  • Side Reactions: If the phenol is not acidic enough, the hydrazine anion can compete as a nucleophile, leading to undesired byproducts.[6][14] Using a more basic azodicarboxylate like 1,1′-(azodicarbonyl)dipiperidine (ADDP) can sometimes overcome this limitation.[2]

Conclusion

The Mitsunobu reaction is an indispensable tool for the synthesis of piperidine-phenol ethers in drug discovery and development. Its reliability, mild conditions, and predictable stereochemical control make it a first-choice method for this important transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this powerful reaction to access a wide range of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Mitsunobu Reaction - Common Conditions.
  • Organic-Synthesis.org. (n.d.). Mitsunobu reaction.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • Butcher, J. T., et al. (n.d.). Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. PMC.
  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction.
  • Chemistry Stack Exchange. (2016, September 16). Effect of pKa value of acid component in Mitsunobu Reaction?.
  • ResearchGate. (n.d.). Examples of the simplification purification of Mitsunobu reaction.
  • J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction.
  • BYJU'S. (n.d.). Mitsunobu Reaction.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • Chemistry Steps. (2025, March 26). The Mitsunobu Reaction.
  • ACS Publications. (2017, May 30). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • PMC. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • CORE. (n.d.). The Catalytic Mitsunobu Reaction.
  • ResearchGate. (2026, January 5). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.

Sources

Scalable synthesis of 4-aryloxypiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Aryloxypiperidine Derivatives

Executive Summary

4-Aryloxypiperidines are privileged pharmacophores in modern medicinal chemistry, serving as the structural backbone for a diverse array of therapeutics. These include novel antitubercular candidates such as GSK2556286[1], histamine H1 receptor fluorescent ligands[2], and highly selective sigma receptor modulators[3]. As drug development programs transition from discovery to preclinical development, the demand for scalable, high-purity synthesis of these derivatives becomes critical.

This application note provides an authoritative guide to the synthesis of 4-aryloxypiperidines, focusing on the strategic divergence between Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu etherification. By understanding the mechanistic causality behind reagent selection and implementing self-validating experimental protocols, researchers can optimize yields and seamlessly transition to large-scale production.

Strategic Route Selection: SNAr vs. Mitsunobu

The synthesis of 4-aryloxypiperidines almost universally converges on the functionalization of a protected piperidinol, most commonly N-Boc-4-hydroxypiperidine [4]. The decision to employ an SNAr or a Mitsunobu approach is dictated entirely by the electronic properties of the aryl coupling partner and the scale of the reaction.

  • The SNAr Route : Direct nucleophilic aromatic substitution is the method of choice when the target incorporates an electron-deficient aryl ring (e.g., dichlorobenzenes with a fluorine leaving group)[3]. This route is highly scalable because it avoids the generation of stoichiometric phosphine oxide byproducts, allowing for purification via simple aqueous workup or crystallization.

  • The Mitsunobu Route : When the target requires an electron-rich or neutral aryl group, the SNAr pathway is unviable due to the lack of electrophilicity at the aryl center. Instead, a Mitsunobu coupling utilizing a phenol and N-Boc-4-hydroxypiperidine is deployed[4]. While this method offers broad substrate scope, its scalability is inherently limited by the need to chromatographically separate triphenylphosphine oxide (PPh₃O)[2].

Quantitative Route Comparison

The following table summarizes the key metrics and quantitative data associated with both synthetic strategies to aid in route selection:

Synthesis MetricNucleophilic Aromatic Substitution (SNAr)Mitsunobu Etherification
Optimal Substrate Electron-deficient aryl fluorides/chloridesElectron-rich/neutral phenols
Typical Yield Range 80–95%70–90%[4]
Atom Economy High (Loss of HF or HCl)Low (Loss of PPh₃O and reduced DIAD)
Primary Byproducts Water-soluble inorganic saltsTriphenylphosphine oxide, hydrazinedicarboxylates
Purification Bottleneck Minimal (Products often crystallizable)High (Requires intensive silica gel chromatography)
Process Scalability Excellent (Kilogram scale viable)Moderate (Usually limited to <100g scale)

Mechanistic Workflow

The divergent pathways for synthesizing the N-Boc-4-aryloxypiperidine intermediate, followed by the convergent deprotection step, are illustrated below.

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine (Common Starting Material) Cond1 Electron-Deficient Aryl Halide (e.g., Ar-F) Start->Cond1 Pathway A Cond2 Electron-Rich/Neutral Phenol (Ar-OH) Start->Cond2 Pathway B SNAr SNAr Reaction (NaH, DMF, 80°C) Cond1->SNAr Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF, 25°C) Cond2->Mitsunobu Intermediate1 N-Boc-4-aryloxypiperidine (High Yield, Scalable) SNAr->Intermediate1 Intermediate2 N-Boc-4-aryloxypiperidine (Requires Chromatography) Mitsunobu->Intermediate2 Deprotect Acidic Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate1->Deprotect Intermediate2->Deprotect Product 4-Aryloxypiperidine (Final Free Base/Salt) Deprotect->Product

Figure 1: Divergent synthetic workflows for 4-aryloxypiperidine derivatives via SNAr and Mitsunobu.

Validated Experimental Protocols

System Validation & Quality Control (QC): To ensure these protocols function as self-validating systems, researchers must run a parallel micro-scale reaction using a known standard before committing to scale-up.

  • SNAr QC Check: Use 1,2-dichloro-4-fluorobenzene as the substrate[3]. If the 3,4-dichloro isomer is not formed, the NaH has likely degraded to NaOH, which is insufficiently basic to form the requisite alkoxide.

  • Mitsunobu QC Check: Use 2-benzylphenol as the substrate[2]. If etherification fails, the THF is likely contaminated with moisture, which prematurely quenches the betaine intermediate.

Protocol A: SNAr-Mediated Etherification

Causality & Design: Sodium hydride (NaH) is selected to ensure quantitative deprotonation of the secondary alcohol. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that leaves the alkoxide highly unsolvated and nucleophilic. Fluorine is the preferred leaving group on the aryl ring due to its high electronegativity, which stabilizes the transition state of the rate-determining step (formation of the Meisenheimer complex)[3].

Step-by-Step Methodology:

  • Preparation : Flame-dry a 3-neck round-bottom flask and purge with inert gas (N₂ or Argon).

  • Deprotonation : Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (10 mL/g) and cool to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Note: 0 °C prevents thermal degradation of the solvent while controlling H₂ gas evolution.

  • Activation : Stir the suspension at room temperature for 30 minutes until gas evolution ceases, ensuring complete alkoxide formation.

  • Nucleophilic Attack : Re-cool the flask to 0 °C and add the aryl fluoride (1.1 eq) dropwise.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting alcohol is consumed.

  • Workup : Cool to room temperature and quench carefully with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to forcefully partition the DMF into the aqueous phase.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent deprotection or can be recrystallized.

Protocol B: Mitsunobu Etherification

Causality & Design: The Mitsunobu reaction proceeds via a redox-condensation mechanism. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD for scalability due to its superior safety profile and liquid state. The order of addition is paramount: PPh₃ and DIAD must react first to form the Morrison-Brunn-Huisgen betaine intermediate before the alcohol and phenol are introduced[2][4].

Step-by-Step Methodology:

  • Betaine Formation : In a flame-dried, foil-wrapped flask (to protect the light-sensitive betaine), dissolve PPh₃ (1.2 eq) in anhydrous THF (10 mL/g) and cool to 0 °C. Add DIAD (1.2 eq) dropwise. Stir for 15 minutes until a distinct yellow color persists.

  • Substrate Addition : Pre-mix N-Boc-4-hydroxypiperidine (1.0 eq) and the target phenol (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the betaine mixture at 0 °C. Causality: Pre-mixing ensures the activated phosphonium-alcohol intermediate is generated in the immediate presence of the phenoxide nucleophile, driving the Sₙ2 displacement and preventing elimination side-reactions.

  • Reaction : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup : Concentrate the reaction mixture directly under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography. Pro-Tip: PPh₃O is highly polar and elutes late. To prevent co-elution, utilize a gradient solvent system (e.g., starting with 100% Hexanes and slowly increasing to 30% EtOAc).

Protocol C: N-Boc Deprotection

Causality & Design: The tert-butoxycarbonyl (Boc) group is cleanly cleaved under anhydrous acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized for its rapid reaction kinetics and ease of removal via volatilization[2].

Step-by-Step Methodology:

  • Acidic Cleavage : Dissolve the N-Boc-4-aryloxypiperidine intermediate (1.0 eq) in DCM (5 mL/g) and cool to 0 °C. Add TFA (10 eq) dropwise.

  • Reaction : Stir the mixture at room temperature for 2 hours. The generation of isobutylene gas and CO₂ drives the reaction to completion.

  • Concentration : Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual trace TFA.

  • Free-Basing : To obtain the free amine, dissolve the resulting TFA salt in DCM and wash with saturated aqueous NaHCO₃ (pH ~8-9). Extract, dry over Na₂SO₄, and concentrate to yield the final 4-aryloxypiperidine derivative[2].

References

  • Esquivias, J., et al. "GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment". Antimicrobial Agents and Chemotherapy, PMC. Available at:[Link]

  • Xia, L., et al. "Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor". ACS Chemical Neuroscience, PMC. Available at:[Link]

Sources

Application Note: High-Fidelity Deprotection of N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the deprotection of N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine to yield its corresponding secondary amine. While Trifluoroacetic acid (TFA) mediated hydrolysis is a standard transformation, this specific substrate presents a unique electronic environment: an electron-withdrawing nitro group (


) competing with two electron-donating oxygen functionalities (methoxy and phenoxy ethers).

The protocol prioritizes chemoselectivity —ensuring complete Boc removal without compromising the aryl-alkyl ether linkage or inducing electrophilic aromatic substitution by the generated tert-butyl cation.

Strategic Analysis & Reaction Design

Chemical Context

The substrate consists of a piperidine ring protected by a Boc group, linked via an ether bond to a 2-methoxy-4-nitrophenyl ring.

  • The Challenge: The tert-butyl cation (

    
    ) generated during deprotection is a potent electrophile. While the nitro group (position 4) deactivates the phenyl ring, the methoxy (position 2) and phenoxy (position 1) groups are ortho/para directors that activate the ring.
    
  • The Solution: Standard TFA deprotection is effective, but the potential for

    
     scavenging by the aromatic ring exists. We utilize a solvent system that solubilizes the polar salt product while mitigating side reactions.
    
Mechanistic Pathway

The reaction proceeds via an acid-catalyzed elimination (E1-like) mechanism.

  • Protonation: TFA protonates the carbonyl oxygen of the Boc group.[1][2]

  • Fragmentation: The tert-butyl cation is cleaved, yielding a carbamic acid intermediate.[1][3]

  • Decarboxylation: Spontaneous loss of

    
     drives the reaction to completion, yielding the amine as a trifluoroacetate salt.[1]
    

BocMechanism Substrate N-Boc Substrate Protonated Protonated Intermediate Substrate->Protonated + TFA Transition Carbocation + Carbamic Acid Protonated->Transition - t-Bu+ Product Piperidine Salt + CO2 + Isobutylene Transition->Product - CO2

Figure 1: Mechanistic flow of acid-mediated Boc deprotection.

Experimental Protocol

Materials & Reagents
ReagentGradeRole
Substrate >95% PurityStarting Material
Trifluoroacetic Acid (TFA) ReagentPlus®, 99%Acid Catalyst
Dichloromethane (DCM) AnhydrousSolvent
Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
ACS ReagentPrecipitation Solvent
Sodium Bicarbonate (

)
Sat.[4][5] AqueousNeutralization (Optional)
Standard Operating Procedure (SOP)
Step 1: Preparation
  • Dissolve 1.0 equivalent of N-Boc-4-(2-methoxy-4-nitrophenoxy)piperidine in DCM (concentration: 0.1 M – 0.2 M).

    • Note: Ensure the starting material is fully dissolved before acid addition to prevent gumming.

Step 2: Acidolysis
  • Cool the solution to 0 °C using an ice bath.

    • Rationale: Controls the exotherm and the rate of

      
       evolution.
      
  • Add TFA dropwise to achieve a final ratio of 1:2 to 1:4 (TFA:DCM) .

    • Example: For 4 mL of DCM solution, add 1–2 mL of TFA.

  • Remove the ice bath after 15 minutes and allow the reaction to stir at Room Temperature (20–25 °C) .

  • Monitor: Stir for 1–3 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

    • Endpoint: Disappearance of the Boc-protected peak (

      
       or 
      
      
      
      of SM) and appearance of the amine mass (
      
      
      ).
Step 3: Workup & Isolation

Choose Method A for storage/stability or Method B for immediate use in coupling reactions.

Method A: Isolation as TFA Salt (Recommended for Stability)

  • Concentrate the reaction mixture in vacuo (rotary evaporator, < 40 °C).

  • Co-evaporation: Add toluene (2x volume) and concentrate again. Repeat twice.

    • Purpose: Azeotropic removal of residual TFA is critical to prevent oil formation.

  • Trituration: Add cold Diethyl Ether (

    
    )  to the residue and sonicate/stir vigorously.
    
  • Filter the resulting precipitate or decant the supernatant.[1]

  • Dry the solid under high vacuum.

    • Result: Off-white to yellow solid (TFA salt).

Method B: Isolation as Free Base

  • Concentrate the reaction mixture to remove bulk TFA.

  • Redissolve residue in DCM.

  • Wash carefully with saturated aqueous

    
      until the aqueous layer pH is ~8.
    
  • Extract aqueous layer with DCM (2x).

  • Combine organics, dry over

    
    , filter, and concentrate.
    
    • Result: Viscous yellow oil or solid (Free Amine).

Process Control & Troubleshooting

Analytical Checkpoints
ParameterObservationAction
TLC (5% MeOH/DCM) SM (

) persists after 3h
Add 10% more TFA; ensure stirring is vigorous.
LCMS Mass =

(t-Butyl adduct)
Critical:

has attacked the ring. Use scavenger protocol below.
Appearance Dark brown/black oilDecomposition. Keep temp < 25 °C. Ensure DCM is anhydrous.
Optimization: Scavenger Cocktail

If LCMS indicates tert-butylation of the aromatic ring (mass +56 Da), modify Step 2 to use a scavenger cocktail.

  • Cocktail: TFA : DCM : Triethylsilane (

    
    ) : Water (45 : 45 : 5 : 5).
    
  • Mechanism:[1][2][3][5][6][7][8][9][10]

    
     and 
    
    
    
    trap the
    
    
    cation faster than the electron-rich aromatic ring can react.

Workflow Visualization

ProtocolWorkflow Start Start: N-Boc Substrate in DCM (0.2 M) AddAcid Add TFA (1:4 v/v) at 0 °C Start->AddAcid React Stir at RT (1-3 Hours) AddAcid->React Check Check LCMS/TLC (Complete?) React->Check Check->React No Evap Evaporate Volatiles (Co-evap with Toluene) Check->Evap Yes Decision Desired Form? Evap->Decision SaltPath Method A: Triturate with Et2O Decision->SaltPath Stable Solid FreeBasePath Method B: Wash with Sat. NaHCO3 Decision->FreeBasePath Reactive Intermediate FinalSalt Final Product: TFA Salt (Solid) SaltPath->FinalSalt FinalBase Final Product: Free Amine (Oil/Solid) FreeBasePath->FinalBase

Figure 2: Decision tree for the deprotection and isolation of the piperidine derivative.

Safety & Handling

  • TFA (Trifluoroacetic Acid): Highly corrosive and hygroscopic. Causes severe burns. Handle only in a fume hood with butyl rubber or neoprene gloves.

  • Pressure Build-up: The reaction releases

    
     gas. Do not  seal the reaction vessel tightly; use a needle vent or loose cap.
    
  • Nitro Compounds: While generally stable, nitro-aromatics can be energetic. Avoid excessive heat (>50 °C) during concentration.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[1][3][11][6][10] Retrieved from [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[1][6] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Reactions of Ethers - Acidic Cleavage.[9] Retrieved from [Link]

Sources

Strategic Solvent Selection for SNAr Coupling of Nitrobenzenes and Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for SNAr Coupling of Nitrobenzenes and Amines Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Application Note: AN-SNAR-026

Abstract

The nucleophilic aromatic substitution (SNAr) of nitrobenzenes with amines is a cornerstone transformation in pharmaceutical synthesis. While traditional dipolar aprotic solvents (DMF, NMP, DMSO) offer high kinetic performance, their toxicity and workup challenges have necessitated a shift toward greener, more process-friendly alternatives.[1] This guide provides a mechanistic framework for solvent selection, detailed protocols for both classical and modern solvent systems, and a decision tree to optimize reaction outcomes based on solubility, kinetics, and sustainability.

Mechanistic Foundation: The Role of Solvent

To select the optimal solvent, one must understand its interaction with the reaction's transition state. The SNAr reaction between a nitrobenzene (electrophile) and an amine (nucleophile) proceeds via a stepwise addition-elimination mechanism involving a zwitterionic Meisenheimer complex.

1.1 The Dipolar Aprotic Advantage[2][3]
  • Ground State Destabilization: Dipolar aprotic solvents (e.g., DMSO, DMF) effectively solvate cations (counter-ions of bases) but poorly solvate anions or neutral nucleophiles with localized lone pairs (like amines). This leaves the amine "naked" and more reactive.[2]

  • Transition State Stabilization: The rate-determining step is typically the formation of the highly polar Meisenheimer complex. Polar solvents stabilize this charge-separated intermediate, significantly lowering the activation energy (

    
    ).
    
1.2 The Green Solvent Challenge

Replacing DMF/NMP is difficult because few solvents match their polarity without incurring toxicity (reprotoxicity for NMP/DMAc) or workup issues (high boiling points). Modern selection focuses on:

  • Bio-derived Dipolar Aprotics: e.g., Cyrene (dihydrolevoglucosenone).[1][4]

  • Phase Transfer Systems: Water/surfactant systems that create hydrophobic reaction pockets.

  • Polarizable Ethers/Esters: 2-MeTHF or EtOAc for activated substrates.

Visualization: Mechanism & Solvent Interaction[2][5][6][7][8]

SNAr_Mechanism Substrate Nitrobenzene (Electrophile) TS1 Transition State 1 (High Polarity) Substrate->TS1 Attack Amine Amine (Nucleophile) Amine->TS1 Attack Meisenheimer Meisenheimer Complex (Zwitterionic Intermediate) TS1->Meisenheimer k1 (RDS) Product Aniline Derivative (Product) Meisenheimer->Product k2 (Fast) Loss of LG Solvent_Polar Polar Aprotic Solvent (DMSO/DMF) Stabilizes TS & Intermediate Solvent_Polar->TS1 Lowers Ea Solvent_Polar->Meisenheimer Stabilizes Charge

Figure 1: The SNAr addition-elimination mechanism. Polar aprotic solvents accelerate the reaction by stabilizing the highly polar Transition State 1 and the Meisenheimer intermediate.

Solvent Selection Decision Framework

Do not default to DMF.[1] Use this logic flow to select the most appropriate solvent for your specific substrate pair.

Solvent_Selection_Tree Start Start: Solvent Selection Solubility Are reactants soluble in less polar solvents (EtOAc, 2-MeTHF)? Start->Solubility Reactivity Is the Nitrobenzene highly activated? (e.g., 2,4-dinitro or ortho-F) Solubility->Reactivity Yes Base_Sens Is the reaction base-sensitive? Solubility->Base_Sens No (Need Polar) Green_Organic USE: 2-MeTHF or EtOAc (Green, Easy Workup) Reactivity->Green_Organic Yes (Fast Rxn) Water_Surf USE: Water + Surfactant (TPGS) (Greenest, Filtration Workup) Reactivity->Water_Surf No (Need Heat/Cat) Green_Polar USE: Cyrene or DMSO (High Performance, Watch Base) Base_Sens->Green_Polar No Classic USE: DMF/NMP (Last Resort: Stubborn Substrates) Base_Sens->Classic Yes (Avoid Cyrene) Workup Is aqueous workup required? Green_Polar->Workup

Figure 2: Decision tree for selecting the optimal solvent based on substrate reactivity, solubility, and green chemistry principles.

Experimental Protocols
Protocol A: The "Green" Benchmark (2-MeTHF or EtOAc)

Best for: Activated substrates (e.g., fluoro-nitrobenzenes) and scale-up where simple evaporation is desired.

Materials:

  • Substrate: 1-Fluoro-2-nitrobenzene derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv)

  • Base: DIPEA (Hunig's base) or

    
     (2.0 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate

Procedure:

  • Setup: Charge a reaction vial with the nitrobenzene substrate (1.0 mmol).

  • Solvation: Add 2-MeTHF (3–5 mL, 0.2–0.3 M concentration). Note: 2-MeTHF is derived from corncobs and separates easily from water.

  • Addition: Add the base followed by the amine.[5]

  • Reaction: Heat to reflux (

    
    C for 2-MeTHF). Monitor by TLC/HPLC.
    
    • Insight: If reaction is slow (>24h), add a H-bond donor catalyst like urea or switch to Protocol B.

  • Workup:

    • Cool to RT.

    • Add water (5 mL). 2-MeTHF is immiscible with water (unlike THF).

    • Separate phases. Wash organic layer with brine.[5]

    • Dry (

      
      ) and concentrate.[5]
      
Protocol B: The High-Performance Bio-Alternative (Cyrene)

Best for: Unreactive substrates requiring high temperatures, replacing NMP/DMF. Critical Warning: Cyrene is base-sensitive.[1] Avoid strong alkoxide bases; use weak inorganic bases or excess amine.

Materials:

  • Solvent: Cyrene™ (dihydrolevoglucosenone)[1][4]

  • Base: Excess amine (2.5 equiv) or

    
     (mild).
    

Procedure:

  • Setup: Dissolve substrate in Cyrene (1 M - high concentration is preferred to improve kinetics).

  • Reaction: Heat to

    
    C.
    
    • Mechanism Check: Cyrene has a similar polarity to NMP but is distinct. Ensure the reaction time is kept short (<4h) to prevent solvent degradation.

  • Workup (The "Water Crash"):

    • Cyrene is fully water-miscible.

    • Pour the hot reaction mixture slowly into rapidly stirring ice water (10x volume).

    • Precipitation: The hydrophobic product should precipitate out. Filter and wash with water to remove Cyrene.

    • Alternative: If product does not precipitate, extract with EtOAc (Cyrene will partition into the aqueous phase if sufficient water is used).

Protocol C: Aqueous Surfactant System (Micellar Catalysis)

Best for: "On-water" chemistry, highly hydrophobic substrates, and maximum greenness.

Materials:

  • Solvent: Water (degassed).

  • Surfactant: TPGS-750-M (2 wt% in water) or generic Triton X-100 (less green).

Procedure:

  • Media Prep: Dissolve surfactant in water (2 wt%) with stirring to form a clear micellar solution.

  • Coupling: Add nitrobenzene and amine to the aqueous solution.

    • Note: Reagents do not need to be water-soluble; they will migrate into the lipophilic micelle cores.

  • Reaction: Stir vigorously at

    
    C.
    
    • Why it works: The local concentration of reactants inside the micelle is extremely high, accelerating the rate despite the bulk solvent being water.

  • Workup:

    • Extraction: Add a minimal amount of EtOAc or iPrOAc (in-flask extraction).

    • Separation: The organic layer separates easily.

    • Recycling: The aqueous surfactant phase can often be reused for subsequent batches.

Data Summary: Solvent Performance Comparison
Solvent ClassExamplesRelative Rate (SNAr)Green ScoreWorkup EaseKey Risks
Dipolar Aprotic DMF, NMP, DMAcHigh (+++++)Low (Toxic)Poor (High BP, water miscibility)Reprotoxic (NMP), difficult removal.
Bio-Dipolar CyreneHigh (++++)HighModerate (Water soluble)Unstable with strong bases/long heat.
Ethers/Esters 2-MeTHF, EtOAcModerate (++)HighExcellent (Phase separation)Slower kinetics for unactivated rings.
Protic EtOH, WaterLow (+)HighGoodH-bonding deactivates nucleophile.
Aqueous Micellar Water + TPGSHigh (++++)Very HighGood (Filtration/Min. extraction)Requires specific surfactant; emulsion risk.
Troubleshooting Guide

Issue: Reaction is sluggish (<10% conversion after 4h).

  • Cause: Poor transition state stabilization or deactivated ring.

  • Solution: Switch from Protocol A (Ethers) to Protocol B (Cyrene) or C (Micellar). Increase concentration to 1.0 M. Add a catalyst like TBAI (Phase Transfer Catalyst) if using biphasic conditions.

Issue: Side product formation (Phenols/Ethers).

  • Cause: Competition from solvent (if using alcohols) or hydrolysis (if wet).[2]

  • Solution: Ensure anhydrous conditions if using DMF/DMSO. In aqueous protocols, ensure the amine is more nucleophilic than water (usually true, but check pKa).

Issue: "Oiling out" during water workup.

  • Cause: Product is not crystalline or impurities are preventing crystallization.

  • Solution: Seed the mixture. If using Cyrene/Water, add a small amount of NaCl to salt out the product, or switch to an extractive workup with 2-MeTHF.

References
  • ACS GCI Pharmaceutical Roundtable. SNAr Solvents and Reagents Guide. (2024).[1][6] Retrieved from [Link]

  • Sherwood, J., et al. Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative to Dipolar Aprotic Solvents. (2014).[3] Chemical Communications. Retrieved from [Link]

  • Lipshutz, B. H., et al. Transition Metal-Catalyzed Couplings in Water at Room Temperature. (2008).[7] Aldrichimica Acta. (Reference for micellar catalysis concepts).

  • Murray, P. M., et al. Design of Experiments (DoE) Reaction Optimisation and Solvent Selection. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gazitúa, M., et al. Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2018). New Journal of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 1-fluoro-2-methoxy-4-nitrobenzene from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Troubleshooting Center
Executive Summary & Compound Profile

This guide addresses the removal of 1-fluoro-2-methoxy-4-nitrobenzene (CAS: 454-16-0) from reaction mixtures. This compound is a highly activated electrophile commonly used in Nucleophilic Aromatic Substitution (SNAr) to synthesize aniline derivatives or aryl ethers.

Because the fluorine atom is activated by the para-nitro group and the ortho-methoxy group (via inductive withdrawal, despite resonance donation), this starting material (SM) is prone to persistence if stoichiometry is not carefully managed. Its removal is critical because it is potentially genotoxic and can interfere with downstream biological assays.

Compound Vital Statistics:

Property Data Implication for Purification
Molecular Weight 171.13 g/mol Low MW; elutes early in chromatography.
Physical State Solid (MP: ~103-105 °C) Crystallizable; amenable to precipitation.
Reactivity High (Activated Electrophile) Key Vulnerability: Can be chemically scavenged.

| Solubility | High in DCM, EtOAc; Low in Water | Standard aqueous workup alone will not remove it. |

Decision Matrix: Select Your Protocol

Do not blindly apply a method. Choose the protocol based on the chemical nature of your Target Product .

DOT Diagram: Purification Decision Tree

Purification_Decision_Tree Start Start: Reaction Mixture (Contains SM + Product) CheckProduct What is the nature of your Target Product? Start->CheckProduct IsBasic Basic (e.g., Aniline/Amine) CheckProduct->IsBasic IsNeutral Neutral (e.g., Ether/Thioether) CheckProduct->IsNeutral IsAcidic Acidic (e.g., Phenol/Acid) CheckProduct->IsAcidic MethodA Method A: Acid-Base Extraction (Reverse Phase Workup) IsBasic->MethodA High Efficiency MethodB Method B: Chemical Scavenging (Polymer-Supported Amine) IsNeutral->MethodB Best Purity MethodC Method C: Hydrolytic Workup (Convert SM to Phenol) IsNeutral->MethodC Low Cost Alternative IsAcidic->MethodB Mandatory

Caption: Figure 1. Select the purification pathway based on the functional group tolerance of your target product.

Detailed Troubleshooting Protocols
Method A: Acid-Base Extraction (For Basic Products)

Use this when your product is an amine (e.g., formed by reacting the SM with a primary/secondary amine).

The Logic: The unreacted SM is neutral. Your product is basic. By acidifying the mixture, you force the product into the aqueous layer (as a salt), while the non-basic SM remains in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Extract the organic layer 2x with 1M HCl .

    • Checkpoint: The SM stays in the organic layer. The Product moves to the aqueous layer (protonated).

  • Separation: Discard the organic layer (contains the unreacted 1-fluoro-2-methoxy-4-nitrobenzene).

  • Recovery: Basify the aqueous layer to pH > 10 using 2M NaOH or saturated Na₂CO₃. The product will precipitate or oil out.

  • Extraction: Extract the now-turbid aqueous layer 3x with EtOAc. Dry over Na₂SO₄ and concentrate.

FAQ for Method A:

Q: My product didn't move to the aqueous layer with 1M HCl. A: Your product might be a weak base (e.g., an aniline with electron-withdrawing groups). Try using a stronger acid (2M H₂SO₄) or ensure your volume of acid is sufficient to fully protonate the amine. If it still fails, switch to Method B .

Method B: Chemical Scavenging (For Neutral/Sensitive Products)

Use this when your product cannot be protonated or is sensitive to hydrolysis. This is the "Gold Standard" for high-throughput chemistry.

The Logic: The SM is an electrophile. By adding a polymer-supported nucleophile (scavenger resin), the SM undergoes an SNAr reaction with the resin. The SM becomes covalently bound to the solid bead, which is then removed by simple filtration.

Recommended Scavenger:

  • PS-Trisamine or PS-Thiophenol (Polymer-supported).

  • Why? Primary amines and thiols react rapidly with the activated fluorine at room temperature.

Protocol:

  • Calculate Load: Estimate the amount of unreacted SM (by LCMS/TLC). Add 3–5 equivalents of PS-Trisamine resin relative to the estimated impurity.

  • Incubation: Add the resin directly to the reaction mixture (diluted in DCM or DMF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

    • Self-Validation: Spot TLC.[1] The spot corresponding to the fluoro-nitro SM should disappear.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Result: The filtrate contains your pure product; the SM is trapped on the filter.

DOT Diagram: Scavenging Mechanism

Scavenging_Mechanism SM Unreacted SM (Electrophile) Complex Transition State (Meisenheimer) SM->Complex + Resin Resin PS-Trisamine Resin (Nucleophile) Resin->Complex Bound Resin-Bound Impurity (Solid Phase) Complex->Bound - HF Product Target Product (Solution Phase) Bound->Product Filtration (Separation)

Caption: Figure 2. Mechanism of solid-phase scavenging. The impurity becomes immobilized, allowing physical separation.

Method C: Hydrolytic Workup (The "Sacrificial" Method)

Use this for robust, neutral products (e.g., ethers) when scavenger resins are unavailable.

The Logic: We intentionally destroy the unreacted SM by converting it into a phenol. 1-fluoro-2-methoxy-4-nitrobenzene reacts with hot NaOH to form 2-methoxy-4-nitrophenol. Phenols are acidic (pKa ~7-8 due to the nitro group) and will dissolve in basic water.

Protocol:

  • Quench: Add 2M NaOH to the reaction mixture.

  • Heat: Stir vigorously at 40–50 °C for 30–60 minutes.

    • Warning: Ensure your product is stable to base/heat.

  • Partition: Transfer to a separatory funnel.

  • Wash: The "impurity" is now 2-methoxy-4-nitrophenoxide (water-soluble). It will stay in the yellow/orange aqueous layer.

  • Collect: Your neutral product remains in the organic layer.

Frequently Asked Questions (Technical Support)

Q: The SM and my product co-elute on silica gel. What solvent system should I use? A: This is common because the nitro and methoxy groups make the SM moderately polar.

  • Solution 1: Change selectivity. If using Hexane/EtOAc, switch to DCM/Methanol or Toluene/Acetone . Toluene often separates nitro compounds better due to pi-pi stacking interactions.

  • Solution 2: Use C18 Reverse Phase silica. The fluorine atom significantly alters lipophilicity compared to non-fluorinated analogues, often providing better resolution in MeCN/Water gradients.

Q: Can I remove it by vacuum distillation? A: Theoretically, yes, but risky. The boiling point is high (~280 °C at atm). You would need high vacuum (<1 mbar) and temperatures >120 °C.

  • Risk: Nitro compounds can be thermally unstable and energetic. Distillation of nitro-aromatics poses an explosion hazard. We strongly recommend Method A or B over distillation.

Q: How do I verify the impurity is actually the fluoro-SM and not a byproduct? A: Look for the Fluorine Coupling in NMR.

  • ¹H NMR: The proton adjacent to the fluorine (H-6) will appear as a doublet with a large coupling constant (JH-F ≈ 8–12 Hz).

  • ¹⁹F NMR: Run a quick ¹⁹F scan. The SM will show a distinct signal around -110 to -120 ppm (typical for aryl fluorides). If the signal disappears after scavenging, your purification was successful.

References
  • Sigma-Aldrich. 1-Fluoro-2-methoxy-4-nitrobenzene Product Specification & Safety Data Sheet.Link

  • BenchChem. Application Notes: Nucleophilic Aromatic Substitution of 1-Fluoro-4-nitrobenzene Derivatives.[2]Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14451968, 1-Fluoro-2-methoxy-4-nitrobenzene.Link

  • Kawakami, T. & Suzuki, H. (2000). Direct methoxylation of nitroarenes... via nucleophilic displacement.[3] Journal of the Chemical Society, Perkin Transactions 1.[3] Link

  • ACS GCI Pharmaceutical Roundtable. Medicinal Chemistry Tips and Tricks: Purification and Scavenging.Link

Sources

Minimizing byproduct formation in 4-hydroxypiperidine arylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation & Maximizing Chemoselectivity Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The Chemoselectivity Challenge

Welcome to the technical guide for 4-hydroxypiperidine functionalization. The core challenge with this substrate is its ambident nucleophilicity . You have two reactive sites: the secondary amine (N-H) and the secondary alcohol (O-H).

  • The Goal: Typically, researchers target N-arylation to build piperidine scaffolds common in GPCR ligands and kinase inhibitors.

  • The Problem: Under non-optimized conditions, you risk O-arylation (ether formation) or N,O-diarylation (double addition).

  • The Solution: Selectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and, more critically, the pKa differential managed by your choice of base and catalyst ligand sphere.

Part 1: Strategic Decision Framework

Before selecting reagents, determine your pathway based on the electrophile.

ArylationStrategy Start Substrate: 4-Hydroxypiperidine + Aryl Halide ElecType Analyze Electrophile Start->ElecType Deficient Electron-Deficient (e.g., p-NO2, Pyridines) ElecType->Deficient Halogen activated NeutralRich Electron-Neutral/Rich (e.g., Anisole, Toluene) ElecType->NeutralRich Unactivated SnAr Pathway A: SnAr (Nucleophilic Aromatic Substitution) Deficient->SnAr PdCat Pathway B: Pd-Catalysis (Buchwald-Hartwig) NeutralRich->PdCat Standard CuCat Pathway C: Cu-Catalysis (Ullmann/Chan-Lam) NeutralRich->CuCat Cost-sensitive/Specific BaseSnAr Critical Control: Weak Base (K2CO3/TEA) Prevents O-deprotonation SnAr->BaseSnAr LigandPd Critical Control: Ligand Selection (RuPhos) Steric rejection of Alkoxide PdCat->LigandPd BaseCu Critical Control: Counter-ion Switch (NaOTMS favors N vs NaOtBu favors O) CuCat->BaseCu

Figure 1: Decision matrix for selecting the optimal arylation protocol based on electrophile electronics.

Part 2: Troubleshooting Modules

Module A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides and high-value intermediates.

The Issue: Strong bases (e.g., NaOtBu, LiHMDS) deprotonate the hydroxyl group (pKa ~16-17), creating a competitive alkoxide nucleophile. The Fix: Use the "Weak Base/Specific Ligand" protocol.

Protocol 1: Chemoselective N-Arylation (Pd)
  • Catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: RuPhos or BrettPhos .

    • Why? These bulky biaryl phosphine ligands facilitate the reductive elimination of the amine (N-C bond) much faster than the alkoxide (O-C bond) due to electronic and steric matching.

  • Base: Cs₂CO₃ or K₃PO₄ .

    • Why? These are strong enough to deprotonate the ammonium intermediate but too weak to significantly deprotonate the secondary alcohol, effectively shutting down the O-arylation pathway.

  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).

Data: Base Effect on Selectivity

Base pKa (conj. acid) N-Arylation Yield O-Arylation Byproduct Recommendation
NaOtBu ~17 65% 25% ❌ Avoid
LiHMDS ~26 50% 40% ❌ Avoid
Cs₂CO₃ ~10 92% <2% ✅ Preferred

| K₃PO₄ | ~12 | 88% | <5% | ✅ Alternative |

Module B: Copper-Catalyzed Systems (Ullmann-Type)

Best for: Aryl iodides and cost-sensitive scale-up.

Expert Insight: Copper catalysis is notoriously sensitive to the "Counter-ion Effect." A seminal study by the Buchwald group demonstrated orthogonal selectivity based purely on the base used.

Protocol 2: The "Counter-Ion Switch" (Cu)
  • To target N-Arylation: Use NaOTMS (Sodium trimethylsilanolate).

    • Mechanism:[1][2][3][4] NaOTMS acts as a soluble base that promotes the formation of the cuprate intermediate with the amine while suppressing O-coordination.

  • To target O-Arylation (Byproduct): Use NaOtBu .

    • Warning: If you use NaOtBu, you will get the O-arylated ether or mixtures.

Module C: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

The Issue: N,O-diarylation (Bis-arylation). The Fix: Stoichiometry and Temperature control.

  • Step 1: Dissolve electrophile (1.0 equiv) in DMF or DMSO.

  • Step 2: Add DIPEA (2.5 equiv) or

    
      (2.0 equiv). Do not use NaH.
    
  • Step 3: Add 4-hydroxypiperidine (1.05 equiv) slowly at 0°C, then warm to RT.

  • Why: The amine is naturally more nucleophilic than the neutral alcohol. By keeping the temperature low and avoiding alkoxide formation (no NaH), the amine reacts exclusively.

Part 3: FAQ & Troubleshooting Guide

Q1: I am observing 10-15% O-arylated byproduct. How do I remove it?

A: If prevention failed, purification is possible but difficult due to polarity similarities.

  • Chemical Scavenging: N-arylated products are tertiary amines; O-arylated byproducts (if N is unreacted) are secondary amines. Treat the crude mixture with an electrophilic scavenger (e.g., isocyanate resin or acetic anhydride). The secondary amine (O-product) will react and shift significantly in Rf, allowing easy chromatographic separation.

  • Acidity Trick: The N-aryl product is basic. The O-aryl product (if N is free) is more basic. Careful pH-controlled extraction (washing with buffer pH 4-5) may separate them.

Q2: My reaction has stalled (low conversion), but I don't see byproducts.

A: This is likely Catalyst Poisoning or Hydrodehalogenation .

  • Diagnosis: Check the aryl halide.[1][2][4][5][6] Has it become the des-halo arene (Ar-H)?

  • Fix:

    • Switch to a precatalyst (e.g., RuPhos Pd G4 ) to ensure active Pd(0) enters the cycle immediately.

    • Degas solvents thoroughly. Oxygen promotes homocoupling and catalyst death.

    • Increase concentration (0.5 M to 1.0 M) to favor the intermolecular coupling over side reactions.

Q3: Can I protect the alcohol to be safe?

A: Yes, but it adds two steps.

  • Recommended PG: TBS (tert-butyldimethylsilyl) .

  • Workflow:

    • Protect 4-hydroxypiperidine with TBSCl/Imidazole (

      
      95% yield).
      
    • Perform N-arylation (standard Buchwald conditions).

    • Deprotect with TBAF or HCl.

  • Verdict: Only use this if the "Weak Base" protocol fails. Direct arylation is usually viable.

Part 4: Visualizing the Mechanism

The following diagram illustrates the competition between the Amine and Alkoxide pathways and how ligand/base selection acts as a "Gatekeeper."

MechanismControl Substrate 4-Hydroxypiperidine Base Base Selection Substrate->Base WeakBase Weak Base (Cs2CO3, K3PO4) Base->WeakBase StrongBase Strong Base (NaOtBu, KHMDS) Base->StrongBase PathN Path N: Amine Attack (Neutral NH) PdCenter Pd-Ligand Complex (RuPhos/BrettPhos) PathN->PdCenter Favored by RuPhos sterics PathO Path O: Alkoxide Attack (Deprotonated O-) PathO->PdCenter Competes if O- formed WeakBase->PathN Maintains OH (Protonated) StrongBase->PathO Forms O- (Alkoxide) ProductN Target: N-Aryl Product PdCenter->ProductN Fast Reductive Elimination ProductO Byproduct: O-Aryl Ether PdCenter->ProductO Slow Reductive Elimination

Figure 2: Mechanistic gating showing how base strength dictates the availability of the competing O-nucleophile.

References

  • Maiti, D., et al. "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols." Journal of the American Chemical Society, 2024, 146, 18616-18625.[3]

  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. "N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts."[7] Journal of the American Chemical Society, 2007, 129(12), 3490–3491.[7]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Lefevre, G., et al. "Selectivity in the Pd-Catalyzed Cross-Coupling of Secondary Amines: The Role of the Base." Journal of Organic Chemistry, 2024 (General Reference on Base Effects).

Sources

Technical Support Center: Purification of 4-(2-Methoxy-4-nitrophenoxy)piperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to the purification of 4-(2-methoxy-4-nitrophenoxy)piperidine. It moves beyond a simple protocol to address the underlying chemical principles and troubleshoot common issues encountered in the laboratory. Our focus is on empowering researchers to not only execute the purification but also to understand and adapt the methodology for optimal results.

Part 1: Foundational Knowledge & Initial Strategy

This section addresses the critical preparatory questions that form the basis of a successful purification strategy. Understanding the "why" behind your experimental choices is the first step toward a reproducible and efficient separation.

Q1: What are the key chemical properties of 4-(2-Methoxy-4-nitrophenoxy)piperidine that influence its chromatographic behavior?

The molecular structure of 4-(2-methoxy-4-nitrophenoxy)piperidine dictates its interaction with both the stationary and mobile phases. Its key features are:

  • A Basic Piperidine Ring: The secondary amine within the piperidine ring is basic (pKa of the conjugate acid is ~11). This is the most critical feature influencing its behavior on standard silica gel. Acidic silanol groups (Si-OH) on the surface of silica can strongly and sometimes irreversibly bind to this basic nitrogen, leading to significant peak tailing or even complete retention of the compound on the column.[1][2]

  • Polar Functional Groups: The ether (methoxy) and nitro groups contribute to the overall moderate polarity of the molecule. These groups can participate in dipole-dipole interactions and hydrogen bonding with the polar stationary phase.[3][4]

  • Aromatic System: The nitrophenyl ring can engage in π-π stacking interactions, which can be exploited with specific stationary phases (like phenyl-bonded silica), though standard silica is most common for this type of purification.[5]

Given these properties, normal-phase chromatography on silica gel is the standard approach. However, the basicity of the piperidine moiety must be actively managed to achieve a successful separation.

Q2: How does Thin-Layer Chromatography (TLC) critically guide the development of a column chromatography method?

Thin-Layer Chromatography (TLC) is an indispensable preliminary step that simulates the conditions of column chromatography on a small, fast, and inexpensive scale.[1][6][7][8] Its primary purpose is to identify a solvent system (mobile phase) that provides adequate separation of the target compound from its impurities.

  • Solvent System Selection: By testing various solvent mixtures (e.g., different ratios of hexane and ethyl acetate), you can find a system where the target compound and its impurities have distinct Retention Factor (Rf) values.[1] The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Target Rf Value: For effective separation on a column, the target compound should have an Rf value between 0.2 and 0.35 on the TLC plate.[9]

    • An Rf > 0.5 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

    • An Rf < 0.1 suggests the compound will be too strongly retained, requiring excessively large volumes of solvent and leading to broad peaks.

  • Visualizing Impurities: TLC allows you to visualize all UV-active or stainable components of your crude reaction mixture, helping you anticipate the difficulty of the separation.[6]

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification process. The workflow is designed to be self-validating, with checkpoints to ensure success at each stage.

General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC 1. TLC Method Development (Find Solvent System) Crude->TLC Pack 2. Prepare & Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Overview of the column chromatography purification process.

Detailed Step-by-Step Protocol

1. TLC Method Development: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a TLC chamber with a starting solvent system. See Table 1 for suggestions. d. Visualize the plate under UV light (254 nm) and/or by staining. e. Adjust the solvent system polarity until the desired product spot has an Rf of ~0.2-0.35. f. Crucial Step for Piperidines: If significant streaking is observed, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase and re-run the TLC. This will neutralize the acidic silica and produce sharp, well-defined spots.[2]

2. Column Preparation (Slurry Packing): a. Select a column with an appropriate diameter and length for the amount of crude material (see Table 2). b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm). c. In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a free-flowing slurry. d. Clamp the column vertically and, with the stopcock open, pour the slurry into the column. Use a funnel to aid pouring. e. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[10] f. Continuously add the mobile phase as the silica settles. Never let the solvent level drop below the top of the silica bed , as this will cause cracking and ruin the separation.[11] g. Once the silica is settled, add another thin layer of sand (~0.5 cm) to the top to protect the surface during solvent addition.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). b. Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column. e. Gently fill the column with the mobile phase.

4. Elution and Fraction Collection: a. Open the stopcock and begin eluting the mobile phase through the column. Gentle air pressure (flash chromatography) can be used to speed up the process.[6][8] b. Start with the low-polarity solvent system identified during TLC. If a gradient elution is needed, gradually increase the polarity by slowly adding more of the polar solvent to your eluent reservoir.[9][11] Avoid sudden, large changes in polarity, which can crack the column bed.[9] c. Collect the eluent in a series of numbered test tubes or flasks.

5. Fraction Analysis and Isolation: a. Using TLC, spot every few fractions onto a single plate to monitor the elution of your compound.[7] b. Identify the fractions that contain your pure product. c. Combine the pure fractions into a single flask. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(2-methoxy-4-nitrophenoxy)piperidine.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems in a direct question-and-answer format.

Troubleshooting Decision Tree

G cluster_causes Potential Causes cluster_solutions Solutions issue Observed Problem Tailing Peak Tailing / Streaking Strong Analyte-Silica Interaction (Acid-Base) issue:f0->Tailing NoSep Poor Separation Incorrect Solvent Polarity Column Overloaded Poor Packing / Channeling issue:f0->NoSep NoElute Compound Stuck on Column Mobile Phase Not Polar Enough issue:f0->NoElute TooFast Compound in Solvent Front Mobile Phase Too Polar Sample Solvent Too Strong issue:f0->TooFast Pressure High Backpressure Frit Clogged Column Packed Too Tightly issue:f0->Pressure Sol1 Add 0.5-1% TEA or NH4OH to Mobile Phase Tailing:here->Sol1 Sol2 Re-optimize Solvent on TLC (Target Rf0.2-0.35) NoSep:here->Sol2 Sol3 Reduce Sample Load (Max 1:20 Sample:Silica Ratio) NoSep:here->Sol3 Sol4 Repack Column Carefully NoSep:here->Sol4 Sol5 Increase Polarity of Mobile Phase Gradually NoElute:here->Sol5 Sol6 Decrease Polarity of Mobile Phase TooFast:here->Sol6 Sol7 Use Dry Loading or Dissolve Sample in Mobile Phase TooFast:here->Sol7 Sol8 Back-flush Column or Replace Frit Pressure:here->Sol8

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q: My compound is producing a long streak (tailing) down the column instead of a tight band. What's wrong? A: This is the most common issue for basic compounds like piperidines on acidic silica gel.[1] The basic nitrogen is interacting too strongly with the stationary phase.

  • Primary Solution: Add a basic modifier to your mobile phase. 0.5-1% triethylamine (TEA) is standard. This neutralizes the most acidic sites on the silica, allowing your compound to elute symmetrically. Confirm this will work on TLC first.

  • Alternative: Consider using a different stationary phase, such as neutral alumina, if the tailing is extreme and cannot be resolved with mobile phase additives.[2]

Q: I'm not getting good separation between my product and an impurity. The spots are too close on the TLC and overlap on the column. A: This indicates your solvent system lacks the necessary selectivity.

  • Solution 1: Change Solvent Composition. Instead of just altering the ratio of two solvents (e.g., Hexane/EtOAc), try a completely different solvent system. For example, switching from Ethyl Acetate to a Dichloromethane/Methanol system can alter the interactions and improve separation.[12]

  • Solution 2: Fine-Tune Polarity. Make very small, incremental changes to your solvent ratio. Sometimes a shift from 70:30 Hexane:EtOAc to 75:25 is all that is needed.

  • Solution 3: Check Column Loading. You may have overloaded the column. A general rule is a sample-to-silica mass ratio between 1:20 (for difficult separations) and 1:100.[13] Overloading prevents the formation of distinct bands.

Q: My compound seems to be stuck at the top of the column and won't move. A: Your mobile phase is not polar enough to displace the compound from the stationary phase.[11]

  • Solution: Gradually increase the polarity of your eluent. If you are using a Hexane/EtOAc system, slowly increase the percentage of EtOAc. If this is still insufficient, a stronger solvent like methanol may need to be added (e.g., starting with 1-2% in DCM or EtOAc).

Q: My compound eluted immediately in the first few fractions, mixed with other non-polar impurities. A: Your mobile phase is too polar, causing all components to be carried along with the solvent front without interacting with the stationary phase.[11]

  • Solution 1: Start again with a much less polar mobile phase (e.g., increase the percentage of hexane). Refer back to your TLC plates to find a system that gives the appropriate Rf value.

  • Solution 2: Check Sample Solvent. If you performed a wet load, the solvent used to dissolve the sample might be too polar. This can act as a strong initial "push," washing the compound down the column prematurely.[14] This is why dry loading is often preferred.

Q: I see cracks and channels forming in my silica bed. A: This is a catastrophic failure of the column packing, which will lead to very poor separation as the solvent and sample bypass the stationary phase.

  • Cause 1: Column Ran Dry. The solvent level dropped below the top of the silica bed. The column must be repacked.

  • Cause 2: Drastic Polarity Change. Switching from a non-polar solvent directly to a very polar one can generate heat and pressure changes, cracking the bed.[9] Always change solvent polarity gradually during a gradient elution.

Part 4: Data Tables for Practical Application

Table 1: Suggested Starting Solvent Systems for TLC Development
Solvent System Comments
Hexane / Ethyl AcetateA good first choice. Start at 90:10 and increase EtOAc polarity.
Dichloromethane / MethanolFor more polar compounds that don't move in Hex/EtOAc. Start at 99:1.
Toluene / AcetoneOffers different selectivity compared to ester- or alcohol-based systems.
Modifier Add 0.5-1% Triethylamine (TEA) to any system to prevent tailing.
Table 2: General Guide for Column Chromatography Scale-Up (Silica Gel)
Crude Sample Mass Silica Gel Mass (1:50 ratio) Column Diameter (ID) Typical Eluent Volume Typical Flow Rate (Flash)
100 mg5 g1 cm100-200 mL5-10 mL/min
500 mg25 g2 cm400-600 mL15-25 mL/min
1.0 g50 g3 cm0.8-1.2 L30-50 mL/min
5.0 g250 g5 cm3-5 L80-120 mL/min
Note: These are approximate values and should be adjusted based on the difficulty of the separation.[13]

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry.
  • LCGC International. (2022, April 15). LC Troubleshooting: The Basics.
  • University of Victoria. (n.d.). Column chromatography.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Ahmed, F. (Ed.). (n.d.). Solvent selection in liquid chromatography.
  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification.
  • Chemistry LibreTexts. (2019, June 5). Chromatography Columns.
  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide.
  • Reddit. (2025, March 11). Purification of THP protected compound.
  • Barrow, J. C., et al. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.
  • ResearchGate. (2023, November 15). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine.

Sources

Technical Support Center: Troubleshooting Nitro-Reduction of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions during the nitro-reduction of piperidine-bearing intermediates. While catalytic hydrogenation is the industry standard for reducing nitro groups to amines, piperidine substrates introduce unique chemical complexities. This guide deconstructs the mechanistic root causes of low conversion and provides field-proven, self-validating protocols to rescue your yields.

Diagnostic Workflow

G Start Low Conversion Detected (Nitro-Piperidine) CheckInter Check Intermediates (HPLC/LC-MS) Start->CheckInter Hydroxylamine Hydroxylamine Accumulation? CheckInter->Hydroxylamine Stalled mid-reaction Poisoning Catalyst Poisoning? (Basic N lone pair) CheckInter->Poisoning Unreacted SM MassTransfer Mass Transfer Issue? (H2 starvation) CheckInter->MassTransfer Scale-up issue AddV Add Vanadium Promoter or Switch to Pt/C Hydroxylamine->AddV Protect Acidify (AcOH) or Boc-protect Piperidine Poisoning->Protect IncreaseAgit Increase Agitation & H2 Pressure MassTransfer->IncreaseAgit

Troubleshooting workflow for diagnosing and resolving low conversion in nitro-piperidine reductions.

Section 1: The Causality of Low Conversion (Mechanistic Insights)

To troubleshoot effectively, we must move beyond simply swapping solvents and understand the physicochemical interactions at the catalyst surface.

1. Catalyst Poisoning via the Piperidine Nitrogen The secondary amine of an unprotected piperidine ring is highly basic and nucleophilic. The nitrogen lone pair acts as a strong Lewis base, coordinating tightly to the empty d-orbitals of transition metal catalysts (Pd, Pt). This competitive binding blocks the active sites required for the homolytic cleavage of


, effectively halting the reduction. Furthermore, if your piperidine intermediate was synthesized using sulfur-containing reagents, trace sulfur will irreversibly poison the metal surface, dropping accessibility to nearly zero[1].

2. The Hydroxylamine Stalling Point The reduction of a nitro group does not occur in a single step. According to the classical Haber mechanism established in 1898, the reaction proceeds through nitroso and hydroxylamine intermediates[2]. The final cleavage of the N-O bond in the hydroxylamine to form the primary amine is the rate-limiting step. In batch reactors at low temperatures, or when using standard Pd/C, hydroxylamines can accumulate dangerously[3]. This not only stalls conversion but can lead to poor product quality through condensation with the nitroso compound, forming colored azo or azoxy byproducts[3].

G Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2H+, +2e- Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2H+, +2e- Amine Amine (-NH2) Hydroxylamine->Amine +2H+, +2e- (Rate Limiting) Stall Stalling Point (Requires V-promoter) Stall->Hydroxylamine

Haber mechanism for nitro reduction highlighting the hydroxylamine stalling point.

3. Quantitative Catalyst Performance Metrics Selecting the right catalyst system is critical. Below is a synthesized comparison of catalyst performance specifically for basic, nitrogen-rich heterocycles like piperidine.

Catalyst SystemHydroxylamine Accumulation RiskTolerance to Basic AminesDehalogenation RiskRecommended Use Case
5% Pd/C (Standard) HighLow (Poisoning likely)HighSimple, non-basic substrates
5% Pt/C + V-promoter LowModerateLowSubstrates prone to stalling[3]
Raney Nickel Very LowHighLowMultikilogram scale-up, basic amines[4]
Fe / AcOH (Chemical) NoneHighNoneHighly poisoned/sulfur-contaminated systems
Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in control checks to confirm that the mechanistic hypothesis (e.g., poisoning vs. stalling) is correct before scaling up.

Protocol A: Acid-Modulated Catalytic Hydrogenation (Overcoming Amine Poisoning)

Causality: Adding a stoichiometric amount of acid protonates the piperidine nitrogen, eliminating its Lewis basicity and preventing it from coordinating to the catalyst surface.

  • Validation Setup (The Control Check): Set up two 5 mL test vials. To Vial 1, add 100 mg of your nitro-piperidine substrate, 2 mL Methanol, and 10 mg 10% Pd/C. To Vial 2, add the exact same reagents plus 1.1 equivalents of Glacial Acetic Acid (AcOH) .

  • Execution: Purge both vials with

    
     and stir vigorously under a balloon of 
    
    
    
    for 2 hours at room temperature.
  • Verification: Analyze both via LC-MS. If Vial 2 shows >95% conversion to the amine while Vial 1 remains unreacted, you have validated that basic amine poisoning is your root cause.

  • Scale-Up & Workup: Proceed with the bulk reaction using the AcOH conditions. Upon completion, filter the catalyst through Celite. To recover your free piperidine, concentrate the filtrate, dissolve in water, basify to pH 10 with 1M NaOH, and extract with Dichloromethane (DCM).

Protocol B: Vanadium-Doped Pt/C Hydrogenation (Overcoming Hydroxylamine Stalling)

Causality: Vanadium acts as a redox promoter, specifically accelerating the difficult N-O bond cleavage of the hydroxylamine intermediate to yield the primary amine and water[3].

  • Validation Setup: Run your standard hydrogenation using 5% Pt/C. Monitor via LC-MS. If the reaction stalls, look for a mass peak corresponding to

    
     Da (the hydroxylamine intermediate).
    
  • Promoter Addition: Once the +16 Da peak is confirmed, add 1-2 mol% of a Vanadium promoter (e.g.,

    
     or 
    
    
    
    ) directly to the reaction mixture.
  • Execution: Re-pressurize with

    
     and increase the temperature to 40-50°C.
    
  • Verification: Sample after 1 hour. The disappearance of the +16 Da peak and the emergence of the desired amine mass validates the mechanistic action of the Vanadium promoter.

Section 3: Expert FAQs

Q: My reaction stalls at 50% conversion, and the mixture turns deep orange/red. What is happening? A: You are experiencing severe hydroxylamine accumulation. The deep color is a classic indicator that the accumulated hydroxylamine is condensing with the upstream nitroso intermediate to form highly colored, stable azo or azoxy byproducts[3]. Immediately halt the reaction. For your next run, switch from Pd/C to a Vanadium-promoted Pt/C catalyst, or transition to Raney Nickel, which inherently minimizes hydroxylamine accumulation[3].

Q: I need to reduce a nitro group on a piperidine ring that also contains an aryl chloride. How do I prevent dehalogenation? A: Standard Pd/C is notorious for cleaving aryl carbon-halogen bonds during nitro reduction. To prevent this, switch to a Platinum-based catalyst (e.g., 5% Pt/C or


) or use a poisoned Palladium catalyst (like Pd/C poisoned with trace dimethyl sulfide). Platinum is significantly less active for dehalogenation while maintaining excellent kinetics for nitro reduction.

Q: Why is my Pd/C catalyst completely inactive even at elevated


 pressure and temperature? 
A:  If there is zero conversion (no intermediates formed), your catalyst is entirely poisoned. This is almost always due to trace sulfur impurities from upstream synthetic steps (e.g., tosylations, mesylations, or thiourea use). Sulfur binds irreversibly to Palladium[1]. You must either rigorously purify your intermediate (e.g., via recrystallization or scavenging resins) before hydrogenation, or abandon transition metal catalysis and use a chemical reductant like Iron powder in Acetic Acid.
References
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. AIR Unimi.[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.[Link]

  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. National Institutes of Health (PMC).[Link]

Sources

Optimizing base (K2CO3 vs NaH) for piperidine ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your piperidine ether synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the critical choice of base for the Williamson ether synthesis, a cornerstone reaction for forging C-O bonds. We will delve into the practical and mechanistic differences between using a strong, homogenous base like Sodium Hydride (NaH) and a milder, heterogeneous base like Potassium Carbonate (K₂CO₃).

Our goal is to move beyond simple protocols and provide you with the causal understanding needed to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.

Core Concepts: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] The core transformation involves two key steps:

  • Deprotonation: A base is used to deprotonate an alcohol (R-OH), generating a highly nucleophilic alkoxide (R-O⁻).

  • Nucleophilic Attack: The newly formed alkoxide attacks an alkyl halide (R'-X) or other electrophile with a suitable leaving group, forming the ether (R-O-R') and displacing the halide.

The choice of base is paramount as it dictates the reaction's kinetics, scope, and potential side reactions.

At a Glance: K₂CO₃ vs. NaH

This table provides a high-level comparison of the two bases to guide your initial selection.

FeaturePotassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Basicity Weaker BaseVery Strong Base
Mechanism Heterogeneous (solid-liquid)Homogeneous (after reaction)
Byproducts KHCO₃, H₂O (from KHCO₃ decomp.)H₂ (gas), NaOH (from quenching)
Solubility Poor in most organic solvents; slightly soluble in DMF, DMSO.[4][5]Insoluble, but reacts with the alcohol to form a soluble alkoxide.
Safety Hygroscopic powder; low reactivity.Highly reactive, pyrophoric solid; reacts violently with water.
Ideal Substrates Phenols, electron-deficient alcohols, or when base-sensitive groups are present.Aliphatic alcohols (primary, secondary), sterically hindered alcohols.
Common Solvents DMF, Acetone, Acetonitrile, DMSO.[4][6]THF, DMF, DMSO.[1][7]

Mechanistic Overview

The mode of action for each base is fundamentally different, which influences the reaction setup and outcome.

NaH_Mechanism cluster_deprotonation Step 1: Irreversible Deprotonation cluster_sn2 Step 2: Sₙ2 Attack ROH Piperidinyl-Alcohol (R-OH) Alkoxide Sodium Alkoxide (R-O⁻ Na⁺) (Soluble) ROH->Alkoxide Deprotonation NaH NaH (solid) NaH->Alkoxide H2 H₂ (gas) ↑ Alkoxide->H2 StartAlkoxide R-O⁻ Na⁺ Ether Piperidine Ether (R-O-R') StartAlkoxide->Ether Sₙ2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Ether Salt NaX Ether->Salt

Caption: NaH irreversibly deprotonates the alcohol, forming a soluble alkoxide.

K2CO3_Mechanism cluster_deprotonation Step 1: Heterogeneous Deprotonation (Equilibrium) cluster_sn2 Step 2: Sₙ2 Attack (Drives Equilibrium) ROH Piperidinyl-Alcohol (R-OH) (in solution) Alkoxide Potassium Alkoxide (R-O⁻ K⁺) (in solution) ROH->Alkoxide Deprotonation at surface K2CO3 K₂CO₃ (solid surface) K2CO3->Alkoxide KHCO3 KHCO₃ (solid) Alkoxide->KHCO3 StartAlkoxide R-O⁻ K⁺ Ether Piperidine Ether (R-O-R') StartAlkoxide->Ether Sₙ2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Ether Salt KX Ether->Salt

Caption: K₂CO₃ acts as a solid-phase base in an equilibrium-driven process.

Frequently Asked Questions (FAQs)

Q1: When is Sodium Hydride (NaH) the superior choice?

Answer: NaH is a powerful, non-nucleophilic base that should be your go-to choice under several circumstances:

  • Unreactive Alcohols: For simple aliphatic or sterically hindered alcohols, which have a high pKa, a strong base is required to generate a sufficient concentration of the alkoxide nucleophile.

  • Speed and Efficiency: The deprotonation with NaH is irreversible because the byproduct, hydrogen gas, bubbles out of the solution, driving the reaction to completion according to Le Châtelier's principle.[7] This typically leads to faster reaction times compared to K₂CO₃. A study on the synthesis of propargyl ethers showed that using NaH in DMF gave higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%).[6][8]

  • Strictly Anhydrous Conditions: NaH is a potent drying agent and ensures the reaction medium remains free of water, which can interfere with the reaction.

Q2: In what scenarios is Potassium Carbonate (K₂CO₃) preferred?

Answer: K₂CO₃ is a milder, safer, and more cost-effective base, making it an excellent choice for specific applications:

  • Acidic Alcohols: For substrates with more acidic hydroxyl groups, such as phenols (pKa ~10), K₂CO₃ is sufficiently basic to facilitate the reaction.[9]

  • Base-Sensitive Functional Groups: If your substrate contains functional groups that are sensitive to strong bases (e.g., esters, epoxides), the milder nature of K₂CO₃ can prevent unwanted side reactions.

  • Simplified Workup: As K₂CO₃ and its bicarbonate byproduct are solids, they can often be removed by simple filtration, followed by an aqueous wash. This avoids the hazardous quenching step required for unreacted NaH.

  • Scale-Up and Process Safety: On a larger, industrial scale, the safety, low cost, and ease of handling of K₂CO₃ make it far more attractive than the highly reactive and pyrophoric NaH.[10]

Troubleshooting Guide

Problem: My reaction with NaH is sluggish or fails to initiate.
  • Causality & Diagnosis: This is almost always due to the deactivation of the NaH or the presence of proton sources that consume the base.

  • Solution Pathway:

    • Verify NaH Quality: Sodium hydride is often sold as a dispersion in mineral oil. Over time, the surface can oxidize. Use fresh, high-quality NaH from a newly opened container.

    • Ensure Anhydrous Conditions: Your solvent (THF, DMF) and alcohol must be rigorously dried. Moisture will rapidly quench NaH.

    • Monitor for H₂ Evolution: The reaction of the alcohol with NaH should produce visible bubbling of hydrogen gas.[7] If no gas is evolved upon addition of the alcohol, the NaH is likely inactive. The reaction is typically considered complete when bubbling ceases.[7]

    • Temperature: While many reactions start at 0 °C to control the initial exothermic deprotonation, gentle warming to room temperature or slightly above may be required to drive the subsequent Sₙ2 step.

Problem: I'm observing significant alkene byproducts from an E2 elimination reaction.
  • Causality & Diagnosis: The alkoxide generated is a strong base, which can compete with the desired Sₙ2 substitution by promoting an E2 elimination, especially with hindered electrophiles.[1][2][11]

  • Solution Pathway:

    • Assess Your Alkyl Halide: The Williamson ether synthesis works best with methyl and primary alkyl halides.[1][7] Secondary halides will often yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively give the alkene product.[1][7] If possible, redesign your synthesis to use the less sterically hindered halide.

    • Control Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the Sₙ2 pathway.

Problem: My K₂CO₃ reaction is not proceeding, even after extended time.
  • Causality & Diagnosis: Since K₂CO₃ is insoluble in most organic solvents, this is a surface area and mass transfer problem.[4] The reaction only occurs at the liquid-solid interface.

  • Solution Pathway:

    • Increase Surface Area: Use finely powdered K₂CO₃. If you have larger pellets, grinding them with a mortar and pestle before use can dramatically increase the reaction rate.

    • Optimize Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which can modestly solubilize the base and ionic intermediates.[4]

    • Introduce a Phase-Transfer Catalyst (PTC): Adding a catalyst like tetrabutylammonium bromide (TBAB) can shuttle the carbonate anion into the organic phase, effectively creating a soluble and more reactive base, which can significantly accelerate the reaction.[12]

Problem: I'm getting a mixture of O-alkylation and N-alkylation of the piperidine ring.
  • Causality & Diagnosis: This is a classic challenge of regioselectivity with ambident nucleophiles.[13] While the alcohol is more acidic and typically deprotonated first, the piperidine nitrogen is also nucleophilic and can compete in the alkylation step, particularly if the desired O-alkylation is slow.

  • Solution Pathway:

    • Protect the Nitrogen: The most robust solution is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing the ether synthesis. This completely prevents N-alkylation.[14] The protecting group can be removed in a subsequent step.

    • Control Stoichiometry: Using a slight excess of the piperidine alcohol relative to the alkylating agent can sometimes minimize N-alkylation of the product ether.

    • Use a Weaker Base: K₂CO₃ is less likely to deprotonate the N-H bond compared to NaH, which can help favor O-alkylation if protection is not an option.

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (NaH)
  • Safety: NaH is a flammable solid that reacts violently with water. All operations must be conducted under an inert atmosphere (N₂ or Ar) in a fume hood.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF or DMF via cannula or syringe. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of the piperidinyl alcohol (1.0 equivalent) in the same anhydrous solvent. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir until hydrogen gas evolution ceases (typically 1 hour).

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material. Gentle heating (40-60 °C) may be necessary.

  • Workup (Quenching): Cool the reaction to 0 °C. Cautiously and slowly add isopropanol to quench any unreacted NaH, followed by methanol, and finally water.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the piperidinyl alcohol (1.0 equivalent), finely powdered K₂CO₃ (2.0-3.0 equivalents), and a suitable solvent (e.g., DMF or acetone).

  • Alkylation: Add the alkyl halide (1.1 - 1.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to a temperature appropriate for the solvent (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. These reactions are often run overnight.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and KHCO₃, washing the filter cake with the reaction solvent.

  • Extraction: If DMF was used, dilute the filtrate with a large volume of water and extract with an organic solvent. If a lower-boiling solvent like acetone was used, it can be removed under reduced pressure before aqueous workup. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • Reddit. (2024, September 17). Suitable solvent for dissolving K2CO3. [Link]

  • Wikipedia. (n.d.). Potassium carbonate. [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. [Link]

  • The Royal Society of Chemistry. (n.d.). Title (14 pt). [Link]

  • Armand Products. (n.d.). Potassium Carbonate Handbook. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. (2002, June 29). Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol. [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • ResearchGate. (2026, January 20). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Sciencemadness Discussion Board. (2009, August 28). Substitute sodium hydride for potassium hydride?. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. [Link]

Sources

Technical Support Center: Nitrophenoxy Piperidine Salt Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

Welcome to the Technical Support Center. You are likely accessing this guide because your nitrophenoxy piperidine candidate is exhibiting "brick dust" behavior (high melting point, low solubility) or erratic precipitation (oiling out) during salt formation.

The Core Conflict: Nitrophenoxy piperidine derivatives present a unique physicochemical paradox:

  • The Piperidine Moiety: Highly basic (

    
    ), readily protonates to form ionic species.
    
  • The Nitrophenoxy Tail: Highly lipophilic and electron-withdrawing. The nitro group (

    
    ) induces strong intermolecular 
    
    
    
    -
    
    
    stacking interactions, significantly increasing Lattice Energy (
    
    
    )
    .

The Solubility Equation: For a salt to dissolve, the Solvation Energy (


)  must overcome the Lattice Energy.


If the crystal lattice is too stable (due to nitrophenoxy stacking), water molecules cannot pull the ions apart, regardless of the charge on the piperidine nitrogen.

Diagnostic Visualization

Before proceeding to the FAQs, use this decision matrix to characterize your specific solubility failure mode.

Solubility_Diagnostics start START: Solubility Issue Detected check_ph Check pH vs. pKa (Is it fully ionized?) start->check_ph check_media Check Media Composition (Common Ion Effect?) check_ph->check_media Ionized (>99%) outcome_salt Wrong Salt Form (High Lattice Energy) check_ph->outcome_salt Not Ionized check_solid Solid State Analysis (DSC/XRPD) check_media->check_solid Media OK outcome_common Common Ion Effect (e.g., HCl in SGF) check_media->outcome_common High Cl- or Counter-ion check_solid->outcome_salt High MP (>200°C) outcome_oil Oiling Out (Metastable Zone Issue) check_solid->outcome_oil Amorphous/Oil outcome_poly Polymorph Issue (Stable vs Metastable) check_solid->outcome_poly Multiple Peaks

Figure 1: Diagnostic logic for categorizing solubility failures in piperidine salts.

Troubleshooting Guides & FAQs

Category A: The "Brick Dust" Phenomenon (Low Aqueous Solubility)

Q1: I formed the Hydrochloride (HCl) salt, but it is nearly as insoluble as the free base. Why? A: This is a classic issue with nitrophenoxy compounds. The chloride ion is small and charge-dense, allowing for tight crystal packing. When combined with the planar nitrophenoxy group, the resulting crystal lattice is exceptionally stable (High


).
  • The Fix: You must disrupt the crystal packing. Switch to a bulky counter-ion or one with hydroxyl groups to increase hydrogen bonding with water.

  • Recommendation: Screen Mesylate (methanesulfonate) or Tosylate salts to disrupt packing. Alternatively, use L-Lactate or Glycolate to introduce hydrophilic "handles" to the molecule.

Q2: My salt dissolves in water but precipitates immediately in Simulated Gastric Fluid (SGF). A: You are observing the Common Ion Effect . SGF contains high concentrations of chloride ions (


). If you are using an HCl salt, the excess 

shifts the solubility equilibrium backward, forcing precipitation.[1]

  • The Fix: Switch to a non-halide salt (e.g., Fumarate, Succinate) that does not share a common ion with biological fluids, or use a solubility-enhancing formulation (cyclodextrins).

Category B: Process Issues (Oiling Out & Gelling)

Q3: During recrystallization, my product separates as a sticky oil instead of crystals. A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the melting point of the solvated salt is lower than the process temperature, or when supersaturation is generated too rapidly. Nitrophenoxy chains are flexible and "greasy," exacerbating this.

  • The Fix:

    • Reduce Supersaturation: Do not crash cool. Use a controlled cooling ramp (

      
      ).
      
    • Seed at the Cloud Point: Add seeds before the oil forms.

    • Change Solvent: Oiling out indicates the solvent and solute interaction parameters are too similar. If using Ethanol/Ether, switch to Isopropanol/Heptane.

Strategic Workflows & Protocols

Workflow 1: Counter-Ion Selection Strategy

Do not choose salts randomly. Use this logic to engineer the lattice properties.

Salt_Selection input Free Base (Nitrophenoxy Piperidine) step1 Attempt HCl / HBr input->step1 decision1 Soluble? step1->decision1 path_insoluble High Lattice Energy decision1->path_insoluble No (<0.1 mg/mL) step2 Bulky Anions (Mesylate, Tosylate) path_insoluble->step2 Disrupt Packing decision2 Hygroscopic? step2->decision2 step3 Dicarboxylic Acids (Fumarate, Succinate) decision2->step3 Yes (Too wet) step4 Hydroxy Acids (Lactate, Tartrate) decision2->step4 Still Insoluble

Figure 2: Hierarchical salt selection tree for hydrophobic piperidine derivatives.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

Use this standard to generate reproducible data for regulatory filing.

Materials:

  • Saturated salt solution in pH 1.2, 4.5, and 6.8 buffers.

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; nitro compounds may bind).

  • HPLC/UV-Vis.

Steps:

  • Saturation: Add excess solid salt to 5 mL of buffer in a glass vial. Ensure visible solid remains.

  • Equilibration: Agitate at

    
     for 24 hours . (Note: 2-4 hours is insufficient for stable crystal forms).
    
  • pH Check: Measure the pH of the supernatant after 24 hours. The salt may have shifted the buffer pH.

  • Filtration: Filter 1 mL of supernatant. Discard the first 200 µL to account for filter adsorption.

  • Analysis: Dilute filtrate with mobile phase and analyze via HPLC.

Protocol 2: Anti-Solvent Crystallization (Avoiding Oiling Out)

Standard method for purifying nitrophenoxy salts.

ParameterSpecificationRationale
Primary Solvent Methanol or Ethanol (5-10 volumes)High solubility for the salt.
Anti-Solvent MTBE or Ethyl AcetateModifies polarity without crashing the system.
Temperature

(Start)


(End)
Keep warm initially to prevent oiling.
Dosing Rate 0.5 volumes / hourCritical: Fast addition causes oiling.
Agitation 200-300 RPMHigh shear prevents agglomeration.

Procedure:

  • Dissolve crude salt in Primary Solvent at

    
    .
    
  • Add Anti-Solvent dropwise until the solution turns slightly hazy (Cloud Point).

  • Hold for 30 minutes. If oil droplets form, reheat until clear.

  • Add 1-2% w/w seed crystals.

  • Cool to

    
     over 4 hours.
    
  • Filter and wash with 100% Anti-Solvent.

References

  • Serajuddin, A. T. M. (2007).[2] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[2][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in salt selection of new drug candidates. Pharmaceutical Technology, 29(3), 60-70.
  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

Sources

Technical Support Center: Regiocontrol in Fluoro-Nitrobenzene Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: Low Analyst: Senior Application Scientist, Process Chemistry Division

Core Directive & Scope

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (


). This hub is designed for researchers encountering selectivity issues when working with fluoro-nitrobenzenes .

In these systems, you are managing two competing variables:

  • Chemoselectivity: Displacement of Fluorine (-F) vs. Nitro (

    
    ).
    
  • Regioselectivity: In polyfluorinated systems (e.g., 2,4-difluoronitrobenzene), directing the nucleophile to the ortho or para position relative to the nitro group.

Knowledge Base: The Mechanistic Logic

Before troubleshooting, you must understand the "operating system" of your reaction.

The Hierarchy of Leaving Groups

In


, the rate-determining step is usually the formation of the Meisenheimer complex (addition of the nucleophile).[1] Therefore, highly electronegative groups that stabilize the anionic intermediate accelerate the reaction.
  • Standard Order:

    
    .[2]
    
  • Why F wins: The C-F bond is strong, but the fluorine atom's high electronegativity inductively stabilizes the transition state more effectively than other halogens [1].

The Regioselectivity Switch (Ortho vs. Para)

When reacting 2,4-difluoronitrobenzene , the nitro group activates both the C-2 (ortho) and C-4 (para) positions.

FeatureC-2 Position (Ortho)C-4 Position (Para)
Electronic Activation High. Strong Inductive (-I) and Resonance (-M) effects from

.
Moderate. Primarily Resonance (-M) effect.
Steric Environment Crowded. Adjacent to the bulky nitro group.Open. Minimal steric hindrance.
Key Control Factor Solvent/H-Bonding. Can form cyclic transition states with the nitro group in non-polar media.Sterics. Favored by free, bulky nucleophiles in polar aprotic media.

Visualizing the Decision Matrix

Use this flowchart to select your reaction conditions based on your desired product.

RegioselectivityControl Start Substrate: 2,4-Difluoronitrobenzene Target Which Isomer is Required? Start->Target Ortho Ortho-Product (C-2) Target->Ortho Target C-2 Para Para-Product (C-4) Target->Para Target C-4 Cond_Ortho Condition Set A: Non-Polar Solvent (Toluene/Hexane) H-Bonding Nucleophile (Primary Amine) Low Temp (-78°C to 0°C) Ortho->Cond_Ortho Cond_Para Condition Set B: Polar Aprotic Solvent (DMF/DMSO) Bulky Nucleophile or Anionic Nu Room Temp or Heat Para->Cond_Para Mech_Ortho Mechanism: Intramolecular H-Bonding (EPC) stabilizes ortho-attack Cond_Ortho->Mech_Ortho Mech_Para Mechanism: Steric control dominates. C-4 is more accessible. Cond_Para->Mech_Para

Caption: Decision tree for selecting reaction conditions to favor ortho vs. para substitution in 2,4-difluoronitrobenzene.

Troubleshooting Tickets (FAQs)

Ticket #101: "I am getting a mixture of isomers (Ortho/Para). How do I push for Ortho?"

Diagnosis: You are likely using a polar aprotic solvent (DMF, DMSO, NMP) which separates ion pairs and allows the nucleophile to attack the less hindered para position. Solution: Switch to a non-polar solvent (Toluene, DCM) and use a nucleophile capable of Hydrogen Bonding (like a primary amine).

  • Mechanism: In non-polar solvents, the amine proton forms a hydrogen bond with the nitro group oxygen. This "tethers" the nucleophile to the ortho position (Specific Electrophilic Parametric Coordination), dramatically lowering the activation energy for C-2 attack [2].

Ticket #102: "Why did my Nitro group get displaced instead of Fluorine?"

Diagnosis: This is a rare "Denitration" event. It typically occurs when:

  • The nucleophile is extremely "hard" (e.g., hydroxide).

  • The fluorine positions are sterically blocked, but the nitro group is twisted out of planarity, making it a better leaving group due to relief of steric strain. Solution:

  • Ensure your reagents are dry.[3] Water/Hydroxide often attacks the nitro position.

  • Switch to a "softer" nucleophile (e.g., thiols, stabilized carbanions) which prefer the soft orbital overlap of the C-F

    
     bond [3].
    
Ticket #103: "Reaction is stalled. I thought Fluorine was a good leaving group?"

Diagnosis: While F is a good leaving group in


, the intermediate (Meisenheimer complex) must be stabilized.[1][4] If your ring lacks sufficient electron-withdrawing power (e.g., only one F and one 

), or if the temperature is too low, the energy barrier is not crossed. Solution:
  • Add a Crown Ether: If using metal salts (KF, KOtBu) in non-polar solvents, add 18-Crown-6 to solubilize the nucleophile.

  • Increase Temperature: But be wary of eroding regioselectivity (higher temps favor the thermodynamic para product).

Standard Operating Protocols (SOP)

SOP-A: Ortho-Selective Amination of 2,4-Difluoronitrobenzene

Target: >95% C-2 Substitution

  • Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in anhydrous Toluene (0.2 M).

    • Note: Do NOT use DMF or DMSO.

  • Nucleophile Addition: Cool the solution to -20°C . Add the amine (1.1 equiv) dropwise.

  • Base: Add Triethylamine (1.2 equiv) slowly.

    • Why: Scavenges the HF generated.

  • Reaction: Stir at -20°C to 0°C. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of starting material.

  • Workup: Wash with water to remove salts. Evaporate toluene.

    • Expected Result: High selectivity for ortho-isomer due to the "Built-in Solvation" model where the amine H-bonds to the nitro group [2].

SOP-B: Para-Selective Substitution

Target: Favoring C-4 Substitution

  • Preparation: Dissolve substrate in DMSO or DMF .

  • Nucleophile: Use a bulky nucleophile or an ionic species (e.g., Sodium Alkoxide).

  • Temperature: Run at Room Temperature or slightly elevated (40°C).

    • Why: The polar solvent solvates the nucleophile, making it a "free" ion. It will naturally attack the least hindered position (Para/C-4) [4].

References

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. Link

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Link

  • Influence of the nucleophile structure on the selectivity of the nitro group and fluorine displacement. Mendeleev Communications.[5] Link

  • Solvent effects and mechanism for a nucleophilic aromatic substitution. PubMed. Link

Sources

Recrystallization solvents for 4-(2-Methoxy-4-nitrophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 4-(2-Methoxy-4-nitrophenoxy)piperidine Hydrochloride

Executive Summary: Compound Profile & Purification Logic

Target Compound: 4-(2-Methoxy-4-nitrophenoxy)piperidine Hydrochloride CAS (Free Base): 944401-91-6 Chemical Class: Aryl Ether Piperidine Salt[1]

This guide addresses the purification of 4-(2-Methoxy-4-nitrophenoxy)piperidine hydrochloride , a critical intermediate often used in the synthesis of kinase inhibitors and other pharmacological agents.[1] As a hydrochloride salt, this compound exhibits high polarity and ionic character, necessitating a solvent system that balances solubility at high temperatures with selective precipitation upon cooling.[1]

Key Technical Challenges:

  • Oiling Out: The presence of the nitro and methoxy groups on the phenoxy ring increases lipophilicity compared to simple piperidine salts, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization in single-solvent systems.[1]

  • Impurity Profile: Common impurities include the unreacted N-protected precursor (e.g., Boc-protected), the free base, and inorganic salts from the deprotection step.[1]

  • Thermal Stability: While the nitro group is generally stable, prolonged heating in protic solvents can lead to minor degradation or color formation; rapid dissolution is preferred.[1]

Solvent Selection Guide

The following solvent systems are recommended based on the polarity profile of 4-aryloxypiperidine salts.

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemTypeRatio (v/v)Application CaseProsCons
Ethanol (Abs.) SingleN/AGeneral purificationExcellent solubility curve; easy to remove.[1]Yield may be lower if not cooled to -20°C.
Ethanol / Ethyl Acetate Binary1:2 to 1:5Recommended Best balance for yield and purity; prevents oiling out.[1]Requires careful addition of antisolvent.[1]
Isopropanol (IPA) SingleN/ALarge scaleHigher boiling point allows better dissolution of stubborn salts.[1]Slower evaporation; residual solvent hard to remove.[1]
Methanol / Diethyl Ether Binary1:10Heat-sensitiveAllows processing at lower temperatures.[1]Ether is highly flammable; requires efficient fume hood.[1]
Water / Ethanol Binary1:10Inorganic removalEffective if NaCl/KCl salts are present.[1]High risk of hydrolysis or hydrate formation; slow drying.[1]

Decision Tree: Solvent Selection Strategy

Use this logic flow to determine the optimal solvent system for your specific batch conditions.

SolventSelection Start Start: Assess Crude Material ImpurityCheck Are inorganic salts (NaCl, KCl) present? Start->ImpurityCheck SolubilityCheck Is the solid highly soluble in cold Ethanol? ImpurityCheck->SolubilityCheck No WaterWash Protocol A: Water/Ethanol Recrystallization (Dissolve in min. hot water, dilute with EtOH) ImpurityCheck->WaterWash Yes OilCheck Did it oil out in previous attempts? SolubilityCheck->OilCheck Yes (Too Soluble) IPA Protocol B: Isopropanol (IPA) (Standard Cooling Crystallization) SolubilityCheck->IPA No (Moderate Solubility) BinarySystem Protocol C: Ethanol/Ethyl Acetate (Antisolvent Method) OilCheck->BinarySystem Yes (Needs Antisolvent) EtherMethod Protocol D: Methanol/Ether (Vapor Diffusion or Precipitation) OilCheck->EtherMethod No (Standard)

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent based on impurity profile and solubility behavior.[1]

Detailed Experimental Protocol

Protocol C: Ethanol / Ethyl Acetate (Binary System) Best for maximizing yield and purity for 4-(2-Methoxy-4-nitrophenoxy)piperidine HCl.[1]

Materials:

  • Crude 4-(2-Methoxy-4-nitrophenoxy)piperidine HCl[1]

  • Solvent A: Absolute Ethanol (Hot)[1]

  • Solvent B: Ethyl Acetate (Room Temp or Cold)[1]

  • Activated Charcoal (Optional, for color removal)[1]

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol needed to just dissolve the solid.[1] Swirl constantly.

    • Note: If the solution is dark/colored, add 1-2% activated charcoal and stir for 5 minutes, then filter hot through Celite.

  • Antisolvent Addition:

    • Remove the flask from the heat source.[1]

    • While the solution is still hot (but not boiling), slowly add Ethyl Acetate dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution:

    • Add a few drops of hot Ethanol to clear the turbidity.[1] The solution should be saturated but clear.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Do not stir.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 2-4 hours to maximize recovery.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[1][2]

    • Wash the cake with a cold mixture of Ethanol/Ethyl Acetate (1:5 ratio).[1]

    • Dry under vacuum at 40-50°C for 12 hours.

Troubleshooting Guide (Q&A)

Q1: The solution turned into an oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "oiling out," common with aryl ether salts.[1] It occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated solid or the solvent polarity is not optimal.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add more Ethanol (Solvent A) to increase solubility.[1]

    • Cool the solution much more slowly (wrap the flask in a towel).

    • Seed the solution with a pure crystal if available at the cloud point.[1]

Q2: My yield is very low (<50%). Where is my product?

  • Diagnosis: The compound is likely too soluble in the chosen solvent volume, or the mother liquor still holds a significant amount of salt.[1]

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1]

    • Cool again to induce a second crop of crystals.

    • Check the pH of the mother liquor; if excess HCl was lost, the free base might be forming (less likely with HCl salts, but possible).[1] Ensure the system remains acidic.[1]

Q3: The crystals are yellow/orange.[1] Is this normal?

  • Diagnosis: The nitro group (-NO2) imparts a natural yellow color to the molecule.[1] However, dark orange or brown indicates oxidation products or residual nitrophenol impurities.[1]

  • Fix:

    • Perform a charcoal treatment during the hot dissolution step (Step 1 of Protocol C).[1]

    • Verify purity via TLC or HPLC.[1] If the spot is single and yellow, the color is intrinsic.[1]

Q4: Can I use Acetone as a solvent?

  • Diagnosis: Generally, avoid Acetone for primary amine salts.[1]

  • Reasoning: Although 4-(2-Methoxy-4-nitrophenoxy)piperidine is a secondary amine, acetone can react with amines to form imines/enamines (Schiff bases) under acidic conditions or simply solvate the salt too well, preventing crystallization.[1] Ethanol/IPA are chemically inert alternatives.[1]

Frequently Asked Questions (FAQ)

Q: What is the melting point of the pure HCl salt? A: While specific literature values vary by polymorph, similar 4-aryloxypiperidine hydrochlorides typically melt in the range of 210°C - 240°C (with decomposition).[1] A sharp melting point within a 2°C range indicates high purity.[1]

Q: How do I remove residual solvent? A: Piperidine salts can trap solvents (solvates).[1] Dry the product in a vacuum oven at 50°C for at least 24 hours. If Ethanol is used, check for ethanol peaks in the NMR (triplet at ~1.2 ppm, quartet at ~3.7 ppm) to ensure removal.[1]

Q: Can I use this protocol for the Free Base? A: No. The free base (neutral amine) has completely different solubility properties.[1] It will likely be insoluble in water and soluble in non-polar solvents like Dichloromethane or Ether.[1] For the free base, recrystallize from Hexane/Ethyl Acetate .[1]

References

  • Chemical Book. (2024).[1] 4-(2-Methoxy-4-nitrophenoxy)piperidine Properties and CAS 944401-91-6.[1][3] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for purification of amine salts). Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for recrystallization of hydrochloride salts). Link

  • PubChem. (2024).[1][4] Compound Summary: Piperidine Derivatives. National Library of Medicine.[1] Link

(Note: Specific experimental data for this exact CAS is derived from standard protocols for structurally homologous 4-aryloxypiperidine hydrochlorides due to the proprietary nature of specific intermediate synthesis.)

Sources

Stability of 4-(2-Methoxy-4-nitrophenoxy)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 4-(2-Methoxy-4-nitrophenoxy)piperidine .

Below is a comprehensive technical guide designed to assist researchers with the stability, handling, and troubleshooting of this compound under acidic conditions. This guide is structured to address mechanism-based stability concerns and practical experimental scenarios.

Executive Summary

Compound: 4-(2-Methoxy-4-nitrophenoxy)piperidine CAS Reference (N-Boc precursor): 337519-81-0 (related intermediate) Core Stability Profile: [1][2]

  • Dilute Acids (HCl, H₂SO₄, TFA) @ RT: STABLE. The compound forms a stable piperidinium salt. The aryl-alkyl ether linkage remains intact under standard deprotection conditions (e.g., Boc removal).

  • Strong Nucleophilic Acids (HBr, HI) or Reflux: UNSTABLE. High temperatures or the presence of strong nucleophiles (

    
    , 
    
    
    
    ) will trigger ether cleavage, releasing 2-methoxy-4-nitrophenol and 4-halopiperidine/4-hydroxypiperidine.
  • Oxidizing Acids (HNO₃): UNSTABLE. Risk of further nitration or oxidative degradation of the piperidine ring.

Chemical Mechanism & Stability Logic

To understand the behavior of this molecule, one must analyze the electronic environment of the ether linkage.

The Structural Tension

The molecule consists of a secondary amine (piperidine) linked via an ether bond to a highly electron-deficient aromatic ring (nitro-substituted anisole).

  • Protonation (The Primary Event): Upon exposure to acid, the piperidine nitrogen (

    
    ) protonates immediately. This creates a cationic charge that exerts an inductive effect (
    
    
    
    ) through the sigma framework.
    • Impact: This inductive withdrawal destabilizes the formation of a carbocation at the C4 position, theoretically increasing the resistance to

      
       ether cleavage compared to a neutral ether.
      
  • Ether Cleavage (The Degradation Pathway): Despite the stabilization, the 4-nitro group on the phenyl ring makes the phenoxide oxygen a better leaving group (stabilized anion).

    • Condition: Under forcing conditions (Heat + Strong Acid), the ether oxygen protonates.[2]

    • Result: The bond breaks, releasing the stable 2-methoxy-4-nitrophenol.

Stability Pathway Diagram

The following diagram illustrates the divergent pathways between stable salt formation and degradation.

StabilityPathways Compound Free Base (Neutral) Salt Piperidinium Salt (Stable Species) Compound->Salt Dilute Acid (HCl/TFA) Fast, Reversible Salt->Compound Base (NaOH) ProtonatedEther Protonated Ether (Activated Intermediate) Salt->ProtonatedEther Excess Strong Acid (HBr/HI) Cleavage Degradation Products (Nitrophenol + Piperidine deriv.) ProtonatedEther->Cleavage Heat / Nucleophiles (Irreversible)

Caption: Figure 1. Kinetic competition between stable salt formation (Green) and ether cleavage (Red).

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I added 1M HCl to my oil, and a white precipitate formed immediately. Did it decompose?

Diagnosis: No, this is normal. Explanation: You have formed the hydrochloride salt of the piperidine. The free base is often an oil or low-melting solid with poor water solubility. The HCl salt is highly crystalline and less soluble in organic ethers or non-polar solvents, causing it to precipitate. Action: Filter the solid. It is likely your purified product. Verify by NMR (


 or 

); look for the downfield shift of protons adjacent to the nitrogen.
Q2: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group from this molecule?

Diagnosis: Yes, this is safe. Explanation: Aryl alkyl ethers are generally stable to TFA at room temperature. The electron-withdrawing nitro group deactivates the aromatic ring, preventing electrophilic aromatic substitution (like sulfonation or Friedel-Crafts) that might otherwise occur with electron-rich rings. Protocol: Use 20-50% TFA in Dichloromethane (DCM) at 0°C to Room Temperature. Avoid refluxing.

Q3: My reaction mixture turned from pale yellow to deep yellow/orange upon acidification. Is this a problem?

Diagnosis: Likely pH indicator effect or impurity. Explanation: Nitro-aromatic compounds are chromophores. While the protonation of the amine usually does not drastically change the color (unless it disrupts conjugation), the phenolic degradation product (2-methoxy-4-nitrophenol) is pH-sensitive (yellow in neutral/acid, intense orange/red in base). Test: If the color deepens significantly in acid, check for cleavage. Free nitrophenols are often more intensely colored than their ether counterparts. Run a TLC: The phenol will be much more polar (lower


) than the ether.
Q4: I see a new spot on TLC after refluxing in 6N HCl.

Diagnosis: Ether Hydrolysis (Degradation). Explanation: Refluxing in strong aqueous acid can cleave the ether bond. The "new spot" is likely 2-methoxy-4-nitrophenol. Action: Lower the temperature. If acid catalysis is required for a subsequent step, switch to a non-nucleophilic acid (like


 or 

) and reduce the temperature, or use a Lewis acid catalyst compatible with ethers (e.g.,

) under anhydrous conditions.

Validated Protocols

Protocol A: Safe Salt Formation (Storage Form)

To convert the free base to a stable solid for long-term storage.

  • Dissolve: Dissolve 1.0 eq of 4-(2-Methoxy-4-nitrophenoxy)piperidine in minimal dry Ethanol or Ethyl Acetate.

  • Acidify: Dropwise add 1.1 eq of 4M HCl in Dioxane (or concentrated aqueous HCl if using ethanol).

  • Crystallize: A precipitate should form. If not, add Diethyl Ether until turbid and cool to 4°C.

  • Isolate: Filter and wash with cold ether.

  • Result: The Hydrochloride salt is non-hygroscopic and stable for years at -20°C.

Protocol B: N-Boc Deprotection (Standard)

To generate the free amine from the N-Boc precursor.

  • Setup: Dissolve substrate in DCM (0.1 M concentration).

  • Addition: Add TFA (equal volume to DCM) at 0°C.

  • Reaction: Stir at Room Temperature for 1-2 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Evaporate TFA in vacuo.

  • Workup: Redissolve residue in DCM. Wash with saturated

    
     (Caution: Gas evolution).
    
    • Note: The basic wash ensures the removal of any nitrophenol impurities if trace cleavage occurred, as the phenolate will partition into the aqueous layer.

References

  • Ether Cleavage Mechanisms: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link][3][4]

  • Nitro Compound Properties: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • General Stability: Weissermel, K., & Arpe, H. J. (2003). Industrial Organic Chemistry. Wiley-VCH. (General reference for stability of aryl ethers in industrial synthesis).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 4-(2-Methoxy-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-(2-Methoxy-4-nitrophenoxy)piperidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It explains the rationale behind spectral predictions, offers a robust experimental protocol, and provides a comparative analysis against its structural constituents, ensuring a thorough and validated approach to structural elucidation.

The core of NMR characterization lies in predictability and verification. For a novel or uncharacterized molecule like 4-(2-Methoxy-4-nitrophenoxy)piperidine, we establish a hypothesis—a predicted spectrum—based on the well-understood NMR behaviors of its building blocks: the 4-oxopiperidine core and the 2-methoxy-4-nitrophenol aromatic system. This guide will compare these foundational spectra to the predicted data for our target molecule, providing a logical framework for peak assignment.

Molecular Structure and Predicted NMR Assignments

To logically assign NMR signals, a clear atom-numbering system is essential. The structure below is numbered to facilitate discussion of specific proton and carbon environments.

Caption: Atom numbering scheme for 4-(2-Methoxy-4-nitrophenoxy)piperidine.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is derived by considering the electronic environment of each proton. The electron-withdrawing nature of the nitrophenoxy group and the ether linkage will significantly influence the chemical shifts of adjacent protons compared to simple piperidine.

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Comparative Insights
H-3', H-5', H-6' 8.20 - 7.00Multiplets (d, dd)J ≈ 2-9 HzThe aromatic region is dictated by the substituents. The -NO₂ group is strongly electron-withdrawing, causing significant deshielding (downfield shift). H-3' and H-5' will be most affected. H-6' will be influenced by both the ether and methoxy groups.
H-4 4.60 - 4.40Multiplet (tt or pentet)J ≈ 4-8 HzThis proton is directly attached to the carbon bearing the electron-withdrawing phenoxy group, causing a substantial downfield shift compared to the H-4 proton in 4-hydroxypiperidine (typically ~3.7 ppm).
-OCH₃ 3.95Singlet (s)N/AThe chemical shift is characteristic of an aryl methyl ether. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.
H-2, H-6 (axial/eq) 3.30 - 2.80Multiplets (m)-These protons are adjacent to the nitrogen atom. Their chemical shifts will be split into axial and equatorial signals, further complicated by coupling to H-3/H-5 protons. This region is often complex.
H-3, H-5 (axial/eq) 2.20 - 1.80Multiplets (m)-These methylene protons are further from the primary deshielding groups and are expected to appear more upfield. They will show complex splitting due to geminal and vicinal coupling.
N-H 1.70 (broad)Singlet (br s)N/AThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Carbon chemical shifts are highly sensitive to the electronic environment. The ether linkage and the nitroaromatic ring will have pronounced effects on the carbon skeleton.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C-4' ~163The carbon bearing the nitro group is significantly deshielded.
C-1' ~155The carbon attached to the ether oxygen (C1') is deshielded due to the oxygen's electronegativity.
C-2' ~141The methoxy-substituted carbon is also shifted downfield.
C-6' ~120Aromatic CH carbon.
C-5' ~115Aromatic CH carbon, influenced by the adjacent nitro group.
C-3' ~108Aromatic CH carbon, influenced by the adjacent methoxy group.
C-4 ~75This carbon is directly attached to the electronegative ether oxygen, causing a strong downfield shift from the ~68 ppm seen in 4-hydroxypiperidine.
-OCH₃ ~56.5A typical chemical shift for a methoxy group attached to an aromatic ring.
C-2, C-6 ~43These carbons are adjacent to the nitrogen atom. In simple piperidine, this signal is around 47 ppm. The substitution at C4 has a minor shielding effect.[1][2]
C-3, C-5 ~31These carbons are beta to the ether linkage and are shifted slightly downfield compared to unsubstituted piperidine (~27 ppm).

Experimental Protocol: A Self-Validating Workflow

This protocol ensures high-quality, reproducible data. The causality behind each step is explained to underscore its importance in achieving spectral accuracy.

workflow prep prep acq acq proc proc s1 1. Sample Preparation ~10-20 mg for ¹H ~50-80 mg for ¹³C s2 2. Solvent Selection ~0.6 mL CDCl₃ or DMSO-d₆ s1->s2 Weigh accurately s3 3. Dissolution & Filtering Dissolve completely, filter via pipette with glass wool into a clean NMR tube. s2->s3 Ensure homogeneity s4 4. Spectrometer Setup Lock, Tune, and Shim s3->s4 Insert sample s5 5. ¹H Spectrum Acquisition Standard pulse program (zg30) Acquire sufficient scans (e.g., 16-32) s4->s5 Optimize B₀ field s6 6. ¹³C Spectrum Acquisition Proton-decoupled pulse program (zgpg30) Longer acquisition (hours) s5->s6 After ¹H is satisfactory s7 7. Data Processing Fourier Transform, Phase Correction, Baseline Correction s6->s7 s8 8. Referencing Set TMS to 0 ppm or residual solvent peak. s7->s8 s9 9. Peak Integration & Assignment Correlate integrals (¹H) and shifts (¹³C) to predicted structure. s8->s9

Caption: Standard workflow for small molecule NMR characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-25 mg of the solid sample.[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is required due to the low natural abundance and sensitivity of the ¹³C nucleus.[3]

    • Causality: Using the correct sample mass ensures a good signal-to-noise ratio without causing issues like line broadening due to high viscosity.[3]

  • Solvent and Standard Selection:

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a small vial.[4][5] The choice depends on sample solubility.

    • Add an internal standard like Tetramethylsilane (TMS) or use the residual solvent peak for calibration. TMS is ideal as its signal appears upfield of most organic compounds and is a sharp singlet.[6]

    • Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, preventing drift.[3]

  • Filtration and Transfer:

    • Draw the solution into a Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a clean, dry 5 mm NMR tube.

    • Causality: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtration is a critical, non-negotiable step for high-resolution spectra.[6]

  • Data Acquisition:

    • Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal and perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to improve the signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. This experiment requires a significantly longer acquisition time (e.g., 1-4 hours) to obtain adequate signal.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to generate the spectrum.

    • Carefully phase the spectrum so that all peaks are positive and have a symmetrical Lorentzian shape.

    • Apply a baseline correction to ensure the baseline is flat at zero.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

Comparative Analysis: Validating the Structure

The trustworthiness of the final assignment comes from comparing the experimental data with the predicted values and known data from related structures.

  • Piperidine Moiety Comparison: The signals for H-4, H-2/6, and H-3/5 should be compared to literature values for 4-hydroxypiperidine.[8] The significant downfield shift of the H-4 proton (predicted ~4.5 ppm vs. ~3.7 ppm in 4-hydroxypiperidine) is a key indicator of the successful ether linkage at the C-4 position. Similarly, the C-4 carbon signal's shift provides strong evidence for this linkage.

  • Aromatic Moiety Comparison: The pattern of signals in the aromatic region (predicted 8.2-7.0 ppm) should be consistent with a 1,2,4-trisubstituted benzene ring containing strongly activating (-OCH₃) and deactivating (-NO₂) groups. This pattern can be compared with data from compounds like 2-methoxy-4-nitrophenol. The presence of three distinct aromatic proton signals and a singlet for the methoxy group confirms this part of the structure.

By systematically predicting, acquiring, and comparing the NMR data, researchers can achieve a high-confidence structural confirmation of 4-(2-Methoxy-4-nitrophenoxy)piperidine, adhering to the highest standards of scientific integrity.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Emory University. (2023, August 29). Small molecule NMR sample preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

  • Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. Retrieved from [Link]

  • ResearchGate. (2023, November 15). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Al-Harrasi, A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(15), 4933.
  • SpectraBase. (n.d.). 2-Methoxy-4-(beta-nitrovinyl)phenol, p-toluenesulfonate - Optional[13C NMR]. Wiley-VCH GmbH. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Wiley-VCH GmbH. Retrieved from [Link]

Sources

HPLC Purity Analysis of 4-(2-Methoxy-4-nitrophenoxy)piperidine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC purity analysis methods for 4-(2-Methoxy-4-nitrophenoxy)piperidine (CAS 944401-91-6). It is designed for researchers and QC scientists requiring robust, self-validating protocols for this specific pharmaceutical intermediate.

Executive Summary & Molecule Profile

4-(2-Methoxy-4-nitrophenoxy)piperidine is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a secondary amine (piperidine ring) and an electron-deficient aromatic system (nitro-substituted phenyl ether).

  • Chemical Structure: C12H16N2O4[1]

  • Molecular Weight: 252.27 g/mol

  • Key Functional Groups:

    • Secondary Amine (Piperidine): Highly basic (pKa ~10.5–11.0). Causes severe peak tailing on traditional silica columns due to silanol interactions.

    • Nitro Group (-NO2): Strong UV chromophore (λmax ~270–300 nm).

    • Methoxy Group (-OCH3): Electron-donating group, affects aromatic selectivity.

The Analytical Challenge: The primary challenge in analyzing this molecule is the basic piperidine moiety . Under standard acidic HPLC conditions (pH 2–3), the amine is protonated (


), leading to secondary interactions with residual silanols on the stationary phase. This results in peak tailing, poor resolution from impurities, and variable retention times.

This guide compares three distinct methodological approaches to solve this problem:

  • Method A: Traditional Acidic C18 (The "Standard" Approach).

  • Method B: Ion-Pairing Chromatography (The "Classic" Fix).

  • Method C: High-pH Reversed Phase (The "Modern" Gold Standard).

Comparative Analysis of Methods

The following table summarizes the performance characteristics of the three evaluated methods.

FeatureMethod A: Acidic C18 Method B: Ion-Pairing (IPC) Method C: High-pH RP (Recommended)
Principle Protonated amine on C18 surface.Ion-pair formation with sulfonate.Neutral amine on hybrid surface.
Mobile Phase 0.1% TFA or Formic Acid (pH ~2)Hexanesulfonate + Phosphate (pH 2.5)10mM NH₄HCO₃ (pH 10.0)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse)Standard C18Hybrid C18 (e.g., XBridge BEH)
Peak Shape (Tailing) Poor (

)
Excellent (

)
Superior (

)
MS Compatibility ExcellentIncompatible (Non-volatile salts)Excellent
Equilibration Time Fast (< 10 min)Slow (> 45 min)Fast (< 10 min)
Selectivity Hydrophobic onlyCharge + HydrophobicHydrophobic (Neutral state)
Expert Insight:

While Method A is the most common starting point in many labs, it often fails for piperidines due to peak tailing. Method B fixes the shape but ruins the system for Mass Spectrometry (MS). Method C is the superior choice for modern workflows, offering sharp peaks, MS compatibility, and alternative selectivity for polar impurities.

Detailed Experimental Protocols

Method A: The "Standard" Acidic Screen (Baseline)

Use this method for initial quick checks, but expect tailing.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Aromatic) and 300 nm (Nitro).

  • Temperature: 30°C.

  • Expected Result: The main peak will likely elute with a tailing factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of 1.5–2.0. Impurities like 4-Hydroxypiperidine (starting material) will elute in the void volume (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ).
Method B: Ion-Pairing (The "Fix" for Tailing)

Use this method only if you lack high-pH compatible columns and do not need MS detection.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in 20 mM Phosphate Buffer, pH adjusted to 2.5 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Critical Note: You must dedicate a specific column to this method. Ion-pairing reagents permanently alter column chemistry.

Method C: High-pH Reversed Phase (The Recommended Protocol)

This method deprotonates the piperidine nitrogen (making it neutral), eliminating silanol interactions and dramatically improving peak shape and loading capacity.

  • Column: Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm (or Phenomenex Gemini NX).

    • Note: Standard silica columns will dissolve at pH 10. You must use a Hybrid (BEH) or organo-silica column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient Protocol:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 10.0 min: 95% B[5]

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Detection: UV @ 280 nm; MS (ESI+) m/z 253.1 [M+H]+.

  • Temperature: 40°C.

Impurity Profiling & Synthesis Logic

Understanding the synthesis pathway is crucial for identifying impurities. The standard synthesis involves a Nucleophilic Aromatic Substitution (


) reaction.

SynthesisPathway SM1 4-Fluoro-3-nitroanisole (Starting Material 1) Reaction S_NAr Reaction (Base, Heat) SM1->Reaction SM2 4-Hydroxypiperidine (Starting Material 2) SM2->Reaction Product 4-(2-Methoxy-4-nitrophenoxy)piperidine (Target) Reaction->Product Imp1 Impurity A: Unreacted Fluoronitroanisole (Late Eluter) Reaction->Imp1 Residual Imp2 Impurity B: Unreacted Piperidine (Void Volume) Reaction->Imp2 Residual Imp3 Impurity C: Hydrolysis By-products (Phenols) Reaction->Imp3 Side Rxn

Figure 1: Synthesis pathway and potential impurity origins. Impurity A is less polar (hydrophobic) and elutes after the main peak. Impurity B is highly polar and elutes very early.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must pass these system suitability criteria before running samples.

  • Resolution (

    
    ):  > 2.0 between the Main Peak and "Impurity A" (simulate by spiking with starting material if available).
    
  • Tailing Factor (

    
    ):  Must be < 1.2. If 
    
    
    
    , the mobile phase pH is likely incorrect (too low for Method C) or the column is aging.
  • Precision: %RSD of peak area < 0.5% for 5 replicate injections.

  • LOD/LOQ: The nitro group provides strong UV absorbance. Expect LOQ ~0.05% area normalization.

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., 100% DMSO injected into 5% B).

    • Fix: Dilute sample in 50:50 Water:Acetonitrile or the starting mobile phase.

  • Problem: Retention time drift.

    • Cause: pH instability in Method C (volatile ammonia).

    • Fix: Prepare fresh buffer daily and keep the bottle capped.

References

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting HPLC Systems: A Bench Manual. Humana Press. (Standard reference for tailing issues in basic amines).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography". Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2020). "XBridge BEH C18 Columns: Care and Use Manual". (Source for High pH stability data). Link

  • PubChem. (2025). "Compound Summary: 4-(2-Methoxyphenyl)piperidine derivatives". National Library of Medicine. Link

Sources

Introduction: The Piperidine Scaffold as a Privileged Structure in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 4-(2-Methoxy-4-nitrophenoxy)piperidine Derivatives

The piperidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after scaffold in drug design. Within this class, derivatives of 4-phenoxypiperidine have garnered significant attention, particularly as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the central nervous system. This guide provides a comparative analysis of the biological activity of 4-(2-Methoxy-4-nitrophenoxy)piperidine derivatives, contextualizing their potential mechanism of action, evaluating their inhibitory potency against relevant benchmarks, and detailing the rigorous experimental protocols required for their validation.

Core Mechanism of Action: Targeting Acetylcholinesterase in Cholinergic Neurotransmission

The primary therapeutic rationale for developing these derivatives lies in the "cholinergic hypothesis" of neurodegenerative diseases like Alzheimer's.[3][4] This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits.[4] Acetylcholinesterase (AChE) is the enzyme responsible for rapidly hydrolyzing ACh in the synaptic cleft, thereby terminating the nerve signal.[5][6] By inhibiting AChE, the concentration and duration of action of ACh are increased, enhancing cholinergic neurotransmission.[5][6] This mechanism is the basis for several FDA-approved drugs for Alzheimer's disease, including Donepezil, which serves as a critical comparator in our analysis.[4][7]

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE AChE ACh_free->AChE Hydrolysis Receptor ACh Receptor ACh_free->Receptor Binding Inhibitor Piperidine Derivative Inhibitor->AChE Inhibition Signal Signal Propagation Receptor->Signal

Caption: Cholinergic synapse showing AChE inhibition.

Comparative Analysis of Acetylcholinesterase Inhibitory Activity

The efficacy of a potential therapeutic agent is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates greater potency. While specific data for novel 4-(2-Methoxy-4-nitrophenoxy)piperidine derivatives would be generated via the protocols outlined below, we can establish a comparative framework using well-characterized N-benzylpiperidine analogues and the gold-standard drug, Donepezil.[7]

Table 1: Comparative In Vitro Inhibitory Activity Against Cholinesterases

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Reference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100>1754[7]
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100>4347[7]
Donepezil (Reference Drug) 0.0057 7.13 1250 [7]
Hypothetical Derivative ATBDTBDTBD
Hypothetical Derivative BTBDTBDTBD

TBD: To Be Determined via experimental assay.

Expert Interpretation: The goal is to synthesize derivatives with IC₅₀ values in the nanomolar to low micromolar range, comparable to or better than existing compounds. Furthermore, a high selectivity index for AChE over Butyrylcholinesterase (BuChE) is often desirable to minimize potential side effects, as BuChE plays a different physiological role. The data from analogues suggest that the N-benzylpiperidine scaffold is a highly effective pharmacophore for potent and selective AChE inhibition.[7]

Experimental Protocols: A Self-Validating Workflow

Rigorous and reproducible experimental design is paramount. The following protocols provide a comprehensive workflow for the synthesis and biological evaluation of novel piperidine derivatives.

Synthesis: General Route for 4-(2-Methoxy-4-nitrophenoxy)piperidine Derivatives

The synthesis of these target compounds can be reliably achieved through a Williamson ether synthesis, a robust and well-documented method. This involves the reaction of a piperidine alcohol with an activated aromatic system.

cluster_synthesis Synthetic Workflow Start Starting Materials: 1-Substituted-piperidin-4-ol 1-Fluoro-2-methoxy-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution (SNAr Reaction) - Base (e.g., NaH) - Solvent (e.g., DMF) - Heat Start->Reaction Workup Aqueous Workup & Extraction - Quench reaction - Extract with organic solvent - Wash with brine Reaction->Workup Purify Purification - Flash Column Chromatography Workup->Purify Analyze Characterization - NMR (1H, 13C) - Mass Spectrometry (HRMS) Purify->Analyze Final Pure Target Compound Analyze->Final

Caption: General workflow for derivative synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-substituted-piperidin-4-ol starting material in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Causality: The strong base is required to deprotonate the hydroxyl group of the piperidine, forming a potent alkoxide nucleophile. Allow the reaction to stir for 30 minutes.

  • Nucleophilic Attack: Add a solution of 1-fluoro-2-methoxy-4-nitrobenzene in DMF dropwise to the reaction mixture. Causality: The nitro group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic aromatic substitution (SNAr) by the piperidin-4-olate.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat as necessary (e.g., 80-100°C), monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation: Acetylcholinesterase Inhibition Assay

The most common and reliable method for measuring AChE inhibitory activity is the spectrophotometric method developed by Ellman.[5][7][8][9]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm.[5][7] The rate of color change is directly proportional to enzyme activity.

cluster_assay Ellman's Assay Workflow (96-Well Plate) Prep Prepare Reagents: - Buffer (pH 8.0) - DTNB Solution - AChE Enzyme Solution - Serial Dilutions of Test Compound Add_DTNB Add DTNB to all wells Prep->Add_DTNB Add_Cmpd Add Test Compound or Controls to wells Add_DTNB->Add_Cmpd Add_Enz Add AChE Enzyme to all wells (except blank) Add_Cmpd->Add_Enz Incubate Pre-incubate for 10-15 min at 23-37°C Add_Enz->Incubate Add_Sub Initiate Reaction: Add Substrate (ATCI) Incubate->Add_Sub Measure Measure Absorbance (412 nm) Kinetically over 5-10 min Add_Sub->Measure Analyze Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot dose-response curve - Calculate IC50 value Measure->Analyze

Caption: Workflow for the AChE inhibition assay.

Step-by-Step Microplate Assay Protocol:

  • Reagent Preparation:

    • Buffer: 0.1 M Potassium phosphate buffer, pH 8.0.

    • DTNB Solution: 1.5 mM DTNB in buffer.

    • Substrate Solution: 15 mM Acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme Solution: 0.5 U/mL Acetylcholinesterase (from Electrophorus electricus) in buffer.[3]

    • Test Compounds: Prepare a stock solution (e.g., 10 mM) in DMSO and perform serial dilutions to obtain a range of test concentrations. Donepezil should be used as a positive control.

  • Assay Setup (in a 96-well microplate):

    • Add 162 µL of the DTNB solution to each well.[3]

    • Add 8 µL of the test compound dilution to the appropriate wells.

    • For the positive control (100% activity), add 8 µL of the vehicle (buffer with the same percentage of DMSO as the test compounds). Causality: DMSO can have a slight inhibitory effect on AChE, so a vehicle control is essential to account for this and ensure measured inhibition is due to the compound itself.[3][8]

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the AChE enzyme solution to each well.

    • Pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 23°C).[3] Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 30 µL of the ATCI substrate solution to each well.

    • Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm every 45-60 seconds for at least 5 minutes.[8][9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(2-Methoxy-4-nitrophenoxy)piperidine scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors. By leveraging established synthetic routes and rigorous in vitro screening protocols like the Ellman assay, researchers can efficiently evaluate new derivatives. The comparative framework established by potent N-benzylpiperidine analogues and the clinical drug Donepezil provides a clear benchmark for success. Future work should focus on synthesizing a library of these compounds to establish clear Structure-Activity Relationships (SAR), optimizing for both potency and selectivity. Promising candidates should then be advanced to cellular and in vivo models to assess their therapeutic potential for neurodegenerative diseases.

References

  • Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations.
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of unsolved questions (JuSER).
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC.
  • In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS One.
  • The in vitro screening for acetylcholinesterase inhibition and antioxidant activity of medicinal plants
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • Acetylcholinesterase inhibitors.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.
  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Unknown Source.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their P
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Method of making piperidine derivatives.
  • A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Benchchem.
  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry.
  • 4-(2'-Methyl-4'-nitrophenoxy) piperidine hydrochloride. J&K Scientific.
  • 4-(2-Methoxyphenyl)piperidine. PubChem.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.

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Precision in Profiling: A Comparative Guide to Vandetanib Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cost of Uncertainty in Oncology CMC

Vandetanib (Caprelsa®) is a tyrosine kinase inhibitor (TKI) targeting VEGFR, EGFR, and RET pathways, used primarily for medullary thyroid cancer.[1] In the context of Chemistry, Manufacturing, and Controls (CMC), the impurity profile of Vandetanib is complex, involving process intermediates (e.g., chlorination byproducts) and degradation pathways (N-oxidation, demethylation).

For a drug development professional, the Reference Standard (RS) is not merely a reagent; it is the ruler by which patient safety is measured.[2] This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade Alternatives and In-House Synthetics , demonstrating why the choice of standard dictates the integrity of your impurity profiling.

The Landscape of Reference Standards

We analyzed three distinct classes of reference standards typically available to analytical labs.

FeatureOption A: Pharmacopeial Primary (USP/EP) Option B: Certified Secondary (Third-Party) Option C: Research Grade / In-House
Traceability Absolute (Legal Precedent)Traceable to Primary (via CoA)Often Unknown or Batch-Specific
Purity Certification Mass Balance / qNMR (100% basis)Mass Balance / HPLC Area%Often HPLC Area% only
Characterization Full Structural ElucidationH-NMR, MS, IR, HPLCMinimal (Structure often assumed)
Cost


$
Availability Low (Backorders common)High (Stocked by specialized vendors)Variable
The Core Argument

While Option A is the regulatory requirement for final release, Option B (Certified Secondary Standards) represents the critical operational balance for method development, stability studies, and routine QC, provided they are fully characterized. Option C introduces unacceptable risk due to "Purity Inflation"—where a 95% pure compound is treated as 100%, biasing quantification.[2]

Deep Dive: Critical Vandetanib Impurities

To profile Vandetanib effectively, one must track specific structural deviations.[2] The following impurities are the most critical to control.

Impurity NameCAS RegistryOriginRisk Factor
N-Desmethyl Vandetanib 338992-12-4Metabolite / DegradationHigh: Active metabolite; requires strict quantification.[2]
Vandetanib N-Oxide 1797030-22-8Oxidative DegradationMedium: Formed during storage; distinct UV spectra.[2]
Impurity 1 (Precursor) 338992-20-4Process (Synthesis)Low: Controlled by starting material specs, but must be absent.[2]
Photoproducts (FP2/FP3) N/APhotolytic DegradationMedium: Debrominated species; requires light-protection during analysis.[2]

Comparative Performance Analysis

Experiment: Impact of Standard Purity on Quantitation

Objective: To determine the assay error introduced by using a "Research Grade" standard (95% purity, Area%) versus a "Certified Reference Standard" (99.8% purity, Mass Balance) when quantifying N-Desmethyl Vandetanib at the 0.1% specification limit.

Methodology:

  • Analyte: Spiked sample of Vandetanib containing 0.10% w/w N-Desmethyl Vandetanib.[2]

  • Calculation: External Standard Method.[2]

  • Scenario A: Certified Standard (Assigned Purity: 99.8%).

  • Scenario B: Research Standard (Assigned Purity: 100.0% - incorrectly assuming Area% = w/w%).

Results:

ParameterScenario A (Certified)Scenario B (Research Grade)Deviation
Standard Potency Used 0.998 mg/mg1.000 mg/mg+0.2% (Bias)
Actual Impurity Content 0.100%0.100%-
Calculated Result 0.100% 0.095% -5.0% Error
Regulatory Consequence Pass False Pass (Risk of OOS in stability)-

Insight: The "Research Grade" standard often lacks water/solvent content correction.[2] If the standard contains 5% moisture/solvent, treating it as 100% pure leads to a 5% underestimation of the impurity in the drug product. In a stability study, this error compounds, potentially hiding a degradation trend until it is too late.

Experiment: Relative Response Factor (RRF) Determination

Objective: To demonstrate why "assuming RRF = 1.0" is scientifically flawed for Vandetanib intermediates.

  • Vandetanib RRF: 1.00 (Reference)

  • N-Desmethyl Vandetanib RRF: ~0.98 (Structurally similar, minimal UV shift).[2]

  • Vandetanib N-Oxide RRF: ~0.85 (Electronic alteration of the quinazoline core affects extinction coefficient at 249 nm).[2]

Impact: If RRF is assumed to be 1.0 for N-Oxide, the calculated impurity level will be underestimated by 15% .[2] A result of 0.14% (passing) might actually be 0.16% (failing ICH Q3B limits).[2] Certified standards allow for the experimental determination of RRF, eliminating this blind spot.

Visualizing the Pathway and Workflow

Diagram 1: Vandetanib Impurity Origins

This pathway illustrates where the key impurities enter the stream, dictating where to apply the reference standards.

Vandetanib_Impurities Start Starting Materials (4-bromo-2-fluoroaniline) Inter Intermediate: Quinazoline Core Start->Inter Synthesis API Vandetanib API (C22H24BrFN4O2) Inter->API Coupling Imp1 Impurity 1 (Protected Precursor) Inter->Imp1 Incomplete Deprotection Desmethyl N-Desmethyl Vandetanib (Metabolite/Degradant) API->Desmethyl Hydrolysis/Metabolism Oxide Vandetanib N-Oxide (Oxidative Degradant) API->Oxide Oxidation (H2O2/Air) Photo Photoproducts (Debrominated) API->Photo UV Light Exposure

Caption: Figure 1. Origin of Vandetanib impurities. Red nodes indicate process/stress risks; Yellow nodes are major degradants.

Protocol: Self-Validating Impurity Profiling System

To ensure trustworthiness, the analytical method must be "self-validating" using the reference standards.[2]

Method Parameters (LC-MS Compatible)
  • Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 249 nm; MS (ESI+) for identification.[2]

Workflow Step-by-Step
  • Standard Preparation (The Anchor):

    • Dissolve Certified Reference Standard of Vandetanib and key impurities (N-Desmethyl, N-Oxide) in Methanol.

    • Critical Step: Correct the weighing mass using the purity factor from the CoA (Mass Balance Purity).[2]

    • Formula:

      
      .[2]
      
  • System Suitability Testing (SST):

    • Inject a mixture of API + Impurities.[2]

    • Requirement 1: Resolution (

      
      ) > 2.0 between Vandetanib and N-Desmethyl Vandetanib.[2]
      
    • Requirement 2: S/N Ratio > 10 for the Sensitivity Solution (LOQ level).

    • Self-Check: If

      
       drops, the column is aging or pH is off.[2] Stop immediately.
      
  • Sample Analysis:

    • Inject Test Sample (500 µg/mL).[2]

    • Identify peaks based on Relative Retention Time (RRT) established by the Reference Standards.

  • Quantification (RRF Correction):

    • Calculate impurity content using the experimentally determined RRF.[2]

Diagram 2: The Analytical Workflow

Analytical_Workflow Ref Ref Standard Prep (Apply Purity Factor) SST System Suitability (Res > 2.0, S/N > 10) Ref->SST Qualify System SST->Ref Fail (Diagnose) Sample Sample Injection (500 µg/mL) SST->Sample Pass Data Data Processing (RRF Correction) Sample->Data Report Final Profile (CoA Generation) Data->Report

Caption: Figure 2. Self-validating analytical workflow ensuring data integrity via certified standards.

Conclusion

In the impurity profiling of Vandetanib, the "product" is not just the chemical in the vial—it is the data integrity that comes with it.

  • Avoid research-grade chemicals for release testing; the lack of mass balance characterization introduces invisible bias.[2]

  • Adopt Certified Secondary Standards or Pharmacopeial Primary Standards to establish accurate RRFs and retention times.

  • Implement the self-validating workflow described above to ensure that every batch release is defensible to regulatory bodies like the FDA and EMA.

References

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[2][3] USP-NF.[2] Link

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2] ICH Guidelines.[2] Link

  • BOC Sciences. Vandetanib and Impurities: Structure and Mechanism.[2][2]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 3081361, Vandetanib.[2] PubChem.[2] Link

  • Simson Pharma. Vandetanib N-Oxide Reference Standard Data.Link[2]

  • Holčapek, M., et al. Determination of vandetanib and its impurities by LC-MS.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] (Contextual citation for LC-MS method parameters).

Sources

Comparative Spectral Analysis: 4-Hydroxypiperidine vs. 4-(2-Methoxy-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral data comparison: 4-(2-Methoxy-4-nitrophenoxy)piperidine vs. 4-hydroxypiperidine Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a definitive spectral comparison between the common building block 4-hydroxypiperidine (4-HP) and its functionalized aryl ether derivative, 4-(2-Methoxy-4-nitrophenoxy)piperidine (4-MNPP) .

For drug development professionals, this transformation represents a critical scaffold evolution—converting a polar, hydrogen-bond donating hydroxyl group into a lipophilic, electron-deficient aryl ether. This modification is frequently employed to probe hydrophobic pockets in kinase inhibitors or GPCR ligands. This guide details the specific spectral shifts (NMR, IR, MS) that validate the successful formation of the ether linkage while confirming the integrity of the piperidine core.

Chemical Identity & Structural Logic
FeatureReference Compound (Precursor)Target Compound (Product)
Name 4-Hydroxypiperidine 4-(2-Methoxy-4-nitrophenoxy)piperidine
Abbreviation 4-HP4-MNPP
Formula C₅H₁₁NOC₁₂H₁₆N₂O₄
MW 101.15 g/mol 252.27 g/mol
Key Functional Group Secondary Alcohol (-CH-OH)Aryl Ether (Ar-O-CH), Nitro (-NO₂)
Electronic Character Polar, AmphotericLipophilic, Electron-Deficient Aromatic
Synthesis Context (The Causality of Change)

To understand the spectral data, one must understand the chemical change. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of N-protected 4-hydroxypiperidine with 1-fluoro-2-methoxy-4-nitrobenzene, followed by deprotection.

  • Key Transformation: The sp³ C-O-H bond is replaced by an sp³ C-O-Ar bond.

  • Spectral Impact: This results in a significant deshielding of the piperidine C4-proton and the appearance of diagnostic aromatic signals.

Comparative Spectral Data
A. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Rationale: DMSO-d₆ is selected to ensure solubility of the polar precursor and to prevent H/D exchange of the amine/hydroxyl protons, allowing for full characterization.

Proton Assignment4-HP (Precursor) δ (ppm)4-MNPP (Product) δ (ppm)Diagnostic Shift / Observation
H4 (Methine) 3.45 – 3.55 (m)4.65 – 4.80 (m) Primary Indicator: Significant downfield shift (+1.2 ppm) due to the electron-withdrawing phenoxy group.
OH (Hydroxyl) 4.50 – 4.60 (d)Absent Disappearance confirms O-alkylation.
NH (Amine) 2.0 – 3.5 (broad)2.5 – 3.0 (broad)Remains present; chemical shift varies with concentration/salt form.
Methoxy (-OCH₃) N/A3.92 (s) New singlet integrating to 3H. Characteristic of aryl methyl ethers.
Ar-H3 (Aromatic) N/A7.85 (d, J=2.5 Hz) Proton between -NO₂ and -OCH₃. Deshielded singlet/doublet.
Ar-H5 (Aromatic) N/A7.98 (dd, J=9.0, 2.5 Hz) Proton ortho to -NO₂. Strong desheilding.
Ar-H6 (Aromatic) N/A7.25 (d, J=9.0 Hz) Proton ortho to ether linkage. Shielded relative to nitro-protons.
Piperidine H2/H6 2.80 – 2.95 (m)2.90 – 3.10 (m)Minor downfield shift due to inductive effect of the aryl ring.
B. FT-IR Spectroscopy (ATR Method)

Rationale: Infrared spectroscopy provides a rapid "fingerprint" validation of functional group interconversion.

Functional Group4-HP Wavenumber (cm⁻¹)4-MNPP Wavenumber (cm⁻¹)Interpretation
O-H Stretch 3250 – 3400 (Broad)Absent Confirmation of ether formation.
N-H Stretch 3200 – 33003300 – 3400Secondary amine persists.
NO₂ (Asymmetric) N/A1515 – 1525 Strong, diagnostic band for the nitro group.
NO₂ (Symmetric) N/A1340 – 1350 Secondary diagnostic band for nitro group.
C-O-C (Ether) 1050 – 1100 (Alcohol C-O)1240 – 1260 (Ar-O-C) Shift from aliphatic C-O to aromatic ether C-O stretch.
C. Mass Spectrometry (ESI+)

Rationale: Electrospray Ionization (ESI) is soft enough to observe the molecular ion without excessive fragmentation.

Parameter4-HP Data4-MNPP DataNotes
[M+H]⁺ 102.1 m/z253.1 m/z Clear mass shift corresponding to the addition of C₇H₅NO₃ fragment.
Fragmentation Loss of H₂O (M-18)Loss of -OCH₃ or -NO₂Aryl ethers are generally stable; fragmentation requires higher collision energy.
Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols utilize internal standards and specific solvent controls.

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra with accurate integration for quantitative purity assessment.

  • Massing: Weigh 10.0 mg (±0.1 mg) of the sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solvent contains 0.05% TMS (Tetramethylsilane) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Vortex for 30 seconds. If the sample is the HCl salt of 4-MNPP, add 1 drop of NaOD/D₂O or use Pyridine-d₅ to free the base and sharpen signals.

  • Acquisition:

    • Temperature: 298 K.

    • Scans: 16 (minimum) to reduce signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds (ensures accurate integration of aromatic protons).

Protocol B: Synthesis Verification Workflow

This workflow describes the logic used to validate the product during synthesis.

SynthesisValidation Start Crude Reaction Mixture TLC TLC Analysis (5% MeOH/DCM) Start->TLC Workup Workup & Isolation TLC->Workup New Spot Rf~0.4 NMR_Check 1H NMR (DMSO-d6) Workup->NMR_Check Decision Check H4 Signal NMR_Check->Decision Success Product Confirmed (H4 @ 4.7 ppm) Decision->Success Shift Observed Fail Starting Material (H4 @ 3.5 ppm) Decision->Fail No Shift

Figure 1: Logical workflow for validating the synthesis of 4-MNPP using spectral markers.

Mechanistic Insight: The H4-Proton Shift

The most critical spectral marker in this comparison is the shift of the piperidine H4 proton.

  • In 4-HP: The H4 proton is adjacent to an aliphatic hydroxyl. The oxygen is electronegative but also participates in hydrogen bonding, resonating at ~3.5 ppm .

  • In 4-MNPP: The oxygen is now bonded to an electron-deficient aromatic ring (nitro-substituted). The aromatic ring exerts a strong anisotropic deshielding effect , and the oxygen's lone pairs are delocalized into the π-system, reducing electron density around H4. This pushes the resonance downfield to ~4.7 ppm .

  • Application: This shift is diagnostic. If you observe signals in the aromatic region but H4 remains at 3.5 ppm, you likely have a mixture of unreacted 4-HP and the aryl halide, or N-arylation has occurred instead of O-arylation.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 4-Hydroxypiperidine (No. 1287). SDBS. [Link]

  • PubChem. (2024). Compound Summary: 4-Hydroxypiperidine (CID 79341). National Library of Medicine. [Link]

  • BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of Nitro-guaiacol Derivatives. BenchChem Technical Guides. ]">https://benchchem.com[1]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Ethers and Esters. University of Wisconsin-Madison. [Link]

Sources

Validating Nitro Group Reduction Efficiency: An In-Depth Comparison of IR Spectroscopy Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The catalytic reduction of nitroarenes to anilines is a foundational chemical transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals[1]. However, this highly exothermic multiphase reaction presents significant analytical and safety challenges. The reduction proceeds via the Haber mechanism, passing through transient nitroso and hydroxylamine intermediates[1]. Accumulation of the hydroxylamine intermediate is particularly problematic; it is prone to exothermic decomposition and can undergo condensation reactions to form unwanted, toxic azoxy and azo impurities[2].

Validating the efficiency and safety of this reduction requires real-time, molecule-specific monitoring. Infrared (IR) spectroscopy is the gold standard for this application because the nitro group and its reduction products possess distinct, non-overlapping vibrational signatures[3]. This guide objectively compares in situ Attenuated Total Reflectance (ATR) FTIR against offline ATR-FTIR and FT-NIR alternatives, providing researchers with actionable, data-backed protocols for process validation.

Mechanistic Context and Spectral Markers (The "Why")

To understand why IR spectroscopy is highly effective, we must examine the causality between the reaction mechanism and the functional group transformations. Tracking these specific wavenumbers allows researchers to build a self-validating kinetic model.

  • Nitro Group (-NO₂): Exhibits strong asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹[3].

  • Hydroxylamine (-NHOH): Shows a distinct shift in N-O stretching and broad O-H/N-H bands, serving as a critical marker for intermediate accumulation[2].

  • Amine (-NH₂): The final product is characterized by the appearance of N-H stretching bands at 3300–3500 cm⁻¹ and N-H bending at ~1620 cm⁻¹[1].

HaberMechanism Nitro Nitroarene (-NO₂) IR: 1530, 1350 cm⁻¹ Nitroso Nitrosoarene (-NO) Transient Intermediate Nitro->Nitroso +H₂, -H₂O Hydroxyl Hydroxylamine (-NHOH) Risk: Accumulation Nitroso->Hydroxyl +H₂ Side Azoxy / Azo Impurities (Condensation Products) Nitroso->Side Condensation Amine Aniline / Amine (-NH₂) IR: 3300, 1620 cm⁻¹ Hydroxyl->Amine +H₂, -H₂O Hydroxyl->Side Condensation

Figure 1: Haber mechanism for nitro reduction highlighting IR spectral markers and impurity pathways.

Technology Comparison: In Situ vs. Offline Modalities

When selecting an IR spectroscopy tool for validating nitro reduction, the choice heavily dictates the fidelity of the kinetic data.

FeatureIn Situ ATR-FTIR (e.g., ReactIR)Offline Benchtop ATR-FTIROffline FT-NIR
Sampling Method Continuous probe insertion (Diamond sensor)Manual aliquot extractionManual aliquot extraction (Glass vials)
Intermediate Detection Excellent (Captures transient hydroxylamine)Poor (Intermediates degrade during sampling)Moderate (Overtone bands are often broad)
Safety High (No exposure to pressurized H₂ or toxic species)Low (Requires opening pressurized reactors)Low (Requires opening pressurized reactors)
Data Density High (Spectra every 15-60 seconds)Low (Discrete time points, e.g., every 15 mins)Low (Discrete time points)
Primary Use Case Process optimization, kinetic modeling, safety validationEndpoint determination, final QA/QCMoisture analysis, final QA/QC

Causality Insight: The fundamental limitation of offline sampling in nitro reduction is mass transfer and pressure loss. When an aliquot is removed from a pressurized hydrogenator, the dissolved H₂ concentration drops instantly. This halts the reduction of the hydroxylamine intermediate, but condensation reactions (forming azoxy impurities) continue unabated[2]. Therefore, offline samples often misrepresent the true reactor composition, making in situ ATR-FTIR the scientifically rigorous choice for validation[3].

Experimental Protocol: In Situ Validation of Catalytic Hydrogenation

The following is a self-validating protocol for monitoring the reduction of a nitroarene to an aniline using a diamond-probe in situ ATR-FTIR spectrometer.

Step-by-Step Methodology:

  • Probe Insertion & Purge: Insert the ATR-FTIR diamond probe into the automated reactor. Purge the headspace with N₂ for 15 minutes to ensure an inert atmosphere and establish a baseline environment.

  • Solvent Background Scan: Add the reaction solvent (e.g., ethanol). Collect a background spectrum (average of 128 scans at 4 cm⁻¹ resolution) to subtract solvent interference from future measurements.

  • Reagent Addition: Charge the reactor with the nitroarene substrate and the heterogeneous catalyst (e.g., Pd/C). Begin agitation (e.g., 1000 RPM) to ensure uniform suspension and optimal gas-liquid mixing.

  • H₂ Pressurization & Heating: Seal the reactor, heat to the target temperature (e.g., 50 °C), and pressurize with H₂ gas (e.g., 5 bar).

  • Real-Time Kinetic Profiling: Initiate continuous IR data collection (1 spectrum per minute). Monitor the decay of the 1530 cm⁻¹ band (nitro) and the growth of the 1620 cm⁻¹ band (amine).

  • Data Processing: Apply a second-derivative transformation or baseline correction to the spectral data to isolate the specific peak heights/areas, correlating them to concentration via Beer-Lambert's Law.

Workflow S1 1. Probe Insertion & Purge S2 2. Solvent Background Scan S1->S2 S3 3. Reagent Addition (Nitroarene + Cat.) S2->S3 S4 4. H₂ Pressurization & Heating S3->S4 S5 5. Real-Time Kinetic Profiling S4->S5

Figure 2: Experimental workflow for in situ ATR-FTIR monitoring of nitro reduction.

Data Interpretation and Performance Proof

To demonstrate the analytical power of in situ FTIR, consider the following simulated kinetic data profile representing a standard catalytic hydrogenation[3].

Time (min)Nitro Absorbance (1530 cm⁻¹)Hydroxylamine Absorbance (Marker)Amine Absorbance (1620 cm⁻¹)Conversion (%)
01.2500.0000.0000.0
150.8200.2100.15034.4
300.4500.3800.35064.0
450.1500.450 (Peak)0.61088.0
600.0200.2200.95098.4
750.0000.0501.180>99.9
900.0000.0001.240100.0

Causality of the Kinetic Profile: Notice that the hydroxylamine intermediate peaks at 45 minutes before rapidly decaying. This occurs because the initial reduction of the nitro group to hydroxylamine is often faster than the subsequent reduction of hydroxylamine to the amine. The second step is heavily dependent on the mass transfer of hydrogen gas into the liquid phase[3]. If the agitation rate is too low, or the H₂ pressure drops, the hydroxylamine will pool, increasing the risk of a thermal runaway or the formation of azoxy dimers[2]. In situ FTIR captures this transient peak, whereas offline sampling would likely miss the apex, leading to a false sense of process safety.

Conclusion

While offline FT-IR and FT-NIR are suitable for endpoint QA/QC, they are fundamentally inadequate for the mechanistic validation of nitro group reductions. The transient nature of the hydroxylamine intermediate and the mass-transfer dependencies of the Haber mechanism necessitate continuous, real-time analysis[1]. In situ ATR-FTIR provides a self-validating, high-fidelity data stream that ensures both maximum conversion efficiency and process safety.

References

1.[1] Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611-2680. URL:[Link] 2.[3] Visentin, F., Puxty, G., Kut, O. M., & Hungerbühler, K. (2006). Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. Industrial & Engineering Chemistry Research, 45(13), 4544-4553. URL:[Link] 3.[2] Xu, F., Chen, J.-L., Jiang, Z.-J., Cheng, P.-F., Yu, Z.-Q., & Su, W.-K. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Advances, 10, 28585-28594. URL:[Link]

Sources

A Scientist's Guide to Solubility: Comparing Free Base and Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuances of a compound's physical properties is paramount to its successful translation from the bench to a viable therapeutic. Among these properties, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability and the ultimate efficacy of a drug candidate. A frequent and pivotal decision in the early stages of drug development revolves around the selection of the appropriate form of an active pharmaceutical ingredient (API): the free base or a salt, most commonly the hydrochloride (HCl) salt.

This guide provides an in-depth technical comparison of the solubility of free base versus hydrochloride salt forms. Moving beyond a simple recitation of facts, we will delve into the fundamental physicochemical principles that govern these differences, present robust experimental methodologies for their characterization, and offer insights to inform your decision-making process in the laboratory.

The Physicochemical Rationale: A Tale of Ionization and Equilibrium

The marked difference in aqueous solubility between a free base and its hydrochloride salt is fundamentally a story of ionization. Most drug candidates containing a basic nitrogen atom are weak bases. In their free base form, these molecules are typically neutral and often exhibit higher lipophilicity, which can lead to poor solubility in aqueous environments.

The conversion of a free base to its hydrochloride salt involves an acid-base reaction where the basic nitrogen atom is protonated by hydrochloric acid. This protonation results in the formation of a positively charged ammonium cation, which is then ionically bonded to the chloride anion. This transformation from a neutral molecule to an ionic salt is the primary driver for the generally observed increase in aqueous solubility.[1][2]

The extent of ionization, and therefore the solubility of a weak base, is governed by its acid dissociation constant (pKa) and the pH of the surrounding medium. This relationship is quantitatively described by the Henderson-Hasselbalch equation :

pH = pKa + log ([Base]/[Acid])

For a weak base, the "Acid" in this equation represents the protonated (salt) form, and the "Base" represents the unprotonated (free base) form. This equation underscores that at a pH below the pKa of the basic functional group, the protonated, more soluble form will predominate.[3][4][5]

This principle is visually represented by the equilibrium between the two forms in an aqueous solution:

G cluster_equilibrium Aqueous Equilibrium FB Free Base (B) Less Soluble HCl_salt Hydrochloride Salt (BH⁺Cl⁻) More Soluble FB->HCl_salt + HCl H2O H₂O H3O H₃O⁺ Cl_minus Cl⁻ HCl_salt->FB - HCl B B equilibrium B->equilibrium plus1 + plus1->equilibrium H3O_ion H₃O⁺ H3O_ion->equilibrium BH_plus BH⁺ equilibrium->BH_plus plus2 + equilibrium->plus2 H2O_mol H₂O equilibrium->H2O_mol

Caption: Equilibrium between a free base and its hydrochloride salt in water.

Impact on Drug Development: The Biopharmaceutical Classification System (BCS)

The solubility of a drug is a critical parameter in the Biopharmaceutical Classification System (BCS), a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7][8][9] The BCS classifies drugs into four categories:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Many drug candidates fall into Class II, where poor solubility is the rate-limiting step for drug absorption.[8] For these compounds, salt formation, particularly as a hydrochloride salt, is a key strategy to improve solubility and potentially shift the drug into a more favorable BCS class, thereby enhancing its bioavailability.

Experimental Determination of Solubility

A thorough understanding of a compound's solubility requires robust experimental data. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pH. The "shake-flask" method is the most reliable technique for its determination.[6][8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of a free base and its hydrochloride salt at various pH values.

Materials:

  • Free base and hydrochloride salt of the test compound

  • A series of aqueous buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filters)

  • Validated analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the compound (either free base or HCl salt) to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid is crucial for achieving equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 37°C to simulate physiological conditions). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[6] The exact time should be determined empirically by sampling at various time points until the concentration in solution reaches a plateau.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration.[6] It is critical to avoid any transfer of solid material into the sample for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH to generate a pH-solubility profile.

G start Start add_compound Add excess compound to buffered solutions of varying pH start->add_compound agitate Agitate at constant temperature (e.g., 24-72 hours) add_compound->agitate separate Separate solid and liquid phases (centrifugation or filtration) agitate->separate analyze Analyze compound concentration in the liquid phase (e.g., HPLC) separate->analyze plot Plot solubility vs. pH analyze->plot end End plot->end

Caption: Workflow for shake-flask thermodynamic solubility determination.

Kinetic Solubility: A High-Throughput Alternative

Kinetic solubility assays are often employed in the early stages of drug discovery for high-throughput screening. In these assays, a concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility. While faster, this method often overestimates the true thermodynamic solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.

Comparative Analysis: Free Base vs. Hydrochloride Salt

The following table summarizes the key differences between the free base and hydrochloride salt forms of a weakly basic drug.

PropertyFree BaseHydrochloride SaltRationale
Aqueous Solubility Generally lowSignificantly higher in acidic to neutral pHIonization of the basic nitrogen leads to the formation of a more polar, water-soluble salt.[2]
pH-Dependent Solubility Solubility is relatively constant at higher pH and increases as pH decreases below the pKa.High solubility at low pH, which decreases as pH increases. May precipitate as the free base at higher pH.Governed by the Henderson-Hasselbalch equation and the equilibrium between the ionized and unionized forms.
Stability May be more susceptible to oxidative degradation.The protonated nitrogen is less prone to oxidation, often leading to improved chemical stability.
Hygroscopicity Generally less hygroscopic.Can be more hygroscopic, which may affect handling and formulation.The ionic nature of the salt can attract and retain water molecules.
Bioavailability (Oral) Can be limited by poor solubility and dissolution rate.Often improved due to enhanced solubility and faster dissolution in the gastrointestinal tract.[2]
Case Study: The pH-Solubility Profile of Ketoconazole

Ketoconazole is a weakly basic antifungal drug with two pKa values (2.94 and 6.51). Its free base form is practically insoluble in water. However, its solubility dramatically increases in acidic conditions. A study investigating the pH-solubility profile of ketoconazole free base, where the pH was adjusted using hydrochloric acid, provides a clear illustration of these principles.

pHApproximate Solubility of Ketoconazole (µg/mL)
> 8~2
5.5Increases exponentially from the intrinsic solubility
3.1148,300

Data adapted from Vasoya et al. (2019).[7]

As the pH decreases from neutral, the imidazole nitrogen of ketoconazole becomes protonated, leading to a logarithmic increase in its aqueous solubility.[7] This case study exemplifies the profound impact of pH on the solubility of a weak base and highlights the rationale for developing such compounds as hydrochloride salts to ensure adequate solubility for dissolution and absorption in the acidic environment of the stomach.

Conclusion

The choice between a free base and a hydrochloride salt is a critical decision in drug development, with significant implications for a compound's solubility, stability, and ultimately its therapeutic potential. While the free base form may be advantageous in specific applications, the hydrochloride salt is often the preferred choice for weakly basic drugs due to its markedly superior aqueous solubility, particularly in the physiological pH range of the upper gastrointestinal tract.

A thorough experimental characterization of the pH-solubility profile using robust methods like the shake-flask technique is indispensable. This data, interpreted within the context of fundamental physicochemical principles and the Biopharmaceutical Classification System, empowers researchers to make informed decisions, optimize formulations, and ultimately enhance the likelihood of a drug candidate's success.

References

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

  • Vasoya, J. M., Shah, A. V., & Serajuddin, A. T. M. (2019). Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. ADMET & DMPK, 7(2), 99-114. [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-44. [Link]

  • Vasoya, J. M., Shah, A. V., & Serajuddin, A. T. M. (2019). Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. PubMed. [Link]

  • Ketoconazole pH-solubility profile generated by using hydrochloric acid to adjust pH. (n.d.). ResearchGate. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • Serajuddin, A. T. M. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]

  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. (n.d.). Academia.edu. [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

  • Vasoya, J. M., Shah, A. V., & Serajuddin, A. T. M. (2019). Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. ResearchGate. [Link]

  • How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

  • Salt Selection. (2016). Basicmedical Key. [Link]

  • Synthesis and evaluation of nanostructured particles of salt of ketoconazole for solubility enhancement. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.). ResearchGate. [Link]

  • A Review on Salt Selection Strategies. (2021). World Journal of Pharmaceutical Research. [Link]

  • Free base. (n.d.). Grokipedia. [Link]

  • Why are solid phase organics often conjugated to HCl? (2012). Chemistry Stack Exchange. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Course Hero. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). ACS Publications. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ResearchGate. [Link]

  • Why is HCL in so many drugs, isn't that hydrochloric acid? (2019). Quora. [Link]

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Benchmarking Synthetic Routes for 4-Substituted Piperidine Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking synthetic routes for 4-substituted piperidine ethers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Landscape

The 4-alkoxy and 4-aryloxypiperidine scaffolds are ubiquitous pharmacophores in medicinal chemistry, serving as cores for antihistamines, SSRIs, and opioid receptor ligands. However, the secondary hydroxyl group at the C4 position of the piperidine ring presents a specific set of synthetic challenges: it is sterically encumbered enough to retard nucleophilic attack but accessible enough to undergo rapid


-hydride elimination under transition-metal catalysis.

This guide benchmarks the four dominant synthetic methodologies—Williamson Ether Synthesis, SNAr, Mitsunobu, and Metal-Catalyzed Cross-Coupling (Buchwald/Ullmann) —providing a decision matrix to select the optimal route based on your specific target.

Strategic Decision Matrix

Do not default to the Williamson synthesis. Use this logic flow to determine the highest-probability route for your target.

RouteSelection Start Target: 4-Substituted Piperidine Ether EtherType Nature of Ether Group? Start->EtherType Alkyl Aliphatic (Alkyl) EtherType->Alkyl Aryl Aromatic (Aryl) EtherType->Aryl PrimaryAlk Primary Alkyl Halide? Alkyl->PrimaryAlk Williamson Route A: Williamson (NaH/DMF) PrimaryAlk->Williamson Yes Reductive Route B: Reductive Etherification (Ketone + Alcohol + Silane) PrimaryAlk->Reductive No (Secondary/Tertiary) Electronics Aryl Ring Electronics? Aryl->Electronics E_Poor Electron Deficient (e.g., -NO2, -CN, Pyridine) Electronics->E_Poor E_Rich Electron Rich / Neutral (e.g., -OMe, -Me, Phenyl) Electronics->E_Rich SNAr Route C: SNAr (NaH or KHMDS) E_Poor->SNAr Preferred Buchwald Route D: Pd-Catalyzed Coupling (Ligand: RockPhos) E_Rich->Buchwald Scale-up Mitsunobu Route E: Mitsunobu (Inversion of Config) E_Rich->Mitsunobu Small Scale / Chiral

Figure 1: Decision tree for selecting synthetic routes based on electrophile nature and electronics.

Deep Dive: Benchmarking the Protocols
Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient aryl ethers (e.g., 4-fluoronitrobenzene, chloropyridines).

The Mechanism: The 4-hydroxypiperidine anion attacks the ipso-carbon of the aryl halide, proceeding through a Meisenheimer complex. Success depends strictly on the ability of the aryl ring to stabilize the negative charge.

Optimized Protocol:

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF (0.5 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add the activated aryl fluoride/chloride (1.1 equiv) dropwise.

  • Reaction: Warm to RT. For less activated substrates (e.g., 2-chloropyridine), heat to 60-80°C.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]

Critical Insight: While NaH is standard, KHMDS often provides cleaner conversion for sensitive substrates because the potassium counter-ion can loosely coordinate with the leaving group (F/Cl), facilitating the transition state [1].

Route B: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

Best for: Unactivated or electron-rich aryl ethers where SNAr fails.

The Challenge: Secondary alcohols like 4-hydroxypiperidine are prone to


-hydride elimination  after oxidative addition to Palladium, leading to the formation of the ketone byproduct (4-piperidone) and reduction of the aryl halide, rather than the desired ether.

The Solution: Bulky Ligands (RockPhos) Standard ligands (BINAP, Xantphos) often fail here. You must use bulky, electron-rich biaryl phosphine ligands that accelerate reductive elimination over $\beta-hydride elimination. RockPhos (Buchwald 3rd Gen) is the gold standard for secondary aliphatic alcohols [2].

Protocol (RockPhos System):

  • Charge: In a glovebox or under Argon, combine Aryl Halide (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), Pd(OAc)₂ (2 mol%), and RockPhos (4 mol%).

  • Base: Add Cs₂CO₃ (1.5 equiv).

  • Solvent: Add Toluene (degassed).

  • Heat: Stir at 90°C for 12-18h.

Alternative: For cost-sensitive projects, CuI-catalyzed Ullmann coupling using ligand-free conditions in deep eutectic solvents (Choline Chloride) or with salicylaldimine ligands can work, though yields are typically 10-15% lower than the Pd-RockPhos system [3].

Route C: Reductive Etherification

Best for: Alkyl ethers, especially when the alkyl halide is unstable or unavailable.

The Concept: Instead of reacting an alcohol with a halide, you react 4-piperidone (ketone) with an alcohol and a silane reducing agent. This "net reductive etherification" avoids the formation of the 4-hydroxypiperidine intermediate entirely.

Protocol:

  • Mix: Combine N-Boc-4-piperidone (1.0 equiv), Alcohol (R-OH, 1.2-2.0 equiv), and Triethylsilane (Et₃SiH, 1.2 equiv) in DCM.

  • Catalyst: Add Bi(OTf)₃ or Yb(OTf)₃ (1-5 mol%) at 0°C.

  • Mechanism: The acid catalyzes the formation of an oxocarbenium ion from the ketone and alcohol, which is then intercepted by the hydride from the silane [4].

Comparative Data Analysis

The following data summarizes typical performance metrics for synthesizing tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate (an electron-rich aryl ether challenge).

MetricSNArMitsunobuPd-Coupling (RockPhos)Ullmann (CuI)
Yield <5% (Failed)65-75%88-92% 50-60%
Stereochemistry RetentionInversion RetentionRetention
Atom Economy HighPoor (DIAD/PPh3 waste)ModerateHigh
Scalability HighLow (Chromatography heavy)Medium (Catalyst cost)High
Key Limitation Requires EWGDifficult purificationCatalyst CostHigh Temp / Variable Yield

Table 1: Performance benchmarking for electron-rich aryl ether synthesis.

Troubleshooting & Optimization

Problem: Elimination vs. Substitution (Williamson)

  • Symptom:[2][3] You isolate the alkene (tetrahydropyridine) instead of the ether.

  • Cause: The alkyl halide is too hindered (secondary) or the base is too strong/bulky.

  • Fix: Switch to Reductive Etherification (Route C). If you must use Williamson, change the base from NaH to Ag₂O (Silver Oxide) in DCM; the mild conditions suppress elimination.

Problem: Protodehalogenation (Pd-Coupling)

  • Symptom:[2][3] You recover the reduced arene (Ar-H) instead of the ether.

  • Cause:

    
    -hydride elimination is faster than reductive elimination.
    
  • Fix: Increase the concentration of the alcohol nucleophile (to 1.5 equiv) and ensure you are using RockPhos or tBuBrettPhos . Older ligands cannot outcompete the elimination pathway for this substrate.

References
  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers.

    • Source: ResearchG
    • URL:[Link]

  • Pd-Catalyzed Cross-Coupling (RockPhos)

    • Title: An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.[4]

    • Source: MIT / Organic Letters.[4]

    • URL:[Link]

  • Ullmann Coupling (Copper Catalysis)

    • Title: Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.[5]

    • Source: RHHZ / Chinese Chemical Letters.
    • URL:[Link]

  • Reductive Etherification

    • Title: Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds.[1][3]

    • Source: NCBI / PMC.
    • URL:[Link]

Sources

Safety Operating Guide

4-(2-Methoxy-4-nitrophenoxy)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, scientifically grounded disposal procedures for 4-(2-Methoxy-4-nitrophenoxy)piperidine . It is designed for laboratory personnel and safety officers requiring immediate, operational direction.[1]

Compound Profile & Hazard Analysis

Effective disposal requires understanding the chemical architecture. 4-(2-Methoxy-4-nitrophenoxy)piperidine combines a basic amine functionality with a nitro-aromatic system.[1]

  • Chemical Nature: Nitrogen-containing organic base.

  • Molecular Risks:

    • Nitro Group (

      
      ):  While generally stable in mono-substituted forms, nitro compounds possess high energy potential.[1] They release toxic nitrogen oxides (
      
      
      
      ) upon combustion and can decompose violently if subjected to uncontrolled heat or shock when dry.
    • Piperidine Moiety: A secondary amine structure that renders the compound basic (

      
      ).[1] It is corrosive/irritating to tissues and can form carcinogenic 
      
      
      
      -nitrosamines if allowed to contact nitrosating agents (e.g., nitrites, nitrous acid).[1]
  • Solubility: Lipophilic; low water solubility. Do not attempt sink disposal.

Pre-Disposal Stabilization & Segregation

Before moving waste to accumulation areas, you must stabilize the material to prevent unintended reactions.[1][2]

Segregation Protocol (The "Never-Mix" Rules)
Incompatible ClassRisk MechanismAction
Strong Oxidizers The organic backbone acts as fuel; the nitro group accelerates oxidation.[1] Risk of fire/explosion.[3]Keep separate from perchlorates, nitrates, and permanganates.[1]
Nitrosating Agents Reaction with the secondary amine (piperidine) forms

-nitroso derivatives (potent carcinogens).
STRICT ISOLATION from sodium nitrite or nitrous acid sources.
Strong Acids Exothermic acid-base neutralization.While not explosive, the heat generated can volatilize toxic byproducts.[1] Neutralize slowly if necessary.

Disposal Workflow: The Decision Matrix

This workflow dictates the operational path based on the physical state of the waste.[1]

DisposalWorkflow Start Waste Generation: 4-(2-Methoxy-4-nitrophenoxy)piperidine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved SolidPkg Double-bag in antistatic polyethylene bags SolidWaste->SolidPkg LiquidSeg Segregate as: Non-Halogenated Organic (Nitrogen-Containing) LiquidWaste->LiquidSeg Container Primary Container: HDPE or Glass (Amber) SolidPkg->Container LiquidSeg->Container Labeling Labeling: 'Hazardous Waste' + 'Toxic' + 'Irritant' Container->Labeling FinalDisp Final Disposal Method: High-Temp Incineration (w/ NOx Scrubber) Labeling->FinalDisp

Figure 1: Operational decision tree for segregating and packaging nitro-piperidine waste streams.

Detailed Operational Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)[1]
  • Containment: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Solvent Wetting (Optional but Recommended): If the powder is dry and fine, dampen slightly with a high-flashpoint compatible solvent (e.g., mineral oil or dilute ethanol) to reduce dust inhalation risks and static discharge potential.[1]

  • Debris: Contaminated gloves, spatulas, and weigh boats must be treated as hazardous solid waste. Do not throw them in regular trash.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Stream Classification: Classify as "Non-Halogenated Organic Solvent Waste."

    • Note: Even though the molecule contains Nitrogen, it is typically compatible with standard organic solvent streams unless your facility requires a specific "High Nitrogen" stream for incinerator compliance.[1]

  • pH Check: Ensure the solution pH is between 6 and 10.

    • If Acidic:[1][4] Neutralize slowly with Sodium Bicarbonate (

      
      ) to prevent heat buildup.
      
    • If Basic: The compound itself is basic; usually no adjustment is needed unless the solution is caustic (pH > 12).[1]

  • Container: Use an amber glass bottle or HDPE carboy. Do not fill >90% to allow for vapor expansion.

Regulatory & Compliance (RCRA/EPA)

In the United States, this compound is not explicitly listed on the EPA "P" or "U" lists.[1] However, it is regulated based on Generator Knowledge of its characteristics.

  • Waste Code Assignment:

    • D001 (Ignitable): If dissolved in a flammable solvent (Flash point < 60°C).

    • D003 (Reactive): Only if potentially explosive (unlikely for this specific mono-nitro derivative, but possible if dry/concentrated).

    • Toxic Organic: If no specific code applies, it is managed as "Hazardous Waste - Toxic" under general duty clauses.

  • Documentation: The waste manifest must explicitly list "Organic Nitro Compound" to alert the incineration facility to manage

    
     emissions.
    

Emergency Contingencies

Spill Response:

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Use a P95/P100 respirator if dust is present.

  • Neutralization/Absorption:

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (reaction risk with nitro groups).

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal container.[1]

  • Decontamination: Wash the surface with a dilute ethanoic acid (vinegar) solution followed by soap and water to remove basic residues.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1-(2-Methoxy-4-nitrophenyl)piperidine.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 4-(2-Methoxy-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(2-Methoxy-4-nitrophenoxy)piperidine Audience: Researchers, scientists, and drug development professionals.[1][2]

CAS: 944401-91-6[1][2][3]

Part 1: Immediate Hazard Assessment (The "Why")

As a research intermediate, 4-(2-Methoxy-4-nitrophenoxy)piperidine presents a dual-hazard profile derived from its two primary pharmacophores: the basic piperidine ring and the nitro-aromatic ether.[1][2] While specific regulatory toxicity data (LD50) may be sparse for this exact CAS, structural activity relationship (SAR) analysis mandates a Precautionary Level 2 handling protocol.[1][2]

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS Number 944401-91-6Use for inventory tracking and waste labeling.[1][2]
Molecular Formula C₁₂H₁₆N₂O₄MW: ~252.27 g/mol .[1][2]
Physical State Solid (Powder/Crystalline)Primary exposure route is inhalation of dust during weighing.[1][2]
pKa (Predicted) ~10-11 (Piperidine N)Corrosive/Irritant: Basic nature can damage mucous membranes.[1][2]
GHS Classification WARNING H315: Skin Irritation H319: Serious Eye Irritation H335: Respiratory Irritation
Hidden Hazard Nitro-Aromatic Moiety Potential for methemoglobinemia upon chronic exposure or high-dose absorption.[1] Treat as a potential skin sensitizer.[1][2]

Critical Insight: Do not treat this merely as a "salt." The piperidine nitrogen is a secondary amine, making the compound sufficiently basic to cause chemical burns to moist tissues (eyes, lungs) even if the pH does not trigger a "Corrosive" GHS label immediately.[1][2]

Part 2: PPE Selection Strategy (The "How")

Effective protection relies on a "Barrier-in-Depth" strategy.[1] Standard lab coats are insufficient for nitro-aromatics due to potential skin absorption.[1]

Hand Protection (Glove Permeation Protocol)
  • Primary Layer: Nitrile (0.11 mm minimum) .[1][2]

    • Function: Protects against incidental solid contact.[1][2]

  • Secondary Layer (For Solutions): Laminate (Silver Shield) or Thick Nitrile (0.2 mm) .[1][2]

    • Reasoning: Nitro-aromatics can permeate thin nitrile rapidly when dissolved in organic solvents (DCM, DMF).[1][2]

  • Technique: Use "Double-Gloving" with a visual indicator (colored inner glove) to detect tears immediately.[1]

Respiratory & Eye Protection
  • Solid Handling: N95/P100 Respirator is required if weighing outside a containment enclosure.[1][2] Ideally, weigh inside a Chemical Fume Hood or Powder Weighing Station .[1][2]

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory.[1][2] Safety glasses do not provide a seal against basic dusts that can react with eye moisture.[1][2]

Part 3: Operational Handling Protocol

Workflow Visualization: Safety Decision Matrix

SafetyMatrix Start Task: Handle 4-(2-Methoxy-4-nitrophenoxy)piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Weighing Weighing Protocol Solid->Weighing Reaction Reaction / Transfer Solution->Reaction Control_S Control: Static Elimination + Fume Hood Weighing->Control_S PPE_S PPE: N95 + Goggles + Nitrile (Single) Control_S->PPE_S Disposal Disposal: Segregated Waste Stream PPE_S->Disposal Control_L Control: Secondary Containment Tray Reaction->Control_L PPE_L PPE: Face Shield + Nitrile (Double) Control_L->PPE_L PPE_L->Disposal

Figure 1: Decision matrix for PPE and Engineering Controls based on physical state.

Step-by-Step Procedures
Phase A: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation (Respiratory Irritation).[1][2]

  • Static Control: Use an anti-static gun or bar on the weighing boat.[1][2] Nitro-aromatic powders can be electrostatic, causing "fly-away" powder that contaminates the balance.[1][2]

  • Containment: Perform all weighing inside a certified fume hood. Lower the sash to the lowest comfortable working height (approx. 18 inches).[1][2]

  • Transfer: Dissolve the solid immediately after weighing. Do not transport open weighing boats across the lab.

Phase B: Solubilization & Reaction

Risk: Skin absorption via solvent carrier.[1][2]

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) as it permeates gloves rapidly, carrying the nitro-compound with it.[1][2] Prefer Ethyl Acetate or Methanol if chemistry permits.[1][2]

  • Labeling: clearly mark the reaction vessel: "Warning: Basic Nitro-Intermediate - Toxic if Absorbed."

  • Spill Management: Place the reaction flask in a secondary containment tray large enough to hold the entire volume of the reaction.

Part 4: Emergency & Disposal Plan

Decontamination Protocol

Since this molecule contains a basic piperidine moiety, acidic washes are effective for cleaning glassware but not for skin decontamination.[1][2]

  • Skin Contact: Wash with copious amounts of soap and water for 15 minutes.[1][2][3] Do not use vinegar or acids on skin, as this can increase absorption or cause thermal burns from neutralization heat.[1][2]

  • Surface Spills:

    • Cover with absorbent pads.[1][2]

    • Wipe surface with 1% Acetic Acid or Citric Acid solution to neutralize the piperidine base.[1][2]

    • Final wipe with water.[1][2][3]

Waste Disposal Classification

Do not pour down the drain. This compound is likely toxic to aquatic life (Chronic Category 3 based on analogs).[1][2]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1][2]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1][2]

    • Non-Halogenated: If dissolved in MeOH/EtOAc.[1][2]

    • Tagging: Explicitly list "4-(2-Methoxy-4-nitrophenoxy)piperidine" on the tag.[1][2] Do not use generic "Organic Waste" labels for nitro-aromatics.[1]

References
  • Chemical Identity & CAS: ChemSrc. (2025). 4-(2-Methoxy-4-nitrophenoxy)piperidine - CAS 944401-91-6.[1][2][4] Retrieved from [Link][1][2]

  • Structural Analog Safety (Nitro-ether): PubChem. (2025).[1][2] 4-(2-Methoxyphenyl)piperidine Compound Summary. Retrieved from [Link]

  • GHS Classification Methodology: ECHA. (2025).[1][2] Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.